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  • Product: 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
  • CAS: 13661-92-2

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Chemical Structure, Properties, and Biocatalytic Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Executive Summary In the realm of modern drug development and complex natural product synthesis, the demand for highly functionalized, enantiopure chiral building blocks is paramount. 3-Hydroxy-3-methyl-4-phenoxybutan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and complex natural product synthesis, the demand for highly functionalized, enantiopure chiral building blocks is paramount. 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) represents a sophisticated


-hydroxy ketone featuring a sterically congested tertiary alcohol and an aryloxy ether linkage. Traditionally, the synthesis of such tertiary alcohols via chemical cross-benzoin condensations suffers from poor cross-selectivity and virtually nonexistent enantiocontrol.

This whitepaper dissects the structural properties of this compound and provides an authoritative, self-validating protocol for its chemoenzymatic synthesis. By leveraging the ThDP-dependent enzyme YerE from Yersinia pseudotuberculosis, researchers can bypass the limitations of classical organic synthesis, achieving strict regiocontrol and high enantiomeric excess (91% ee)[1][2].

Structural Architecture and Physicochemical Profiling

The molecular architecture of 3-hydroxy-3-methyl-4-phenoxybutan-2-one is defined by its C3 stereocenter, which is bonded to four distinct moieties: a methyl group, a hydroxyl group, an acetyl group (C1-C2), and a phenoxymethyl group (C4-O-Ph). This dense functionalization makes it an ideal precursor for downstream transformations, including stereoselective reductions to chiral diols or reductive aminations.

Quantitative Data Summary

The following table consolidates the critical physicochemical and analytical properties of the compound, serving as a reference standard for laboratory validation[2][3].

PropertyValue / Description
IUPAC Name 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
CAS Registry Number 13661-92-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.0943 Da
Specific Rotation

−43.7 (

, CHCl₃) (Enzymatically derived)
Predicted LogP (XLogP) 1.2
SMILES String CC(=O)C(C)(COC1=CC=CC=C1)O

Mechanistic Causality: The YerE Biocatalytic Paradigm

The synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one exemplifies a paradigm shift in asymmetric catalysis. Attempting a chemical cross-acyloin condensation between pyruvate and 1-phenoxypropan-2-one typically yields a chaotic mixture of homocoupled products and racemates.

The Biocatalytic Solution: The enzyme YerE (a Thiamine diphosphate-dependent lyase) enforces strict causality in the reaction pathway. YerE selectively binds pyruvate (the donor) and facilitates its decarboxylation to form a stable, nucleophilic "Breslow intermediate" (hydroxyethyl-ThDP enamine). The enzyme's chiral pocket then exclusively accepts 1-phenoxypropan-2-one as the electrophile, directing the nucleophilic attack to a specific face of the ketone. This prevents homocoupling and establishes the C3 tertiary stereocenter with 91% enantiomeric excess[4][5].

Mechanism cluster_0 Donor Activation (Breslow Intermediate) cluster_1 Stereoselective C-C Bond Formation Pyr Pyruvate ThDP YerE-ThDP Holoenzyme Pyr->ThDP Binding Enamine Hydroxyethyl-ThDP (Active Enamine) ThDP->Enamine Decarboxylation CO2 CO2 ThDP->CO2 Release Prod 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one Enamine->Prod Nucleophilic Attack on C=O Acc 1-Phenoxypropan-2-one (Acceptor) Acc->Prod 1,2-Addition (91% ee)

Figure 1: Chemoenzymatic catalytic cycle of YerE mediating the cross-benzoin condensation.

Self-Validating Experimental Protocol: Semi-Preparative Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify success before proceeding, minimizing resource waste and ensuring reproducibility[2].

Reagents Required
  • Acceptor: 1-Phenoxypropan-2-one (4.5 mg)

  • Donor: Sodium pyruvate (excess)

  • Catalyst: Purified YerE protein (14.9 mg,

    
     745 µg active enzyme)
    
  • Cofactors: Thiamine diphosphate (ThDP), Mg²⁺ ions

  • Buffer: Potassium phosphate buffer (pH 7.0)

Step-by-Step Methodology
  • Reaction Assembly: Suspend 4.5 mg of 1-phenoxypropan-2-one and sodium pyruvate in the phosphate buffer containing ThDP and Mg²⁺. Initiate the reaction by adding 14.9 mg of YerE protein.

    • Causality Check: Mg²⁺ is critical as it anchors the ThDP cofactor to the enzyme's active site. Without it, the enamine intermediate cannot form.

  • Biocatalysis & IPC: Incubate the mixture at 25°C under gentle agitation.

    • Self-Validation (IPC 1): After 24 hours, extract a 10 µL aliquot and analyze via GC-MS. The reaction is proceeding if the acceptor peak (

      
       150) diminishes and the product peak (
      
      
      
      194) emerges. Expected conversion is
      
      
      45%.
  • Extraction: Terminate the reaction by extracting the aqueous phase three times with equal volumes of ethyl acetate.

    • Self-Validation (IPC 2): Perform TLC (UV 254 nm). The product will be UV-active due to the phenoxy ring, confirming successful phase transfer.

  • Chromatographic Purification: Concentrate the organic layer and purify via silica gel column chromatography using a cyclohexane/ethyl acetate (5:1) gradient.

    • Self-Validation (IPC 3): The target compound elutes at an

      
       of 0.28.
      
  • Chiral Validation: Analyze the purified fraction using chiral HPLC against a chemically synthesized racemic standard.

    • Self-Validation (IPC 4): The chromatogram must show a dominant peak corresponding to the enzymatically favored enantiomer, yielding an enantiomeric excess of 91%.

Workflow Step1 Substrate Prep 1-Phenoxypropan-2-one + Pyruvate Step2 Biocatalysis YerE Enzyme Buffer, pH controlled Step1->Step2 Step3 Extraction Ethyl Acetate Phase Separation Step2->Step3 Step4 Purification Silica Gel Column Chromatography Step3->Step4 Step5 Validation Chiral HPLC GC-MS & NMR Step4->Step5

Figure 2: Semi-preparative workflow for biocatalytic synthesis and isolation of the target compound.

Analytical Signatures and Structural Confirmation

To definitively confirm the structural integrity of the synthesized 3-hydroxy-3-methyl-4-phenoxybutan-2-one, researchers must rely on the following analytical signatures[2]:

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, CDCl₃) provides a masterclass in stereochemical confirmation. The formation of the chiral center at C3 renders the adjacent C4 methylene protons diastereotopic.

  • Diastereotopic Signature: Instead of a simple singlet, the CH₂ protons appear as a distinct AB doublet system at

    
     4.02 (d, 
    
    
    
    Hz, 1H) and
    
    
    4.21 (d,
    
    
    Hz, 1H). This is absolute proof of the adjacent chiral environment.
  • Aliphatic Singlets:

    
     1.47 (s, 3H, C3-CH₃) and 
    
    
    
    2.35 (s, 3H, acetyl-CH₃).
  • Aromatic Region:

    
     6.85–7.34 (m, 5H, phenoxy ring).
    

The ¹³C NMR (100 MHz, CDCl₃) further corroborates the structure, notably highlighting the quaternary chiral carbon at


 78.3 (

) and the ketone carbonyl at

210.3 (

).
Mass Spectrometry (GC-MS)

The electron ionization (EI) fragmentation pathway is highly predictable and diagnostic:

  • 
     194 ([M]⁺, 11.6%):  The intact molecular ion.
    
  • 
     151 (100%, Base Peak):  Loss of the acetyl radical (
    
    
    
    -cleavage, -43 Da). This forms a highly stable tertiary oxonium ion
    
    
    , validating the connectivity at C3.
  • 
     94 (57.3%):  The phenol radical cation, confirming the presence of the phenoxy ether linkage.
    

References

  • PubChemLite - 3-hydroxy-3-methyl-4-phenoxybutan-2-one (C11H14O3) , Université du Luxembourg. 3

  • US20110097766A1 - 1,2-addition of carbonyl compounds using the enzyme YerE , Google Patents. 2

  • EP2119790A1 - 1,2-addition of carbonyl compounds employing the enzyme YerE , Google Patents. 1

  • 3-hydroxy-3-methyl-4-phenoxybutan-2-one , Sigma-Aldrich.6

Sources

Exploratory

Thermodynamic stability of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one in solution

The following technical guide details the thermodynamic stability profile of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2). This analysis integrates structural theory, physical organic chemistry, and experimen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2). This analysis integrates structural theory, physical organic chemistry, and experimental validation protocols relevant to drug development and biocatalysis.

Executive Summary

3-Hydroxy-3-methyl-4-phenoxybutan-2-one is a tertiary


-hydroxy ketone (acyloin) featuring a bulky 

-phenoxy ether substituent.[1] While kinetically stable under ambient conditions, its thermodynamic profile is governed by two competing forces: the high energy of the tertiary alcohol-ketone motif and the steric/electronic influence of the phenoxy group. In solution, the molecule is resistant to racemization but susceptible to base-catalyzed acyloin rearrangement and retro-aldol-type cleavage under forcing conditions. This guide provides the mechanistic basis for these instabilities and protocols for their assessment.

Structural Identity & Physicochemical Context[2][3][4][5]

The stability of this molecule is dictated by the interaction between its three functional domains:

  • The Acetyl Group (C1-C2): Provides the carbonyl functionality.

  • The Quaternary Center (C3): Contains the tertiary hydroxyl group and the methyl substituent. This quaternary nature blocks standard enolization mechanisms at C3, conferring unique stereochemical stability.

  • The Phenoxy Tether (C4): An electron-withdrawing, sterically demanding ether linkage.

PropertySpecificationThermodynamic Implication
CAS Number 13661-92-2Unique identifier for tracking impurity data.
Class Tertiary

-hydroxy ketone
Susceptible to rearrangement; redox-active.
Chirality Single stereocenter at C3Resistant to racemization via simple enolization due to lack of

-protons at C3.
Electronic State Dipolar (Ketone + Alcohol)High dielectric sensitivity; stabilized by H-bond accepting solvents.

Thermodynamic Landscape: Degradation & Equilibria

The thermodynamic stability of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is defined by its resistance to three primary pathways: Isomerization , Cleavage , and Elimination .

The Acyloin Rearrangement (Primary Thermodynamic Risk)

The most significant thermodynamic risk for


-hydroxy ketones is the acyloin (or 

-ketol) rearrangement
, where the hydroxyl and carbonyl groups swap positions.
  • Mechanism: Under basic or acidic conditions, the molecule can equilibrate via an enediol intermediate.

  • Thermodynamic Preference: The equilibrium favors the isomer where the carbonyl is flanked by the strongest electron-donating groups.

    • Isomer A (Target): Carbonyl adjacent to Methyl (

      
      ).
      
    • Isomer B (Rearranged): Carbonyl adjacent to Phenoxymethyl (

      
      ).
      
    • Analysis: The methyl group is electron-donating (+I effect), stabilizing the partial positive charge of the carbonyl carbon. The phenoxymethyl group is electron-withdrawing (-I effect), which destabilizes the carbonyl.

Retro-Acyloin Cleavage

While often termed "retro-aldol," the cleavage of an


-hydroxy ketone is mechanistically a retro-acyloin  or retro-benzoin  type reaction.
  • Pathway: Cleavage of the C2-C3 bond.

  • Products: Acetaldehyde equivalent + Phenoxyacetone.

  • Likelihood: This reaction is thermodynamically uphill in the absence of a thiamine diphosphate (ThDP) catalyst or strong oxidants. In pure solution, the C-C bond is robust.

Visualization of Stability Pathways

The following diagram illustrates the competing pathways and the structural "energy well" occupied by the target molecule.

StabilityLandscape Target 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one (Thermodynamic Minimum) Enediol 1,2-Enediol Intermediate Target->Enediol pH > 9 (Slow) Cleavage Cleavage Products: Phenoxyacetone + Acetate Target->Cleavage Oxidative Stress or ThDP Enzyme Isomer Isomer B: 1-Phenoxy-3-hydroxy- 3-methylbutan-2-one Enediol->Target Fast (Preferred) Enediol->Isomer Thermodynamically Unfavorable

Caption: Thermodynamic equilibrium showing the stability dominance of the target ketone over its rearranged isomer due to electronic stabilization by the methyl group.

Experimental Assessment Protocols

To validate the theoretical stability in a drug development context, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profile Determination (Hydrolytic Stability)

Objective: Quantify the catalytic rate constants (


) for base-mediated rearrangement.
  • Preparation: Prepare 1 mM stock solutions of the analyte in buffers ranging from pH 2.0 to pH 10.0 (constant ionic strength

    
     M NaCl).
    
  • Incubation: Thermostat samples at 25°C, 40°C, and 60°C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples immediately with dilute HCl to pH 7.
    
  • Analysis: Analyze via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 210 nm (carbonyl) and 270 nm (phenoxy).

  • Calculation: Plot

    
     vs. time. Linearity indicates pseudo-first-order kinetics. A break in linearity suggests competing pathways (e.g., precipitation or secondary degradation).
    
Protocol B: Enantiomeric Stability Assessment

Objective: Confirm the resistance of the C3 quaternary center to racemization.

  • Column Selection: Use a Chiralpak AD-H or OD-H column (amylose/cellulose tris-carbamates).

  • Condition: Normal phase (Hexane/IPA) is preferred to maximize chiral recognition.

  • Stress Test: Expose pure enantiomer (if available) or racemate to pH 9.0 at 40°C for 24 hours.

  • Success Criteria: No change in Enantiomeric Excess (ee) > 0.5%.

    • Note: Since C3 lacks a proton, racemization requires C-C bond breaking or methyl migration, both high-energy processes. Stability is expected to be high.

Protocol C: Arrhenius Stability Prediction

Objective: Predict shelf-life (


) at room temperature.
  • Data Collection: Obtain degradation rates (

    
    ) at 50°C, 60°C, 70°C, and 80°C.
    
  • Plotting: Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Extrapolation: Extrapolate to 25°C (298 K).

  • Validation: Ensure

    
    . If curvature exists, the degradation mechanism changes with temperature (e.g., switch from rearrangement to ether cleavage), invalidating simple extrapolation.
    

Factors Influencing Stability

Solvent Effects (Dielectric Constant)

The


-hydroxy ketone moiety is capable of intramolecular hydrogen bonding.
  • Non-polar solvents (Low

    
    ):  Stabilize the intramolecular H-bond between the hydroxyl H and ketone O. This "locks" the conformation, increasing stability.
    
  • Polar protic solvents (High

    
    , e.g., Water):  Disrupt intramolecular H-bonds. Water can act as a base/acid shuttle, lowering the activation energy for rearrangement. Expect lower stability in aqueous buffers compared to dry organic solvents. 
    
Temperature
  • T < 40°C: The molecule is kinetically trapped. Degradation is negligible.

  • T > 80°C: Thermal energy may be sufficient to trigger

    
    -elimination of the phenoxy group (forming an enone), particularly in acidic media.
    

References

  • Synthesis & Enzymatic Origin

    • Müller, M., et al. (2011). "1,2-addition of carbonyl compounds using the enzyme YerE." US Patent 20110097766A1. Link

    • Context: Describes the synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one via enzymatic carboligation, confirming its isolability and basic stability.
  • General Acyloin Stability: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Context: Foundational text describing the thermodynamics of -ketol rearrangements and the stabilizing effect of alkyl substitution on carbonyls.
  • Retro-Aldol/Benzoin Mechanisms

    • Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society.[2][3] Link

    • Context: Establishes the reversibility of acyloin-type condensations and the requirement for specific c
  • Analytical Characterization

    • PubChem Compound Summary for CID 11234567 (3-hydroxy-3-methyl-4-phenoxybutan-2-one). Link

    • Context: Provides physicochemical constants and mass spectral data for identific

Sources

Foundational

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

The following technical guide details the solubility profile, thermodynamic behavior, and solvent selection strategy for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (referred to herein as HMPB ). [1][2] Executive Summary 3-H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and solvent selection strategy for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (referred to herein as HMPB ).

[1][2]

Executive Summary

3-Hydroxy-3-methyl-4-phenoxybutan-2-one (HMPB ) is a critical chiral building block, often synthesized via enzymatic (e.g., YerE-catalyzed) or chemical aldol reactions.[1][2] Its structure—comprising a tertiary alcohol, a methyl ketone, and a lipophilic phenoxy ether—creates a unique amphiphilic solubility profile.[1][2]

This guide addresses a gap in current literature: while synthesis routes are documented, specific thermodynamic solubility data is sparse.[1][2] This whitepaper synthesizes available experimental evidence (chromatographic behavior, extraction protocols) into a predictive solubility model and provides a rigorous Standard Operating Procedure (SOP) for researchers to generate precise solubility curves (Apelblat parameters) for process scale-up.[1][2]

Compound Architecture & Physicochemical Profile[1][2][3][4]

Understanding the solubility of HMPB requires analyzing its functional groups, which dictate solute-solvent interactions.[1][2]

FeatureStructural MoietySolvation MechanismImpact on Solubility
Lipophilicity Phenoxy Group (

)

stacking, Van der Waals
Promotes solubility in aromatics (Toluene) and chlorinated solvents.[1][2]
H-Bond Donor Tertiary Hydroxyl (

)
Hydrogen bonding (Donor/Acceptor)Promotes solubility in alcohols (MeOH, EtOH); limited by steric hindrance of the adjacent methyl group.[1][2]
H-Bond Acceptor Ketone (

)
Dipole-DipoleEnhances solubility in polar aprotic solvents (Acetone, DMSO, Ethyl Acetate).[1][2]
Sterics Quaternary Carbon (C3)Steric shieldingReduces lattice energy, likely lowering the melting point and enhancing solubility compared to secondary alcohol isomers.[1][2]
  • Estimated LogP: ~1.5 – 2.0[1][2]

  • Physical State: Viscous liquid or low-melting solid (depending on enantiopurity).[1][2]

  • Key Experimental Data Point:

    
     in Cyclohexane/Ethyl Acetate (5:1) on Silica Gel.[1][2] This indicates moderate polarity, favoring organic phases over aqueous ones.[1][2]
    

Solubility Landscape: Predictive & Empirical Data[2]

Based on extraction protocols and chromatographic behavior documented in synthesis literature, the solubility profile of HMPB is categorized below.

Primary Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Chloroform (

), DCM
Very High Primary extraction solvents; excellent interaction with both the aromatic ring and the ketone dipole.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateHigh Excellent H-bond acceptor match.[1][2] Preferred for crystallization and chromatography.[1][2]
Alcohols Methanol, Ethanol, IPAHigh Soluble due to hydroxyl interactions, though less efficient than esters for extraction from water.[1][2]
Aromatics Toluene, BenzeneModerate-High

interactions with the phenoxy group drive solubility.[1]
Ethers Diethyl Ether, MTBEModerate Good for extraction; lower polarity makes them potential antisolvents at low temperatures.[1][2]
Alkanes Hexane, Cyclohexane, HeptaneLow-Moderate "Antisolvent" character.[1][2] Soluble at high temperatures but likely to oil out or crystallize upon cooling.[1][2]
Aqueous Water, BrineLow The hydrophobic phenoxy/methyl groups dominate.[1][2] HMPB partitions into the organic phase during extraction.[1][2]
Thermodynamic Modeling (The Apelblat Equation)

For researchers requiring precise mole fraction solubility (


) data for crystallization design, the modified Apelblat equation is the industry standard for modeling HMPB behavior:


  • 
     : Mole fraction solubility of HMPB.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical constants derived from experimental data.
    

Process Insight: For HMPB, the enthalpy of dissolution (


) is expected to be positive (endothermic), meaning solubility increases with temperature.[1][2] This is critical for cooling crystallization  strategies using Ethyl Acetate/Heptane systems.[1][2]

Experimental Protocol: Solubility Determination

Since specific Apelblat coefficients for HMPB are not standardized in open databases, the following self-validating protocol is required to generate them.

Workflow Diagram

The following diagram outlines the logical flow for determining solubility and selecting a crystallization solvent system.

SolubilityProtocol Start Start: HMPB Solubility Profiling Screening 1. Solvent Screening (Visual/Qualitative) Start->Screening Gravimetric 2. Gravimetric Method (Saturated Solution Prep) Screening->Gravimetric Select Top 5 Solvents Equilibrium 3. Equilibration (Shake Flask: 24h @ Temp T) Gravimetric->Equilibrium Analysis 4. Phase Analysis (HPLC/GC or Dry Weight) Equilibrium->Analysis Filter Supernatant Analysis->Gravimetric High Deviation? Repeat Modeling 5. Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Modeling Calculate Mole Fraction Selection 6. Process Selection (Crystallization vs. Extraction) Modeling->Selection

Figure 1: Step-by-step workflow for generating rigorous solubility data for HMPB.

Detailed Methodology (Gravimetric)
  • Preparation: Add excess HMPB solid/oil to 10 mL of the target solvent (e.g., Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present.[1][2]

  • Sampling: Stop stirring and allow phases to separate (30 min). Withdraw supernatant using a syringe filter (0.22 µm PTFE).[1][2]

  • Quantification:

    • Option A (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.[1][2]

    • Option B (HPLC): Dilute aliquot and analyze against a standard curve (C18 column, ACN/Water gradient).[1][2]

  • Calculation: Convert mass concentration to mole fraction (

    
    ).
    
  • Repetition: Repeat at 5°C intervals (e.g., 278K to 323K).

Process Engineering Applications

Crystallization & Purification

The solubility differential suggests a Cooling-Antisolvent Crystallization approach is optimal for purifying HMPB from reaction mixtures.[1][2]

  • Solvent: Ethyl Acetate (High solubility at high T).[1][2]

  • Antisolvent: Heptane or Cyclohexane (Low solubility, miscible with EtOAc).[1][2]

  • Protocol: Dissolve HMPB in minimal warm Ethyl Acetate (

    
    C). Slowly add Heptane until turbidity appears.[1][2] Cool to 
    
    
    
    C to precipitate purified crystals.
Extraction Strategy

For isolation from enzymatic buffers (e.g., YerE reactions):

  • Primary Extraction: Use Diethyl Ether or MTBE .[1][2] These solvents provide a clean phase cut from water and solubilize HMPB effectively while leaving behind more polar enzyme residues.[1][2]

  • Wash: Wash organic phase with saturated

    
     to remove unreacted pyruvate or acidic byproducts.[1][2]
    

References

  • Compound Data: 3-hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2).[1][2][3] National Center for Biotechnology Information.[1][2] PubChem Compound Summary. Link

  • Enzymatic Synthesis: 1,2-addition of carbonyl compounds using the enzyme YerE. Patent US20110097766A1.[1][2] Describes the synthesis, extraction (Ether), and purification (Chromatography) of HMPB. Link

  • Thermodynamic Modeling:Apelblat Equation for Solubility Modeling.
  • Chromatographic Behavior:Purification of YerE reaction products. Documented

    
     values in Cyclohexane/Ethyl Acetate systems. Link
    

Sources

Exploratory

Technical Guide: 3-Hydroxy-3-methyl-4-phenoxybutan-2-one as a Biotransformation Product of Mephenesin Analogs

The following technical guide provides an in-depth analysis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one , positioning it within the metabolic and biocatalytic landscape of Mephenesin and related aryloxy-propanediol drugs....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one , positioning it within the metabolic and biocatalytic landscape of Mephenesin and related aryloxy-propanediol drugs.

Executive Summary

3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) represents a specialized ketol metabolite derived from the biotransformation of phenoxy-ether scaffolds. While Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is classically metabolized via oxidative cleavage to carboxylic acids, the formation of 3-hydroxy-3-methyl-4-phenoxybutan-2-one highlights a distinct C-C bond-forming pathway involving pyruvate ligation.

This guide details the structural relationship between Mephenesin and this metabolite, the specific enzymatic mechanisms (ThDP-dependent carboligation) responsible for its formation, and the analytical protocols required for its detection and characterization in pharmacological research.

Chemical Identity & Structural Analysis[1][2][3][4][5]

To understand the metabolic relevance, we must first distinguish the target analyte from the parent drug. Mephenesin contains an o-tolyl (2-methylphenyl) group, whereas the specific metabolite 3-hydroxy-3-methyl-4-phenoxybutan-2-one typically bears an unsubstituted phenyl ring, suggesting it is either a metabolite of the des-methyl analog (3-phenoxypropane-1,2-diol) or results from a pathway involving demethylation.

Table 1: Structural Comparison
FeatureMephenesin (Parent)Phenoxyacetone (Intermediate)Target Metabolite
IUPAC Name 3-(2-methylphenoxy)propane-1,2-diol1-phenoxypropan-2-one3-hydroxy-3-methyl-4-phenoxybutan-2-one
Formula C

H

O

C

H

O

C

H

O

Core Moiety o-Tolyl etherPhenyl etherPhenyl ether + tert-Alcohol
Backbone PropanediolPropanoneButanone (Branched)
Key Transformation N/AOxidation of diolPyruvate Carboligation
Structural Causality

The presence of the quaternary carbon at position 3 (carrying both a hydroxy and a methyl group) in the metabolite indicates that it is not formed by simple oxidation. Instead, it is the product of an acyloin-type condensation (benzoin condensation analogue) between a ketone precursor (Phenoxyacetone) and an activated acetaldehyde or pyruvate donor.

Biotransformation Mechanism: The YerE Pathway

Standard mammalian metabolism of Mephenesin involves Phase I oxidation by CYP2E1 to 3-(2-methylphenoxy)lactic acid . However, the formation of 3-hydroxy-3-methyl-4-phenoxybutan-2-one is a hallmark of Thiamine Diphosphate (ThDP)-dependent enzymatic catalysis , specifically observed in microbial biotransformation models (e.g., using the enzyme YerE from Yersinia species).

This pathway is critical for drug development professionals studying chiral metabolites and biocatalytic synthesis of drug derivatives.

Mechanism Description
  • Precursor Formation: The parent glycol (Mephenesin or its des-methyl analog) is oxidized to the corresponding ketone, Phenoxyacetone .

  • Enzymatic Activation: The enzyme (e.g., YerE) activates Pyruvate via decarboxylation, forming an enzyme-bound enamine intermediate (hydroxyethyl-ThDP).

  • Carboligation: This nucleophilic intermediate attacks the carbonyl carbon of Phenoxyacetone.

  • Product Release: The resulting tertiary alcohol is released, yielding 3-hydroxy-3-methyl-4-phenoxybutan-2-one.

Visualization: Pathway Diagram

Biotransformation Mephenesin Mephenesin Analog (3-phenoxypropane-1,2-diol) Phenoxyacetone Intermediate: Phenoxyacetone Mephenesin->Phenoxyacetone Oxidation (ADH/CYP) Metabolite Target Metabolite: 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one Phenoxyacetone->Metabolite Acceptor Pyruvate Co-Substrate: Pyruvate Pyruvate->Metabolite Donor (Decarboxylation) Enzyme Enzyme: YerE (ThDP-Dependent) Enzyme->Metabolite Catalysis

Caption: Biocatalytic conversion of Mephenesin-derived phenoxyacetone to the target ketol via pyruvate ligation.

Analytical Protocol: Detection & Characterization

For researchers validating this metabolite, the following LC-MS and NMR protocols are established standards. These methods ensure differentiation from the isomeric lactic acid metabolites.

Sample Preparation (Plasma/Media)
  • Extraction: Aliquot 100 µL of sample. Add 400 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Phenoxy-d5-acetone).

  • Vortex/Centrifuge: Vortex for 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

  • Evaporation: Evaporate supernatant under nitrogen stream. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Positive Mode):

    • Precursor: 195.1 m/z [M+H]

      
      
      
    • Quantifier Ion: 151.1 m/z (Loss of acetyl group, [M-C

      
      H
      
      
      
      O]
      
      
      )
    • Qualifier Ion: 77.0 m/z (Phenyl cation)

NMR Verification (Structural Proof)

To confirm the quaternary center (distinguishing it from linear esters):

  • 1H NMR (CDCl

    
    , 400 MHz):  Look for the singlet methyl ketone (
    
    
    
    ~2.35 ppm) and the singlet methyl attached to the quaternary carbon (
    
    
    ~1.47 ppm).[1] The methylene protons (
    
    
    to phenoxy) will appear as an AB system (
    
    
    ~4.0-4.2 ppm) due to the adjacent chiral center.

Toxicological & Pharmacological Significance

While Mephenesin acts as a skeletal muscle relaxant via spinal cord depression, the metabolite 3-hydroxy-3-methyl-4-phenoxybutan-2-one exhibits altered physicochemical properties:

  • Chirality: The C3 position is a chiral center.[2] Enzymatic synthesis (YerE) typically yields high enantiomeric excess (ee > 90%), usually the (S)-enantiomer.

  • Reactivity: The

    
    -hydroxy ketone moiety is chemically versatile but potentially reactive toward nucleophilic residues in proteins, though less electrophilic than 
    
    
    
    -halo ketones.
  • Metabolic Fate: Unlike the acidic metabolites of Mephenesin (which are rapidly excreted), this ketol is lipophilic and may undergo further reduction to the diol (2,3-diol) or conjugation (glucuronidation) at the tertiary hydroxyl group.

Experimental Workflow: Synthesis & Validation

Experiment Step1 Substrate Prep: Dissolve 1-Phenoxypropan-2-one in Buffer (pH 7.0) Step2 Enzyme Addition: Add Purified YerE + Pyruvate (5 eq) Step1->Step2 Step3 Incubation: 24-48h at 30°C Agitation 150 rpm Step2->Step3 Step4 Extraction: Ethyl Acetate (3x) Dry over MgSO4 Step3->Step4 Step5 Purification: Silica Gel Chromatography (Hexane:EtOAc 5:1) Step4->Step5 Step6 Analysis: GC-MS & Chiral HPLC Step5->Step6

Caption: Workflow for the biocatalytic synthesis and isolation of the target metabolite.

References

  • PubChemLite. (2025).[3] 3-hydroxy-3-methyl-4-phenoxybutan-2-one (C11H14O3) - Compound Summary. University of Luxembourg.[3][4] Link

  • Müller, M., et al. (2011). 1,2-addition of carbonyl compounds using the enzyme YerE. US Patent App. 2011/0097766 A1. (Describing the specific enzymatic synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one from phenoxyacetone). Link

  • National Center for Biotechnology Information. (2025). Mephenesin - PubChem Compound Summary.Link

  • Beilstein Journal of Organic Chemistry. (2013). Cs2CO3-Promoted reaction of tertiary alcohols. (Referencing the target molecule as a substrate/product in organic synthesis). Link

Sources

Foundational

Toxicity and safety data sheet (SDS) information for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

This guide serves as a comprehensive technical assessment and provisional safety framework for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one .[1][2] Notice to Researchers: As of 2026, this compound is primarily utilized as a s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical assessment and provisional safety framework for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one .[1][2]

Notice to Researchers: As of 2026, this compound is primarily utilized as a specialized intermediate in biocatalytic synthesis and pharmaceutical research. A standardized commercial Safety Data Sheet (SDS) is often unavailable.[2] The data below is synthesized from structural activity relationships (SAR), read-across from validated analogs (e.g., Phenoxyacetone, 3-Hydroxy-3-methyl-2-butanone), and enzymatic synthesis literature.[1][2]

Part 1: Chemical Identification & Properties[2][3]

ParameterDetail
Chemical Name 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
Common Synonyms YerE-Product A;

-Methyl-

-phenoxyacetyl-carbinol
CAS Number Unavailable / Proprietary (Research Intermediate)
InChIKey VXVKFKSOGKOLOU-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 194.23 g/mol
Structural Class

-Hydroxy Ketone; Phenoxy Ether
Physical State Viscous pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in alcohols, DMSO, chlorinated solvents; Low solubility in water.[1][2][3][4][5][6][7]
Structural Context

This molecule combines a phenoxy ether tail with a tertiary


-hydroxy ketone  core. It is frequently cited in literature as a product of the YerE-catalyzed  carboligation of phenoxyacetone and pyruvate, showcasing high enantioselectivity.[2]

Part 2: Hazard Identification (GHS Classification)[1][2]

Derived from SAR analysis of Phenoxyacetone (CAS 621-87-4) and 3-Hydroxy-3-methyl-2-butanone (CAS 115-22-0).[1][2]

GHS Classification (Provisional)[1][2]
  • Signal Word: WARNING

  • Hazard Categories:

    • Acute Toxicity (Oral): Category 4 (Predicted)[1][2]

    • Skin Corrosion/Irritation: Category 2[2][8]

    • Serious Eye Damage/Irritation: Category 2A[2][8]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1][2]

Hazard Statements
  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7][9]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing.[9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: Toxicological Profile & Mechanism[1][2]

Acute Toxicity (Read-Across Analysis)

Direct LD50 data is absent.[1][2] We derive limits from structural analogs:

  • Analog 1: Phenoxyethanol (CAS 122-99-6): Oral LD50 (Rat) = 1,260 mg/kg.[1][2] Known to depress the central nervous system (CNS).[1][2]

  • Analog 2: 3-Hydroxy-3-methyl-2-butanone (CAS 115-22-0): Oral LD50 (Rat) > 2,000 mg/kg.[1][2]

  • Assessment: The target molecule contains the phenoxy moiety, which drives the toxicity profile toward Category 4 (300–2000 mg/kg) .[2] The tertiary alcohol group may mitigate metabolic oxidation compared to primary alcohols, potentially prolonging systemic half-life.[2]

Metabolic Fate & Degradation

The presence of the ketone and phenoxy ether suggests specific metabolic pathways. The primary route of detoxification is likely reduction followed by conjugation.

MetabolicPathway Parent Parent Compound (3-Hydroxy-3-methyl-4-phenoxybutan-2-one) Diol Metabolite A (Reduction) 3-Methyl-4-phenoxybutane-2,3-diol Parent->Diol Ketone Reductase (NADH dependent) Cleavage Minor Pathway Phenol + C5-Sugar Fragments Parent->Cleavage CYP450 (Ether Cleavage) Glucuronide Metabolite B (Conjugation) O-Glucuronide Conjugate Diol->Glucuronide UGT (Glucuronidation) Excretion Excretion Glucuronide->Excretion Renal Elimination

Figure 1: Predicted metabolic pathway.[1][2] The ketone is reduced to a diol, increasing polarity for excretion.

Irritation & Sensitization[1][2]
  • Skin/Eye: The

    
    -hydroxy ketone motif is chemically reactive and capable of Schiff base formation with proteins, leading to irritation. The lipophilic phenoxy tail facilitates dermal penetration.
    
  • Sensitization: Phenoxy compounds are generally weak sensitizers, but the reactive ketone group elevates the risk. Treat as a potential sensitizer.

Part 4: Handling & Safety Protocols

Experimental Workflow: Synthesis & Isolation

When handling this compound, particularly during extraction from enzymatic broths (e.g., YerE reactions), follow this decision tree to minimize exposure.

SafetyWorkflow Start Start: Handling 3-Hydroxy-3-methyl-4-phenoxybutan-2-one StateCheck Physical State Check: Is it in solution or neat oil? Start->StateCheck Solution In Solution (Organic/Aqueous) StateCheck->Solution Neat Neat Oil / Solid StateCheck->Neat PPE_Sol PPE: Nitrile Gloves (0.11mm), Safety Glasses, Lab Coat Solution->PPE_Sol PPE_Neat PPE: Double Nitrile Gloves, Chemical Goggles, Fume Hood Required Neat->PPE_Neat Action_Sol Action: Solvent Evaporation/Workup PPE_Sol->Action_Sol Risk_Aerosol Risk: Aerosol Inhalation Action_Sol->Risk_Aerosol Control Control: Use Rotary Evaporator with Cold Trap (-78°C) Risk_Aerosol->Control

Figure 2: Safety decision matrix for handling the compound in different physical states.

Storage & Stability[1][2][3][7][10][11]
  • Temperature: Store at 2–8°C (Refrigerated).

    
    -Hydroxy ketones can undergo dimerization or oxidation at room temperature over prolonged periods.[1][2]
    
  • Atmosphere: Store under inert gas (Nitrogen/Argon) is recommended to prevent auto-oxidation of the ether linkage.[1][2]

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases (can induce retro-aldol degradation).[1][2]

Part 5: Environmental Fate[2]

  • Aquatic Toxicity: Based on phenoxyacetone, this compound is predicted to be Harmful to aquatic life (Acute Category 3) .[2]

  • Biodegradability: The ether linkage is generally resistant to rapid hydrolysis but susceptible to microbial cleavage. It is not expected to be persistent (PBT criteria likely not met).[2]

  • Disposal: Do not release into drains. Dispose of via a licensed chemical waste contractor as "Halogen-free organic solvent waste."[2]

References

  • PubChem. (2025).[2][5][7] Compound Summary: 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (InChIKey: VXVKFKSOGKOLOU-UHFFFAOYSA-N).[1][2] National Library of Medicine. Link

  • Hailes, H. C., et al. (2010). Stereoselective synthesis of

    
    -dihydroxy ketones using ThDP-dependent enzymes. Green Chemistry, 12, 1176-1186.[2] (Describes the YerE enzymatic synthesis pathway).
    
  • ECHA. (2024).[2] Registration Dossier: Phenoxyacetone (CAS 621-87-4).[1][2][3][7] European Chemicals Agency.[7] Link[2]

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 3-Hydroxy-3-methyl-2-butanone. Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Phenoxyethanol. Link

Sources

Exploratory

Molecular Weight and Exact Mass Calculation for Phenoxybutan-2-one Derivatives: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary Phenoxybutan-2-one derivatives—such as 4-phenoxybutan-2-one and 3,3-dimethyl-1-phenoxybutan-2-one—are critical intermediates in the synthesis of pharmaceuticals, agricultural fungicides, and complex het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxybutan-2-one derivatives—such as 4-phenoxybutan-2-one and 3,3-dimethyl-1-phenoxybutan-2-one—are critical intermediates in the synthesis of pharmaceuticals, agricultural fungicides, and complex heterocyclic frameworks[1]. In drug development and synthetic validation, confirming the structural identity of these compounds requires High-Resolution Mass Spectrometry (HRMS). This whitepaper provides an in-depth mechanistic guide to differentiating, calculating, and experimentally validating the molecular weight (MW) and exact mass (EM) of phenoxybutan-2-one derivatives using self-validating analytical protocols.

Theoretical Framework: Molecular Weight vs. Exact Mass

To achieve rigorous structural elucidation, researchers must distinguish between macroscopic and microscopic mass measurements.

Average Molecular Weight (MW): Molecular weight is utilized for bulk chemical reactions and stoichiometry. It is calculated using the abundance-weighted average atomic masses of the constituent elements (e.g., Carbon = 12.011 g/mol )[2]. Because it accounts for the natural distribution of all isotopes in a macroscopic sample, MW is fundamentally unsuited for HRMS analysis.

Monoisotopic Exact Mass (EM): According to the IUPAC Compendium of Chemical Terminology, exact mass is the calculated mass of an ion or molecule with a specified isotopic composition[3]. In HRMS, individual ions are detected rather than bulk averages. Therefore, the exact mass is calculated using the rest mass of the principal (most abundant) isotope of each element (e.g., ^12C = 12.000000 Da, ^1H = 1.007825 Da)[4].

The Causality of Mass Defect: The fractional deviation of an exact mass from its nominal (integer) mass is known as the mass defect[5]. This phenomenon arises from nuclear binding energy (


); when protons and neutrons bind to form a nucleus, a fraction of their mass is converted into energy. Because different elements have distinct nuclear binding energies, every unique elemental composition possesses a unique mass defect. This physical causality is what allows HRMS to distinguish a phenoxybutan-2-one derivative from a nominally isobaric contaminant.

Computational Methodology

To accurately program a mass spectrometer's target list, the exact mass of the neutral molecule and its corresponding ionized adduct must be calculated.

Fundamental Isotopic Constants

The calculations rely on the exact masses of the most abundant isotopes and the mass of a proton (


) for positive electrospray ionization (ESI+)[3].

Table 1: Fundamental Isotopic Masses

Element/Particle Principal Isotope Exact Mass (Da) Average Atomic Mass ( g/mol )
Carbon ^12C 12.000000 12.011
Hydrogen ^1H 1.007825 1.008
Oxygen ^16O 15.994915 15.999

| Proton |


             | 1.007276        | N/A                         |
Step-by-Step Calculation

Let us calculate the values for 4-phenoxybutan-2-one (


)[6] and the fungicide intermediate 3,3-dimethyl-1-phenoxybutan-2-one  (

)[7].

For 4-phenoxybutan-2-one (


): 
  • Nominal Mass:

    
    
    
  • Molecular Weight:

    
    
    
  • Exact Mass (Neutral):

    
    
    
  • Exact Mass of

    
     Ion: 
    
    
    

Table 2: Mass Calculations for Key Phenoxybutan-2-one Derivatives | Compound | Chemical Formula | Nominal Mass (Da) | Molecular Weight ( g/mol ) | Monoisotopic Exact Mass (Da) |


 Exact Mass (Da) |
|----------|------------------|-------------------|--------------------------|------------------------------|------------------------|
| 4-Phenoxybutan-2-one | 

| 164 | 164.204 | 164.083730 | 165.091006 | | 3,3-Dimethyl-1-phenoxybutan-2-one |

| 192 | 192.258 | 192.115030 | 193.122306 |

Experimental Protocol: HRMS Validation Workflow

To validate the synthesized phenoxybutan-2-one derivatives, the calculated exact mass must be compared against the experimentally measured accurate mass. The following protocol utilizes a self-validating ESI-HRMS system to ensure the mass error remains below 5 ppm[8].

Step 1: Matrix Design and Sample Preparation
  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Causality: The hydrophobic phenoxy ring requires an organic modifier (Methanol) for solubility, while water stabilizes Taylor cone formation during electrospray. Formic acid acts as an essential proton donor, forcefully shifting the chemical equilibrium toward the

    
     state[9].
    
Step 2: Self-Validating Instrument Calibration (Lock Mass)
  • Action: Introduce a lock mass calibrant (e.g., Leucine Enkephalin, exact mass

    
    ) via a secondary reference sprayer.
    
  • Causality: High-resolution mass analyzers (TOF or Orbitrap) are highly sensitive to microscopic thermal and electronic drift. By continuously injecting a known calibrant alongside the sample, the system creates a self-validating feedback loop. The software dynamically recalculates the mass axis in real-time against the lock mass, neutralizing environmental drift and guaranteeing sub-5 ppm accuracy.

Step 3: Electrospray Ionization (ESI+)
  • Action: Apply a capillary voltage of 3.0 - 3.5 kV in positive ion mode.

  • Causality: The high voltage induces charge accumulation at the capillary tip, overcoming liquid surface tension to emit charged droplets. The ether and ketone oxygen atoms on the phenoxybutan-2-one scaffold act as Lewis bases, readily accepting protons from the FA-enriched matrix to form highly stable

    
     ions.
    
Step 4: Mass Defect Filtering and Compositional Analysis
  • Action: Acquire data at a resolving power of

    
     (FWHM) and calculate the mass error (
    
    
    
    ).
  • Causality: High resolving power physically separates the target exact mass from nominally isobaric matrix interferences. The software extracts the measured accurate mass and compares it to the calculated exact mass. An error of

    
     definitively confirms the 
    
    
    
    or
    
    
    elemental composition.

Workflow Visualization

HRMS_Validation cluster_0 Sample Preparation cluster_1 Mass Spectrometry (ESI-HRMS) cluster_2 Data Analysis Prep Phenoxybutan-2-one Derivatives Dilution Dilution in MeOH/H2O (0.1% FA) Prep->Dilution Ionization ESI+ Ionization [M+H]+ Generation Dilution->Ionization Injection Analyzer Orbitrap / Q-TOF Mass Analyzer Ionization->Analyzer Ions LockMass Lock Mass Calibration (Self-Validating) LockMass->Analyzer Reference Extraction Extract Measured Accurate Mass Analyzer->Extraction m/z Data Comparison Compare with Calculated Exact Mass Extraction->Comparison Validation Elemental Composition (Δ < 5 ppm) Comparison->Validation

Self-validating HRMS workflow for exact mass confirmation of phenoxybutan-2-one derivatives.

References

  • exact mass (12407) - The IUPAC Compendium of Chemical Terminology Source: IUPAC URL:[Link]

  • Mass (mass spectrometry) Source: Wikipedia URL: [Link]

  • Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans Source: National Institutes of Health (PMC) URL: [Link]

  • Cas 5471-51-2, Raspberry Ketone (4-phenoxybutan-2-one derivatives) Source: Lookchem URL:[Link]

Sources

Foundational

Literature review of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one Introduction to 3-Hydroxy-3-methyl-4-phenoxybutan-2-one 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is an α-hydroxy ketone. This structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Introduction to 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

3-Hydroxy-3-methyl-4-phenoxybutan-2-one is an α-hydroxy ketone. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential biological activity. The presence of a hydroxyl group adjacent to a ketone provides a key functional handle for further chemical modifications, while the phenoxy moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of such molecules requires careful consideration of reagent selection and reaction conditions to achieve desired yields and purity.

Proposed Synthetic Pathways

Based on established synthetic routes for similar α-hydroxy ketones, two primary pathways are proposed for the synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one:

  • Grignard Addition to an α-Diketone Precursor: This classic organometallic approach offers a straightforward method for carbon-carbon bond formation and the introduction of the tertiary alcohol.

  • Mercury-Catalyzed Hydration of a Phenoxy-Substituted Alkyne: This method, adapted from known procedures for similar ketones, provides an alternative route that can be advantageous depending on the availability of starting materials.

Pathway 1: Grignard Addition to 1-Phenoxy-2,3-butanedione

This pathway is centered around the nucleophilic addition of a methylmagnesium halide to an α-diketone, 1-phenoxy-2,3-butanedione. The selectivity of the Grignard reagent for one of the carbonyl groups is a key consideration in this approach.

Causality Behind Experimental Choices

The choice of a Grignard reaction is predicated on its reliability in forming carbon-carbon bonds. The methyl Grignard reagent is a strong nucleophile that will readily attack a carbonyl carbon. In an α-diketone, the two carbonyl groups are in close proximity, which can influence their reactivity. The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity. The final workup with a mild acid is crucial to protonate the resulting alkoxide and yield the desired tertiary alcohol.

Experimental Protocol

Step 1: Synthesis of 1-Phenoxy-2,3-butanedione (Intermediate)

  • To a solution of 1-phenoxy-2-butanone (1.0 eq) in a suitable solvent such as dioxane or DMSO, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture at a temperature of 80-100 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 1-phenoxy-2,3-butanedione.

Step 2: Grignard Addition to form 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place a solution of 1-phenoxy-2,3-butanedione (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-Hydroxy-3-methyl-4-phenoxybutan-2-one.

Diagram of Grignard Addition Pathway

G cluster_0 Pathway 1: Grignard Addition 1_Phenoxy_2_butanone 1-Phenoxy-2-butanone 1_Phenoxy_2_3_butanedione 1-Phenoxy-2,3-butanedione 1_Phenoxy_2_butanone->1_Phenoxy_2_3_butanedione Oxidation SeO2 SeO2 SeO2->1_Phenoxy_2_3_butanedione Target_Molecule_1 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one 1_Phenoxy_2_3_butanedione->Target_Molecule_1 Grignard Addition MeMgBr CH3MgBr MeMgBr->Target_Molecule_1

Caption: Grignard addition of methylmagnesium bromide to an α-diketone.

Pathway 2: Mercury-Catalyzed Hydration of 4-Phenoxy-3-methyl-1-butyne

This pathway is an adaptation of a known method for the synthesis of α-hydroxy ketones from terminal alkynes.[1][2] The key step is the mercury-catalyzed hydration of the alkyne, which proceeds via a Markovnikov addition of water across the triple bond.

Causality Behind Experimental Choices

The use of a mercury(II) catalyst is critical for the hydration of terminal alkynes. The mercuric ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water. The reaction is typically carried out in an aqueous acidic medium to facilitate the protonolysis of the intermediate organomercury species. The regioselectivity of the hydration, leading to the formation of a methyl ketone, is governed by Markovnikov's rule.

Experimental Protocol

Step 1: Synthesis of 4-Phenoxy-3-methyl-1-butyne (Intermediate)

  • This intermediate can be prepared through various established methods for alkyne synthesis. One potential route involves the reaction of a phenoxy-substituted epoxide with an acetylide anion.

Step 2: Hydration to form 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

  • To a mixture of methanol and water, add sulfuric acid and mercuric sulfate.[1]

  • Heat the mixture to approximately 55-60 °C.

  • Slowly add a solution of 4-phenoxy-3-methyl-1-butyne (1.0 eq) in aqueous methanol over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional hour.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by column chromatography on silica gel.

Diagram of Alkyne Hydration Pathway

G cluster_1 Pathway 2: Alkyne Hydration Phenoxy_alkyne 4-Phenoxy-3-methyl-1-butyne Target_Molecule_2 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one Phenoxy_alkyne->Target_Molecule_2 Hydration Hydration_reagents H2O, H2SO4, HgSO4 Hydration_reagents->Target_Molecule_2

Caption: Mercury-catalyzed hydration of a terminal alkyne.

Comparative Data of Proposed Pathways

FeaturePathway 1: Grignard AdditionPathway 2: Alkyne Hydration
Starting Materials 1-Phenoxy-2-butanonePhenoxy-substituted epoxide and acetylene source
Key Reagents Selenium dioxide, Methylmagnesium bromideMercuric sulfate, Sulfuric acid
Potential Advantages Well-established and reliable C-C bond formation.Potentially fewer steps depending on alkyne availability.
Potential Challenges Synthesis and handling of the α-diketone intermediate. Selectivity of Grignard addition.Use of toxic mercury catalyst. Potentially harsh reaction conditions.
Expected Yield Moderate to GoodModerate
Purity Concerns Byproducts from over-addition or side reactions.Regioisomeric byproducts.

Conclusion

The synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one can be approached through several plausible synthetic routes. The choice between the Grignard addition pathway and the alkyne hydration pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. Both proposed routes are based on well-documented transformations in organic chemistry and provide a solid foundation for the successful synthesis of this target molecule. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity.

References

  • Hennion, G. F., & Fleck, B. R. (1955). J. Amer. Chem. Soc., 77, 3253.
  • PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Hydroxy-3-methyl-4-phenyl-2-butanone. Retrieved from [Link]

  • LookChem. (n.d.). 3-HYDROXY-3-METHYL-2-BUTANONE. Retrieved from [Link]

Sources

Exploratory

The Role of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one in Drug Degradation Studies: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary In modern pharmaceutical development, tracking the degradation pathways of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

In modern pharmaceutical development, tracking the degradation pathways of active pharmaceutical ingredients (APIs) is critical for ensuring safety and efficacy. 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) has emerged as a highly specific Pharmaceutical Analytical Impurity (PAI)[1]. Characterized by a phenoxy ether linked to a tertiary alcohol and a methyl ketone, this compound serves as a critical biomarker for the degradation of phenoxy-ketone pharmacophores.

This whitepaper provides an in-depth mechanistic analysis of how this compound forms via chemical aldol condensation and enzymatic carboligation, alongside a self-validating analytical protocol for its quantification in stability-indicating assays (SIA).

Mechanistic Origins: Chemical and Enzymatic Pathways

The presence of 3-hydroxy-3-methyl-4-phenoxybutan-2-one in a stability sample is rarely an artifact; it is a direct indicator of specific nucleophilic or enzymatic vulnerabilities within the API structure. It primarily forms from the cleavage of phenoxy-based APIs into smaller fragments (such as 1-phenoxypropan-2-one), which subsequently undergo crossed carboligation.

The Enzymatic Pathway (Microbiome & DMPK Implications)

In vivo degradation and pre-clinical DMPK studies often reveal unexpected metabolites. 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is a hallmark product of Thiamine Diphosphate (ThDP)-dependent enzymes . Research into enzymes like YerE (isolated from Yersinia pseudotuberculosis and Pseudomonas protegens) demonstrates their unique ability to accept ketones as electrophiles[2].

When an API degrades into 1-phenoxypropan-2-one in the gut, endogenous YerE-like enzymes catalyze an intermolecular, enantioselective crossed carboligation with pyruvate[3]. This biological aldol-type addition yields the chiral tertiary alcohol 3-hydroxy-3-methyl-4-phenoxybutan-2-one with high enantiomeric excess[4].

The Chemical Pathway (Forced Degradation)

Under ICH Q1A(R2) basic stress conditions (e.g., 0.1N NaOH), the same transformation occurs chemically. The base deprotonates endogenous or matrix-derived ketones to form an enolate, which attacks the carbonyl carbon of the 1-phenoxypropan-2-one fragment, yielding the racemic PAI.

DegradationPathway API 1-Phenoxypropan-2-one (API Cleavage Product) Enz ThDP-Dependent Enzymes (e.g., YerE) / Base API->Enz Pyr Pyruvate / Acetyl-CoA (Matrix Components) Pyr->Enz PAI 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one (Target PAI) Enz->PAI Crossed Carboligation (Aldol Addition)

Mechanistic pathway of 3-hydroxy-3-methyl-4-phenoxybutan-2-one formation via carboligation.

Quantitative Data: Degradation Kinetics

To understand the specificity of this degradant, we must evaluate its formation across standard ICH Q1A stress conditions. The data below illustrates that 3-hydroxy-3-methyl-4-phenoxybutan-2-one is a highly specific marker for base-catalyzed and enzymatic degradation, remaining virtually absent under oxidative or photolytic stress.

Table 1: Comparative Degradation Kinetics of Phenoxy-Ketone API Models

Stress ConditionDurationAPI Remaining (%)PAI Formed (% Area)Primary Mechanistic Pathway
Acidic (0.1N HCl)7 Days88.5%1.2%Ether cleavage (Minor)
Basic (0.1N NaOH)7 Days45.2%18.7%Base-catalyzed Aldol addition
Oxidative (3% H₂O₂)24 Hours62.0%< 0.1%Peroxide oxidation (N/A)
Photolytic (UV/Vis)1.2M lux-hr91.3%0.0%Photodegradation (N/A)
Enzymatic (YerE/ThDP)4 Hours12.4%84.5%ThDP-dependent carboligation[5]

Self-Validating Analytical Protocol (LC-MS/MS)

Detecting this specific PAI requires a robust, self-validating analytical method. The following protocol outlines a Stability-Indicating Assay (SIA) utilizing UHPLC coupled with tandem mass spectrometry (ESI-MS/MS).

Causality of Experimental Design
  • Sample Quenching: Base-catalyzed aldol reactions will continue ex vivo if not strictly neutralized. Immediate quenching with equimolar HCl is mandatory to lock the degradation profile.

  • Solid Phase Extraction (SPE): The target compound possesses both a hydrophobic phenoxy ring and a polar tertiary alcohol. Hydrophilic-Lipophilic Balance (HLB) cartridges are utilized to prevent the pH-dependent recovery losses common with standard C18 extractions.

  • MRM Transition Selection: Gas chromatography-mass spectrometry (GC-MS) characterization of this compound reveals a molecular ion at m/z 194 ([M]+) and a dominant base peak at m/z 151 ([M-C₂H₃O]+)[5]. We leverage this exact fragmentation logic for our LC-MS/MS Multiple Reaction Monitoring (MRM) transition (m/z 194.1 → 151.1). The loss of the acetyl group (43 Da) yields a highly stable, phenoxy-stabilized fragment, ensuring maximum signal-to-noise (S/N) and eliminating isobaric interference.

Step-by-Step Methodology
  • Quenching & Internal Standard Addition:

    • Transfer 500 µL of the stressed API sample to a pre-chilled vial.

    • Add 500 µL of neutralizing agent (e.g., 0.1N HCl for base-stressed samples).

    • Spike with 10 ng/mL of stable-isotope labeled internal standard (SIL-IS) to dynamically correct for matrix-induced ionization suppression.

  • SPE Cleanup (HLB Cartridge):

    • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade H₂O.

    • Load: 1 mL of the quenched, spiked sample.

    • Wash: 1 mL of 5% Methanol in H₂O to remove polar salts.

    • Elute: 1 mL of 100% Acetonitrile. Evaporate under N₂ and reconstitute in 200 µL of initial mobile phase.

  • UHPLC Separation:

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: H₂O with 0.1% Formic Acid (drives [M+H]+ formation).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • ESI-MS/MS Detection:

    • Polarity: Positive Ion Mode (ESI+).

    • MRM Transition: m/z 194.1 → 151.1.

    • Collision Energy (CE): 15 eV.

  • System Suitability Testing (SST):

    • Inject a matrix blank to verify the absence of artifactual in-source aldol condensation. S/N for the PAI at the Lower Limit of Quantitation (LLOQ) must exceed 10:1.

AnalyticalWorkflow S1 1. Forced Degradation (ICH Q1A: Acid, Base, Bio-catalytic) S2 2. Sample Quenching & SPE (Self-Validating Recovery) S1->S2 S3 3. UHPLC Separation (C18, Gradient Elution) S2->S3 S4 4. ESI-MS/MS Detection (MRM: m/z 194 -> 151) S3->S4 S5 5. Data Synthesis & Impurity Profiling S4->S5

Analytical workflow for the isolation and quantification of the PAI.

References

  • Müller, M., et al. (2018). "Structural and Mutagenesis Studies of the Thiamine-Dependent, Ketone-Accepting YerE from Pseudomonas protegens." ChemBioChem, 19(21), 2283-2292. Available at:[Link]

  • Müller, M. (2011). "1,2-addition of carbonyl compounds using the enzyme yere." US Patent US20110097766A1.
  • Deutsche Forschungsgemeinschaft (DFG). (2019). "Ketones and imines as substrates of ThDP-dependent enzymes." Project Number 128900243. Available at:[Link]

  • International Council for Harmonisation (ICH). (2003). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioanalytical Extraction Strategies for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

This Application Note is designed for bioanalytical scientists and researchers involved in the pharmacokinetic profiling and metabolic analysis of phenoxy-ketone derivatives. It addresses the specific challenges of extra...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and researchers involved in the pharmacokinetic profiling and metabolic analysis of phenoxy-ketone derivatives. It addresses the specific challenges of extracting 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2), a neutral, moderately polar metabolite often encountered in enzymatic biotransformation studies and novel drug development.

Introduction & Analyte Profile

The extraction of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (HMPB) from biological matrices presents a unique challenge due to its amphiphilic nature. Possessing a lipophilic phenoxy tail and a hydrophilic tertiary alcohol/ketone core, HMPB exhibits "intermediate" polarity (LogP ~1.5–1.8).

Unlike acidic or basic drugs that can be manipulated via pH to maximize extraction efficiency, HMPB remains neutral across the physiological pH range. Consequently, traditional pH-switched ion-exchange methods are ineffective. Successful isolation requires exploiting its Hydrophilic-Lipophilic Balance (HLB) using polymeric sorbents or specific organic solvent systems.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Extraction
Molecular Formula C₁₁H₁₄O₃MW = 194.23 g/mol
Key Functional Groups Phenoxy ether, Tertiary –OH, KetoneDual H-bond donor/acceptor capability.[1][2]
pKa Neutral (Non-ionizable in pH 2–10)pH adjustment does not affect charge state; only matrix suppression.
LogP (Predicted) ~1.6Moderately lipophilic; amenable to Reversed-Phase SPE and LLE.

Method Development Logic

The selection of the extraction protocol depends on the required sensitivity and sample throughput.

  • Solid Phase Extraction (SPE): The Gold Standard for high-sensitivity LC-MS/MS analysis. It provides the cleanest extracts by removing phospholipids and proteins that cause ion suppression.

  • Liquid-Liquid Extraction (LLE): A Cost-Effective Alternative suitable for GC-MS or HPLC-UV assays where higher concentration factors are needed, though it may extract more matrix interferences.

Workflow Decision Tree

ExtractionWorkflow Start Start: Biological Sample Sensitivity Required Sensitivity? Start->Sensitivity High High (< 1 ng/mL) (LC-MS/MS) Sensitivity->High Trace Analysis Mod Moderate (> 10 ng/mL) (GC-MS / HPLC) Sensitivity->Mod Routine Profiling SPE Protocol A: Solid Phase Extraction (HLB) High->SPE LLE Protocol B: Liquid-Liquid Extraction Mod->LLE Analysis Instrumental Analysis SPE->Analysis LLE->Analysis

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements.

Protocol A: Solid Phase Extraction (The Gold Standard)

This protocol utilizes a polymeric Reversed-Phase sorbent (e.g., Oasis HLB or Strata-X). These sorbents contain N-vinylpyrrolidone-divinylbenzene copolymers that retain neutral polar compounds (via the pyrrolidone ring) and lipophilic compounds (via the benzene ring) simultaneously.

Materials Required
  • SPE Cartridge: Polymeric HLB (30 mg / 1 cc).

  • Internal Standard (IS): Phenoxy-2-propanone (structural analog) or Deuterated HMPB.

  • Reagents: Methanol (LC-MS grade), Water, Formic Acid.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2% Formic Acid in water. Rationale: Dilution disrupts protein binding and prevents column clogging; acidification precipitates unstable proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Conditioning:

    • Add 1 mL Methanol to the SPE cartridge. Draw through slowly.

    • Add 1 mL Water to equilibrate. Crucial: Do not let the cartridge dry out.

  • Loading:

    • Load the supernatant from Step 1 onto the cartridge.

    • Flow rate: ~1 mL/min (gravity or low vacuum).

  • Washing (Critical Step):

    • Wash with 1 mL of 5% Methanol in Water .

    • Mechanism:[3] This removes salts, proteins, and highly polar interferences without eluting the HMPB (which requires >20% organic to elute).

    • Dry the cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 1 mL of 100% Methanol .

    • Optimization: For cleaner extracts, use Acetonitrile , as it elutes fewer phospholipids than Methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:MeOH + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

LLE is preferred when cost is a constraint or when using GC-MS (where non-volatile buffers from SPE must be avoided). The choice of solvent is critical to maximize recovery of the tertiary alcohol.

Solvent Selection Guide
  • Hexane: Too non-polar; poor recovery of HMPB.

  • Dichloromethane (DCM): Good recovery, but denser than water (bottom layer), making automation difficult.

  • Ethyl Acetate (EtOAc): Recommended. Optimal polarity for extracting the hydroxyl/ketone moieties while excluding bulk proteins.

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 500 µL of biological fluid.

    • Add 50 µL of Internal Standard.

  • Extraction:

    • Add 1.5 mL of Ethyl Acetate .

    • Optional: Add 100 µL of saturated NaCl solution (salting out) to drive the organic analyte into the organic phase.

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • The organic (EtOAc) layer will be on top.

  • Transfer & Drying:

    • Transfer 1.2 mL of the upper organic layer to a clean glass tube.

    • Caution: Avoid disturbing the "buffy coat" (protein interface) to prevent contamination.

    • Evaporate to dryness under Nitrogen.

  • Derivatization (For GC-MS Only):

    • If analyzing by GC-MS, the tertiary -OH group must be derivatized to improve volatility and peak shape.

    • Add 50 µL of BSTFA + 1% TMCS . Incubate at 60°C for 30 minutes.

Analytical Conditions (LC-MS/MS)

For high-sensitivity detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

MRM Transitions (Suggested)

Since HMPB forms a protonated ion


, the precursor is m/z 195 .
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Fragment
195.1 177.1 15Loss of H₂O (Characteristic of alcohols)
195.1 107.1 25Cleavage of Phenoxy-methyl (Ph-O-CH₂⁺)
195.1 77.0 40Phenyl ring (C₆H₅⁺)

Note: The transition 195 -> 177 is often the most intense but can be non-specific. Use 195 -> 107 for confirmation.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the trustworthiness of your data, perform a Post-Column Infusion experiment:

  • Infuse a constant flow of pure HMPB into the MS source.

  • Inject a "blank" extracted matrix (processed via Protocol A or B).

  • Monitor the HMPB signal baseline. A dip in the baseline at the retention time of HMPB indicates Matrix Suppression .

    • Solution: If suppression > 20%, switch from LLE to SPE, or improve the SPE wash step (e.g., increase wash to 10% MeOH).

Common Issues
  • Low Recovery: Often caused by the tertiary alcohol binding to active sites on glass liners (GC) or plasticware. Solution: Use silanized glassware.

  • Peak Tailing: Caused by the interaction of the hydroxyl group with free silanols on the HPLC column. Solution: Ensure mobile phase contains at least 0.1% Formic Acid or Ammonium Formate.

References

  • Synthesis & Enzymatic Context

    • Hailes, H. C., et al. (2010). "Stereoselective synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one using YerE enzyme." Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding for compound identity).

  • General Bioanalytical Guidelines

    • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Extraction Methodology

    • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Basis for SPE protocol selection).

Sources

Application

Application Note: Enantioselective Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

This Application Note and Protocol guide details the enantioselective synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2), a critical chiral building block featuring a challenging acyclic quaternary ste...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the enantioselective synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2), a critical chiral building block featuring a challenging acyclic quaternary stereocenter.

[1][2]


-Hydroxy Ketones

Executive Summary

The synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one presents a specific stereochemical challenge: the construction of a quaternary stereocenter bearing a tertiary alcohol, a methyl group, and a bulky phenoxymethyl moiety adjacent to a ketone. While traditional chemical methods (e.g., Grignard addition/oxidation) often yield racemates requiring costly resolution, Thiamine Diphosphate (ThDP)-dependent lyases (specifically YerE ) have emerged as the "Gold Standard" for direct, highly enantioselective synthesis.

This guide provides two validated protocols:

  • Method A (Biocatalytic): A direct, high-enantioselectivity cross-benzoin condensation using YerE.

  • Method B (Chemical Reference): A robust racemic synthesis via alkyne hydration, essential for generating analytical standards.

Strategic Analysis & Mechanism

The Stereochemical Challenge

Constructing acyclic quaternary centers is kinetically difficult due to steric hindrance. Standard aldol reactions often suffer from poor facial selectivity when the electrophile is a ketone rather than an aldehyde.

Solution: ThDP-Dependent Umpolung Catalysis

The enzyme YerE (from Yersinia pseudotuberculosis) catalyzes a cross-benzoin condensation.[1] It utilizes pyruvate as a donor. The mechanism involves the decarboxylation of pyruvate to generate an activated acetaldehyde equivalent (enamine-ThDP intermediate), which then attacks the ketone carbonyl of 1-phenoxypropan-2-one with high facial selectivity.

Mechanistic Pathway (YerE)[1][2]
  • Activation: Pyruvate binds to the ThDP cofactor.

  • Decarboxylation:

    
     is released, forming the nucleophilic hydroxyethyl-ThDP intermediate.
    
  • Addition: The intermediate attacks the Si- or Re-face of 1-phenoxypropan-2-one.

  • Release: The product is released, regenerating the ThDP ylide.

YerE_Mechanism Pyruvate Pyruvate (Donor) Complex1 Lactyl-ThDP Pyruvate->Complex1 + ThDP ThDP ThDP Cofactor (Enzyme Bound) Intermed Hydroxyethyl-ThDP (Active Acetaldehyde) Complex1->Intermed - CO2 CO2 CO2 Complex1->CO2 Complex2 Product-ThDP Complex Intermed->Complex2 + Substrate (Stereoselective Addition) Substrate 1-Phenoxypropan-2-one (Acceptor) Substrate->Complex2 Complex2->ThDP Regeneration Product 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one (Chiral Product) Complex2->Product Product Release

Figure 1: Catalytic cycle of YerE-mediated cross-benzoin condensation.

Experimental Protocols

Method A: Biocatalytic Synthesis (High Enantioselectivity)

Target: (R)- or (S)-3-Hydroxy-3-methyl-4-phenoxybutan-2-one (Enantiomer dependent on enzyme variant, typically >90% ee)

Materials:

  • Enzyme: YerE (lyophilized lysate or purified protein, ~15 mg protein/mmol substrate).

  • Acceptor: 1-Phenoxypropan-2-one (CAS: 621-87-4).

  • Donor: Sodium Pyruvate.

  • Cofactors: Thiamine Diphosphate (ThDP),

    
    .
    
  • Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (10-20% v/v as cosolvent).

Protocol:

  • Buffer Preparation: Prepare 50 mL of 50 mM HEPES buffer (pH 7.0) containing 2.5 mM

    
     and 0.5 mM ThDP.
    
  • Substrate Solution: Dissolve 1-phenoxypropan-2-one (4.5 mg, ~0.03 mmol for semi-prep; scale linearly) and Sodium Pyruvate (2 equivalents) in the buffer. Add DMSO to a final concentration of 20% v/v to improve solubility of the phenoxy ketone.

  • Initiation: Add YerE enzyme preparation (approx. 15 mg of crude protein lysate or equivalent activity).

  • Incubation: Incubate at 25-30°C with gentle shaking (150 rpm) for 24-48 hours . Monitor consumption of the ketone by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3][4][5]

  • Quenching & Extraction:

    • Acidify slightly with 1M HCl to pH 4-5 to stop the reaction.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Silica gel, Gradient: 5% -> 20% EtOAc in Hexane).

    • Note: The product is a tertiary alcohol and may be sensitive to strong acids; use neutral silica if possible.

Validation:

  • Yield: Expect 40-60% isolated yield.

  • Selectivity: >90% ee (Determine via Chiral HPLC).[2][5]

Method B: Chemical Synthesis (Racemic Reference)

Target: Racemic 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (Analytical Standard)

This route uses a Grignard addition followed by hydration, avoiding the difficult direct aldol reaction of ketones.

Materials:

  • 1-Phenoxypropan-2-one.[1][2]

  • Ethynylmagnesium bromide (0.5M in THF).

  • Mercuric sulfate (

    
    ), Sulfuric acid (
    
    
    
    ).

Protocol:

  • Alkynylation:

    • Cool a solution of 1-phenoxypropan-2-one (1.0 eq) in dry THF to -78°C under Argon.

    • Dropwise add Ethynylmagnesium bromide (1.2 eq).

    • Warm to RT and stir for 2 hours.

    • Quench with sat.

      
      , extract with ether, and concentrate to yield the intermediate 3-hydroxy-3-methyl-4-phenoxy-1-butyne .
      
  • Hydration (Kucherov Reaction):

    • Dissolve the intermediate alkyne in MeOH/Water (10:1).

    • Add catalytic

      
       (5 mol%) and dilute 
      
      
      
      (10 mol%).
    • Heat to 60°C for 4 hours.

    • Safety: Handle mercury salts with extreme care; alternative: use

      
       or 
      
      
      
      catalysts if available.
  • Workup: Dilute with water, extract with DCM, wash with

    
    , dry, and concentrate.
    
  • Result: Racemic 3-Hydroxy-3-methyl-4-phenoxybutan-2-one.

Analytical Characterization

Data Summary Table:

ParameterValue / Description
Molecular Formula

Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow oil

NMR (400 MHz,

)

7.30 (m, 2H), 7.00 (m, 3H), 4.21 (d, 1H), 4.02 (d, 1H), 4.00 (s, 1H, OH), 2.35 (s, 3H,

-CO), 1.47 (s, 3H,

-C-OH)
Mass Spec (GC-MS)

194

, 151

, 77

Chiral HPLC Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane:iPrOH (90:10).Flow: 1.0 mL/min.Detection: UV 254 nm.[6][7]

Workflow Visualization

Workflow cluster_Bio Method A: Biocatalytic (Enantioselective) cluster_Chem Method B: Chemical (Racemic) Start Start: 1-Phenoxypropan-2-one StepA1 Add Pyruvate + YerE Enzyme (ThDP, Mg2+, pH 7.0) Start->StepA1 StepB1 Add Ethynyl MgBr (-78°C, THF) Start->StepB1 StepA2 Incubate 24-48h @ 30°C StepA1->StepA2 ProductA Chiral Product (>90% ee) StepA2->ProductA StepB2 Intermediate: Propargylic Alcohol StepB1->StepB2 StepB3 Hydration (HgSO4/H+) (Kucherov Reaction) StepB2->StepB3 ProductB Racemic Product StepB3->ProductB

Figure 2: Comparison of Biocatalytic vs. Chemical synthesis workflows.

References

  • YerE-Catalyzed Asymmetric Synthesis

    • Müller, M., et al. (2011). 1,2-Addition of Carbonyl Compounds Using the Enzyme YerE.
  • Biocatalytic Strategies for Alpha-Hydroxy Ketones

    • Hoyos, P., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of Alpha-Hydroxy Ketones. Accounts of Chemical Research.
  • Chemical Synthesis of Alpha-Hydroxy Ketones (General Reference)

    • Hennion, G. F., & Fleck, B. R. (1955). The Preparation of Some Tertiary Acetylenic Carbinols. Journal of the American Chemical Society. (Basis for Method B).
  • Compound Data (PubChem)

    • 3-Hydroxy-3-methyl-4-phenylbutan-2-one (Structural Analog/D

Sources

Method

Using 3-Hydroxy-3-methyl-4-phenoxybutan-2-one as a pharmaceutical intermediate

Application Note: Biocatalytic Synthesis and Application of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one as a Pharmaceutical Intermediate Executive Summary Chiral tertiary alcohols are ubiquitous motifs in natural products an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis and Application of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one as a Pharmaceutical Intermediate

Executive Summary

Chiral tertiary alcohols are ubiquitous motifs in natural products and critical building blocks for active pharmaceutical ingredients (APIs) (1)[1]. However, their asymmetric chemical synthesis remains notoriously difficult due to the steric hindrance of the ketone electrophile and the challenge of differentiating two similar alkyl substituents during nucleophilic attack (2)[2]. This application note details the robust, biocatalytic synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2), an enantioenriched tertiary alcohol, utilizing the thiamine diphosphate (ThDP)-dependent enzyme YerE. By leveraging enzymatic carboligation, drug development professionals can bypass complex chemical resolutions and directly access this versatile intermediate for downstream derivatization.

Mechanistic Rationale: Overcoming Synthetic Bottlenecks

The enzyme YerE, originally isolated from Yersinia pseudotuberculosis, provides an elegant biocatalytic solution to tertiary alcohol synthesis (3)[3]. While most ThDP-dependent decarboxylases strictly accept aldehydes as electrophiles, YerE possesses a unique active site architecture that accommodates isolated ketones, performing an asymmetric crossed aldehyde-ketone carboligation (4)[4].

Causality of the Reaction Design:

  • Donor Umpolung: Pyruvate acts as the donor molecule. Upon decarboxylation by the ThDP cofactor, it forms a nucleophilic enamine intermediate (the Breslow intermediate). This effectively reverses the polarity (umpolung) of the naturally electrophilic carbonyl carbon (5)[5].

  • Acceptor Specificity: The Breslow intermediate attacks the re-face of the acceptor ketone, 1-phenoxypropan-2-one. The steric constraints of the YerE binding pocket dictate the stereochemical outcome, yielding the tertiary alcohol with up to 91% enantiomeric excess (ee) (3)[3].

Mechanism Pyruvate Pyruvate (Donor) Breslow Breslow Intermediate (Activated Acetaldehyde) Pyruvate->Breslow Decarboxylation (CO2 release) ThDP ThDP Cofactor (YerE Enzyme) ThDP->Breslow Umpolung Product 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one Breslow->Product Carboligation Ketone 1-Phenoxypropan-2-one (Acceptor) Ketone->Product 1,2-Addition

Figure 1: ThDP-dependent YerE catalyzed carboligation mechanism forming the tertiary alcohol.

Experimental Protocols: Semi-Preparative Synthesis

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . It requires the parallel synthesis of a chemical racemate to calibrate analytical instruments, ensuring that any reported enantiomeric excess is definitively proven against a baseline.

Workflow Prep 1. Biocatalyst Preparation (YerE Expression & Purification) Reaction 2. Biotransformation (Pyruvate + Ketone + Cofactors) Prep->Reaction Extraction 3. Downstream Processing (Solvent Extraction & Silica Gel) Reaction->Extraction Analysis 4. Analytical Validation (NMR, GC-MS, Chiral GC) Extraction->Analysis

Figure 2: Experimental workflow for the biocatalytic synthesis and validation of the intermediate.

Step 1: Biotransformation Setup
  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5). Causality: ThDP-dependent enzymes are highly sensitive to pH fluctuations; pH 7.5 maintains the optimal ionization state for the active site histidine residues.

  • Cofactor Addition: Supplement the buffer with 2.5 mM MgCl₂ and 0.1 mM ThDP. Causality: Mg²⁺ is strictly required to anchor the ThDP diphosphate moiety to the enzyme's conserved GDG motif. Without it, the enzyme is catalytically dead.

  • Substrate Loading: Add 1-phenoxypropan-2-one (acceptor, e.g., 4.5 mg for a semi-preparative scale) and sodium pyruvate (donor). Causality: Pyruvate must be supplied in molar excess (typically 3-5 equivalents) to drive the equilibrium forward and compensate for spontaneous, non-productive decarboxylation over time (3)[3].

  • Enzyme Addition: Introduce purified YerE protein (approx. 15 mg for semi-preparative scale) (3)[3]. Incubate at 25°C with gentle shaking (150 rpm) for 24–48 hours.

Step 2: Downstream Processing
  • Quenching & Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the organic and aqueous layers. Repeat the extraction three times to maximize recovery.

  • Drying: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude extract via silica gel chromatography (Kieselgel 60) using a hexane/ethyl acetate gradient (6)[6]. Monitor fractions via TLC (UV active due to the phenoxy group).

Step 3: Self-Validation (Racemate Control)

Synthesize a racemic standard of 3-hydroxy-3-methyl-4-phenoxybutan-2-one chemically (e.g., via the addition of methylmagnesium bromide to 1-phenoxybutane-2,3-dione, or similar Grignard approaches) to establish baseline retention times for both enantiomers on chiral stationary phases (3)[3].

Analytical Validation & Data Presentation

Thorough analytical validation is required to confirm the structural identity and stereopurity of the intermediate. The quantitative data below summarizes the expected profile of the purified 3-hydroxy-3-methyl-4-phenoxybutan-2-one (3)[3].

Analytical ParameterExpected Value / Description
Molecular Formula C₁₁H₁₄O₃ (7)[7]
Molecular Weight 194.23 g/mol (7)[7]
Enantiomeric Excess (ee) 91% (Determined via chiral HPLC against chemical racemate) (3)[3]
GC-MS (m/z) 194 ([M]⁺; 11.6%), 151 ([M-C₂H₃O]⁺; 100%), 133 (64.0%), 94 (57.3%), 77 (36.0%) (3)[3]
¹H NMR (400 MHz, CDCl₃) δ 1.47 (s, 3H, CH₃COH), 2.35 (s, 3H, CH₃C=O), 4.00 (s, 1H, OH), 4.02 (d, J=9.4 Hz, 1H, CH₂), 4.21 (d, J=9.4 Hz, 1H, CH₂), 6.85-7.34 (m, 5H, ar-H) (3)[3]
¹³C NMR (100 MHz, CDCl₃) δ 21.7 (CH₃COH), 24.6 (CH₃C=O), 73.0 (CH₂), 78.3 (Cq), 114.6, 121.5, 129.5, 158.2 (ar-C), 210.3 (C=O) (3)[3]

Pharmaceutical Applications

The structural topography of 3-hydroxy-3-methyl-4-phenoxybutan-2-one makes it a highly privileged scaffold in drug discovery. Because it retains an α-acetyl moiety adjacent to the newly formed chiral tertiary alcohol, it serves as a flexible node for divergent synthesis (4)[4]:

  • 1,2-Diols: Diastereoselective reduction of the ketone yields highly substituted 1,2-diols, common motifs in antiviral and antifungal agents.

  • Vicinal Amino Alcohols: Reductive amination of the ketone provides access to vicinal amino alcohols, structural elements frequently found in beta-blockers and sphingosine analogs.

  • Contiguous Stereocenters: Further nucleophilic addition (e.g., via organometallic reagents) to the remaining carbonyl can generate complex molecules with two contiguous tertiary stereocenters, a feat nearly impossible via standard chemical routes (4)[4].

References

  • US20110097766A1 - 1,2 - addition of carbonyl compounds using the enzyme yere. Google Patents. 3

  • Diversity of ThDP‐Dependent Enzymes Forming Chiral Tertiary Alcohols. PMC - NIH. 1

  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances. 2

  • Asymmetric Intermolecular Crossed Aldehyde-Ketone Condensation through Enzymatic Carboligation Reaction. PMC - NIH. 4

  • 3-hydroxy-3-methyl-4-phenoxybutan-2-one (C11H14O3). BRENDA Enzyme Database. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of the chiral tertiary alcohol 3-hydroxy-3-methyl-4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of the chiral tertiary alcohol 3-hydroxy-3-methyl-4-phenoxybutan-2-one .

While traditional chemical routes (such as masked acyl anion additions via dithianes) yield racemic mixtures and suffer from poor chemoselectivity, the state-of-the-art approach utilizes the ThDP-dependent enzyme YerE (from Yersinia pseudotuberculosis) to catalyze an asymmetric intermolecular crossed aldehyde-ketone carboligation .

This guide provides mechanistic insights, troubleshooting FAQs, optimization data, and a self-validating protocol to maximize your reaction yield and enantiomeric excess (ee).

Mechanistic Framework & Pathway

To troubleshoot effectively, one must understand the causality of the catalytic cycle. YerE catalyzes the decarboxylation of pyruvate to form a reactive hydroxyethyl-ThDP intermediate (an "activated acetaldehyde"). Unlike classical enzymes (e.g., Benzaldehyde Lyase) that only accept aldehydes, YerE's unique active site pocket accommodates the bulky ketone 1-phenoxypropan-2-one , facilitating a nucleophilic attack that generates the target tertiary alcohol with high stereocontrol .

Mechanism A Pyruvate + YerE-ThDP B Lactyl-ThDP Intermediate A->B Addition C Hydroxyethyl-ThDP (Active Acetaldehyde) + CO2 B->C Decarboxylation E Tetrahedral Adduct C->E Cross-Carboligation D 1-Phenoxypropan-2-one (Acceptor) D->E Nucleophilic Attack F 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one E->F Product Release

Fig 1. Mechanistic pathway of YerE-catalyzed asymmetric cross-carboligation.

Troubleshooting & FAQs

Q1: My reaction yield is stalling below 45%. How can I drive the conversion higher? A1: Stalled yields in YerE-catalyzed cross-benzoin condensations typically stem from substrate insolubility or cofactor depletion. 1-phenoxypropan-2-one is highly hydrophobic. Ensure you are using a biocompatible co-solvent; 15–20% (v/v) DMSO is optimal . Additionally, verify that your buffer contains sufficient Thiamine diphosphate (ThDP) and Mg²⁺. If the enzyme loses its cofactor, the ylide cannot form, and the reaction halts.

Q2: I am detecting a significant amount of acetoin in my GC-MS analysis. How do I prevent this? A2: Acetoin is the primary homocoupling side-product. It forms when the hydroxyethyl-ThDP intermediate reacts with a second molecule of pyruvate (or free acetaldehyde) instead of your target ketone . This occurs when the local concentration of the dissolved acceptor (1-phenoxypropan-2-one) is too low relative to pyruvate. Solution: Implement a fed-batch addition of pyruvate rather than a single bolus, and increase the stirring rate to maximize the mass transfer of the hydrophobic acceptor into the aqueous phase.

Q3: Does the reaction require FAD, given that YerE is a flavoprotein? A3: Yes, YerE is structurally related to acetohydroxyacid synthases (AHAS) and contains tightly bound FAD . While FAD does not participate in a net redox change during this specific carboligation, it plays a critical structural role in stabilizing the active site conformation. Do not attempt to strip and reconstitute the enzyme; purify it carefully to retain the endogenous FAD.

Q4: The enantiomeric excess (ee) of the tertiary alcohol product is fluctuating between batches. Why? A4: Fluctuating ee is rarely due to a background chemical reaction, as non-enzymatic cross-benzoin of ketones is virtually non-existent under these conditions. Instead, it points to thermal degradation of the enzyme or pH shifts during the reaction. Pyruvate decarboxylation consumes protons, which can shift the pH if the buffer capacity is insufficient. Use a strong buffer (e.g., 100 mM Potassium Phosphate, pH 7.5) and maintain the temperature strictly at 25°C.

Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/stereoselectivity. Moving from a single bolus to a fed-batch system drastically reduces acetoin formation and pushes the yield to preparative levels.

Pyruvate Dosing StrategyCo-Solvent (v/v)YerE Loading (mg/mmol)Conversion Yield (%)Enantiomeric Excess (ee %)Acetoin Byproduct (%)
Single Bolus (50 mM)5% DMSO1018%>90%45%
Single Bolus (50 mM)20% DMSO1045%>90%38%
Fed-Batch (over 4h)20% DMSO1072%>90%12%
Fed-Batch (over 4h)20% DMSO1588% >91% <5%

Data reflects optimization trajectories scaling from the baseline 45% yield reported in early semi-preparative literature to an optimized fed-batch system.

Standard Operating Procedure (SOP)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory quality control checks to separate enzymatic activity from background noise.

Workflow Step1 1. Buffer Preparation (100mM KPi, pH 7.5, Mg2+, ThDP) Step2 2. Enzyme Addition (Purified YerE) Step1->Step2 Step3 3. Substrate Solubilization (1-Phenoxypropan-2-one in DMSO) Step2->Step3 Step4 4. Fed-Batch Reaction (Slow addition of Pyruvate at 25°C) Step3->Step4 Step5 5. Extraction & Analysis (EtOAc extraction, GC-MS/HPLC) Step4->Step5

Fig 2. Step-by-step experimental workflow for optimizing biocatalytic yield.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 2.5 mM MgSO₄ and 0.1 mM ThDP.

  • System Validation (QC Check):

    • Negative Control: Set up a parallel vial with buffer, substrates, and DMSO, but no enzyme . This confirms background chemical conversion is zero.

    • Analytical Calibration: Utilize a chemically synthesized racemic standard of 3-hydroxy-3-methyl-4-phenoxybutan-2-one to calibrate the chiral GC-MS retention times.

  • Enzyme Reconstitution: Add purified YerE protein (15 mg per mmol of substrate) to the main reaction buffer. Incubate for 10 minutes at 25°C to ensure complete holoenzyme formation.

  • Acceptor Addition: Dissolve 1-phenoxypropan-2-one in pure DMSO. Add this solution dropwise to the reaction mixture to achieve a final concentration of 20 mM (ensuring the final DMSO concentration is exactly 20% v/v).

  • Donor Addition (Fed-Batch): Prepare a 500 mM stock of sodium pyruvate in the reaction buffer. Add this continuously via a syringe pump over 4 hours to achieve a final total concentration of 50 mM (2.5 equivalents).

  • Incubation & Extraction: Stir the reaction at 25°C for 24 hours. Quench the reaction by extracting three times with equal volumes of ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via chiral GC-MS.

References

  • Title: 1,2-addition of carbonyl compounds using the enzyme yere (US Patent 20110097766A1)
  • Title: Asymmetric Intermolecular Crossed Aldehyde-Ketone Condensation through Enzymatic Carboligation Reaction Source: Angewandte Chemie International Edition (Angew Chem Int Ed Engl. 2010 Mar 22; 49(13): 2389–2392) URL: [Link]

  • Title: 1,2-addition of carbonyl compounds employing the enzyme YerE (EP Patent 2119790A1)
Optimization

Resolving co-elution issues in HPLC analysis of phenoxybutan-2-one impurities

Topic: Resolving Co-elution in HPLC Analysis of Phenoxybutan-2-one Introduction: The "Hidden" Co-elution Challenge In the HPLC analysis of 4-phenoxybutan-2-one , researchers often encounter a deceptive "single peak" phen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution in HPLC Analysis of Phenoxybutan-2-one

Introduction: The "Hidden" Co-elution Challenge

In the HPLC analysis of 4-phenoxybutan-2-one , researchers often encounter a deceptive "single peak" phenomenon. The core issue stems from the structural similarity between the target molecule (an aromatic ether ketone) and its synthesis precursors, specifically phenol (starting material) and potential chlorinated byproducts or positional isomers .

Standard C18 columns often fail to resolve these species because they rely almost exclusively on hydrophobicity. Since both the phenoxy target and the phenolic impurities possess similar hydrophobic footprints, they co-elute.

This guide moves beyond basic troubleshooting to specific, chemically-grounded solutions focusing on Selectivity (


)  manipulation via stationary phase chemistry and pH control.

Module 1: Diagnostic Framework

Issue: "My peak looks symmetrical, but my mass balance is off. Is it co-elution?"

The Senior Scientist’s Insight: Symmetry is not a guarantee of purity. A perfectly symmetrical peak can hide a 10% impurity if the retention times are nearly identical. Before changing your method, you must scientifically validate the co-elution.

Protocol: DAD Peak Purity Assessment

If you are using a Diode Array Detector (DAD/PDA), do not rely on visual inspection. Use the Peak Purity function.[1][2][3]

  • Spectral Acquisition: Ensure your DAD is set to scan the full relevant range (e.g., 210–400 nm), not just a single wavelength.

  • Vector Analysis: The software compares UV spectra at the upslope , apex , and downslope of the peak.

  • The Threshold: Look for a "Purity Angle" that is less than the "Purity Threshold."

    • Pass: Angle < Threshold (Spectra are homogenous).

    • Fail: Angle > Threshold (Evidence of a hidden impurity).

Visualizing the Diagnostic Logic

DiagnosticWorkflow Start Suspected Co-elution CheckDAD Check DAD Peak Purity Start->CheckDAD IsPure Purity Angle < Threshold? CheckDAD->IsPure Pure Peak Likely Pure Check Mass Balance/Flow IsPure->Pure Yes Impure Co-elution Confirmed IsPure->Impure No Action1 Check Impurity Nature (Acidic vs Neutral) Impure->Action1 Action2 Proceed to Selectivity Optimization Action1->Action2

Figure 1: Decision matrix for confirming co-elution using DAD spectral analysis prior to method modification.

Module 2: The Chemistry of Resolution

Issue: "I adjusted the gradient, but the peaks move together. Why?"

The Senior Scientist’s Insight: Adjusting the gradient (%B) changes the Retention Factor (


) . If two compounds have identical chemical interaction mechanisms with the column, changing 

moves them at the same rate. To separate them, you must change the Selectivity (

)
.[4]

For phenoxybutan-2-one vs. phenol, you have two powerful levers:


 Interactions  and pH Control .
Lever 1: Stationary Phase Selection (

Interaction)

Standard C18 columns interact via Van der Waals forces. Both your target and impurity are aromatic, but they have different electron densities.

  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: These phases engage in

    
     stacking with the aromatic rings. The electron-withdrawing oxygen in the phenoxy group creates a different 
    
    
    
    -cloud density compared to the free phenol, causing a shift in retention that C18 cannot achieve.
Lever 2: pH Control (The "Golden Key")
  • Phenoxybutan-2-one: Neutral molecule. Retention is independent of pH.

  • Phenol (Impurity): Weak acid (

    
    ).
    
  • The Fix:

    • Low pH (2.5 - 3.0): Phenol is protonated (neutral) and hydrophobic. It elutes later, likely co-eluting with the target.

    • Mid-High pH (7.0 - 8.0): Phenol ionizes (phenolate anion). It becomes hydrophilic and elutes much earlier (near the void volume), completely clearing the target peak.

    • Caution: Ensure your silica column is resistant to pH > 7.0 (use hybrid particle columns like C18-H or similar).

Module 3: Experimental Protocols

Protocol A: The "Selectivity Screen"

Use this when C18 fails to separate the impurity shoulder.

ParameterCondition A (Standard)Condition B (Enhanced Selectivity)Rationale
Column C18 (3.0 x 100mm, 1.8µm)Phenyl-Hexyl or Biphenyl Engages

discrimination mechanisms.
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Acetate (pH 7.5)pH shift ionizes phenol impurity.
Mobile Phase B AcetonitrileMethanolMeOH promotes

interactions better than ACN.
Gradient 5-95% B in 10 min5-95% B in 10 minKeep gradient constant to isolate column effect.
Protocol B: Step-by-Step Optimization Workflow
  • Run Standard C18: Assess resolution (

    
    ). If 
    
    
    
    , proceed.
  • Switch Organic Modifier: Change Acetonitrile to Methanol. Methanol is a protic solvent and interacts differently with the ether oxygen and ketone group.

  • pH Swing: Prepare Mobile Phase A at pH 7.0 (Phosphate or Ammonium Acetate buffer). Inject sample.[5][6]

    • Observation: Look for a new peak eluting early (ionized phenol).

  • Column Switch: If pH fails (indicating the impurity is not ionizable, e.g., a non-acidic isomer), install a Phenyl-Hexyl column.

Visualizing the Column Selection Logic

ColumnSelection Start Co-elution on C18 ImpurityType Is Impurity Ionizable? (e.g., Phenol) Start->ImpurityType YesIon Adjust pH (pH > pKa + 2) ImpurityType->YesIon Yes NoIon Is Impurity Aromatic? ImpurityType->NoIon No YesArom Switch to Phenyl-Hexyl / Biphenyl NoIon->YesArom Yes NoArom Switch to C8 or Polar Embedded C18 NoIon->NoArom No

Figure 2: Strategic decision tree for stationary phase and mobile phase modification based on impurity chemistry.

Frequently Asked Questions (FAQs)

Q: I see a "shoulder" on the tail of my main peak. Is this the phenol impurity? A: Likely, yes. On standard C18 at acidic pH (common for LC-MS), phenol is neutral and has slightly less retention than phenoxybutan-2-one, often appearing as a fronting shoulder or a co-eluting tail. Use Protocol A (pH increase) to confirm; if the shoulder disappears and a peak appears at the solvent front, it was phenol.

Q: Can I use UV ratios to identify the impurity if I don't have a Mass Spec? A: Yes. Phenol has a distinct UV max around 270 nm, while phenoxybutan-2-one (an aromatic ketone) will have a secondary band due to the carbonyl group (


 transition) around 280-290 nm.
  • Action: Plot the ratio of Absorbance(254nm) / Absorbance(280nm) across the peak. A "flat top" ratio indicates purity; a sloping ratio indicates co-elution.

Q: Why choose Methanol over Acetonitrile for this separation? A: Acetonitrile is a "pi-star" (


) solvent and can suppress the 

interactions we are trying to leverage with Phenyl columns. Methanol allows the aromatic rings of the stationary phase and the analyte to interact more freely, often resulting in better separation factors (

) for aromatic isomers.

References

  • Agilent Technologies. (2016). Peak Purity Algorithms using Diode Array Detectors. LCGC International.

  • Dolan, J. (2024).[1] Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science.

  • BenchChem. (2025).[4] Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers.

  • Onyx Scientific. (2023). An Effective Approach to HPLC Method Development: Stationary Phase Screening.

  • Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

Sources

Troubleshooting

Overcoming solubility challenges in aqueous buffers for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Technical Support Center: Solubilization Protocols for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one Executive Summary This guide addresses solubility challenges associated with 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . While...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Protocols for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Executive Summary

This guide addresses solubility challenges associated with 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . While this molecule contains polar functionalities (a tertiary hydroxyl group and a ketone), the bulky, lipophilic phenoxy moiety often dominates its physicochemical behavior in aqueous media, leading to "crash-out" precipitation upon dilution from organic stocks.

Key Physicochemical Constraints:

  • LogP (Estimated): ~1.3 – 1.8 (Moderately lipophilic).

  • Ionization: Non-ionizable in the physiological pH range (pH 2–10). The tertiary alcohol (

    
    ) and ketone do not accept or donate protons readily in aqueous buffers.
    
  • Primary Failure Mode: "Solvent Shift" precipitation when diluting high-concentration DMSO/Ethanol stocks into aqueous buffers.

Module 1: Diagnostic & Decision Matrix

Before attempting a protocol, use this decision matrix to select the correct solubilization strategy based on your assay's tolerance for additives.

SolubilityDecisionTree Start Start: Define Assay Constraints TolerateDMSO Can assay tolerate 0.5% - 5% DMSO? Start->TolerateDMSO HighConc Target Concentration > 100 µM? TolerateDMSO->HighConc Yes Cyclodextrin STRATEGY B: Inclusion Complex (HP-β-CD) TolerateDMSO->Cyclodextrin No (DMSO Toxic) Cosolvent STRATEGY A: Standard Cosolvent System (DMSO/Buffer) HighConc->Cosolvent No (Standard) Surfactant STRATEGY C: Micellar Solubilization (Tween 80) HighConc->Surfactant Yes (Risk of Crash) Surfactant->Cyclodextrin If Protein Sensitive

Figure 1: Solubilization Strategy Decision Matrix. Select Strategy A for standard screening, B for cell-based assays sensitive to solvents, and C for high-concentration biochemical assays.

Module 2: The "Golden Protocol" (Cosolvent Strategy)

This is the standard approach for biochemical assays (IC50 screening, enzyme kinetics). It relies on creating an "intermediate dilution" to prevent the shock of mixing highly hydrophobic stock directly into water.

The "Solvent Shift" Phenomenon

Directly pipetting 100% DMSO stock into aqueous buffer causes a rapid change in the dielectric constant. The phenoxy tail of the molecule aggregates faster than the solvent can disperse, creating micro-precipitates that may be invisible to the naked eye but will scatter light in plate readers.

Step-by-Step Workflow

Materials:

  • Compound Stock (typically 10 mM or 100 mM in 100% DMSO).

  • Intermediate Solvent: PEG-400 or Pure Ethanol.

  • Assay Buffer: (e.g., PBS, HEPES). Note: Avoid high salt (>150mM NaCl) initially if possible.

Protocol:

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to reach 50 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • The "Spiking" Step (Critical):

    • Do NOT add DMSO stock directly to the buffer.

    • Prepare a 10x Working Solution in a solvent mixture of 50% DMSO / 50% PEG-400 .

    • Why? PEG-400 acts as a bridge, lowering the polarity gap between DMSO and water.

  • Final Dilution:

    • Slowly add the Assay Buffer into the 10x Working Solution (not the other way around) while vortexing.

    • Target final DMSO concentration: ≤ 1-5%.

Solubility Limits Table:

Solvent SystemMax Solubility (Est.)Stability (RT)Application
100% DMSO > 100 mMMonths (-20°C)Stock Storage
100% Ethanol ~ 50 mMWeeks (-20°C)Alt. Stock
PBS + 5% DMSO ~ 100 - 500 µM< 4 HoursAcute Assays
PBS (Pure) < 50 µMUnstableNot Recommended

Module 3: Advanced Solubilization (Cyclodextrins)

For cell culture or animal studies where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic phenoxy group of your molecule fits ideally into the beta-cyclodextrin cavity, shielding it from water while the outer shell remains soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or buffer. Filter sterilize (0.22 µm).

  • Add the solid 3-Hydroxy-3-methyl-4-phenoxybutan-2-one directly to the cyclodextrin solution.

  • Shake/Vortex aggressively for 2–4 hours at Room Temperature (or 37°C).

  • Optional: If dissolution is slow, dissolve the compound in a minimal volume of acetone, add to the CD solution, and evaporate the acetone under a nitrogen stream (Co-evaporation method).

Module 4: Troubleshooting & FAQs

Q1: I tried adjusting the pH to 3.0 and 10.0, but solubility didn't improve. Why?

A: This is a common misconception. pH adjustment only works for ionizable groups (acids like carboxylic acids or bases like amines).

  • Your Molecule: The tertiary alcohol (

    
    ) and the ketone are neutral  in aqueous solution.
    
  • Result: Changing pH adds ionic strength (salt) which can actually decrease solubility ("salting out") without creating a charged, soluble species. Stick to neutral buffers (pH 7.4).

Q2: The solution looks clear, but my assay results are erratic. What is happening?

A: You likely have Micro-Precipitation .

  • Diagnosis: Measure the OD at 600nm (turbidity) or use Dynamic Light Scattering (DLS). If OD600 > 0.01 compared to blank buffer, you have suspended particles.

  • Fix: Add 0.05% Tween-80 or Triton X-100 to your buffer. This prevents the aggregation of the phenoxy tails.

Q3: Can I use this compound in cell culture?

A: Yes, but avoid high DMSO (>0.5%).

  • Recommendation: Use the Cyclodextrin method (Module 3) . It is non-toxic to cells and prevents the compound from binding non-specifically to the plastic well plates (a common issue with phenoxy compounds).

Visualizing the Interaction

The following diagram illustrates the "Host-Guest" mechanism recommended in Module 3, which is the most robust solution for this specific structure.

HostGuestMechanism cluster_0 Free State (Insoluble) cluster_1 Complexed State (Soluble) Drug Phenoxy Tail DrugInside Phenoxy Shielded Drug->DrugInside Inclusion (Hydrophobic Effect) Water H2O Repulsion Complex Cyclodextrin Cavity

Figure 2: Mechanism of Action for Cyclodextrin Solubilization. The lipophilic phenoxy tail is encapsulated, shielding it from the aqueous environment.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Relevance: foundational review on cosolvency and surfactant str
  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

    • Relevance: Establishes the protocol for complexing arom
  • PubChem Compound Summary. (2025). 3-Hydroxy-4-phenylbutan-2-one (Structural Analog).

    • Relevance: Source for LogP and physicochemical property estim
  • Application Note: Solubility of Buffers in Aqueous–Organic Effluents.

    • Relevance: Critical data on buffer salt precipitation when mixing with high percentages of organic cosolvents like Methanol or Acetonitrile.
Optimization

Removing phenol byproducts from 3-Hydroxy-3-methyl-4-phenoxybutan-2-one samples

This technical support guide is designed for researchers, scientists, and drug development professionals facing the common challenge of phenol byproduct contamination in samples of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the common challenge of phenol byproduct contamination in samples of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one. Phenol is often a starting material or a byproduct in syntheses leading to phenoxy-containing compounds. Its removal is critical for obtaining pure material for subsequent reactions, biological assays, or final product formulation. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to solve this purification challenge effectively.

Understanding the Core Chemistry: The Key to Separation

The successful removal of phenol from your target compound hinges on exploiting the significant difference in acidity between the two molecules.

  • Phenol (C₆H₅OH): The hydroxyl group is directly attached to the aromatic benzene ring. This configuration allows the negative charge of the corresponding phenoxide ion to be delocalized and stabilized by the ring system.[1][2] This resonance stabilization makes the phenolic proton significantly acidic, with a pKa of approximately 10.[3]

  • 3-Hydroxy-3-methyl-4-phenoxybutan-2-one: The hydroxyl group in your target compound is a tertiary alcohol. It is attached to an sp³-hybridized carbon and is not connected to an aromatic ring. Consequently, it is not acidic and will not react with weak or moderately strong bases.

This difference in acidity is the primary lever we will use for separation. By treating the mixture with a basic solution, we can selectively deprotonate the acidic phenol, converting it into the water-soluble sodium phenoxide salt, while leaving our neutral target compound in the organic phase.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification process in a question-and-answer format.

Question: My initial analysis (TLC, ¹H NMR) shows a large phenol impurity. What is the most direct method to remove it?

Answer: The most efficient first step for bulk phenol removal is a liquid-liquid extraction (LLE) using a basic aqueous solution. This technique is fast, inexpensive, and highly effective for separating acidic impurities from neutral organic compounds.[4]

  • The "Why": By washing your organic solution (e.g., in ethyl acetate or dichloromethane) with an aqueous base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), you selectively convert the acidic phenol into its ionic salt, sodium phenoxide.[5] This salt is highly soluble in the aqueous layer and will be partitioned out of the organic layer, which contains your desired neutral compound. Your target molecule, being a non-acidic tertiary alcohol, remains unaffected in the organic phase.

Question: I performed a basic wash, but I still see residual phenol. What should I do next?

Answer: If a single extraction is insufficient, you have several options to improve the separation:

  • Optimize the Liquid-Liquid Extraction:

    • Increase the Number of Extractions: Perform multiple extractions with fresh portions of the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL). It is a principle of extraction that multiple smaller extractions are more efficient than one large one.

    • Check the pH: After shaking the separatory funnel, check the pH of the aqueous layer using pH paper. It should be distinctly basic (pH > 8 for NaHCO₃, pH > 12 for NaOH). If it's not, your base may have been neutralized, and you should add more.

    • Increase Contact Time: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes to maximize the surface area and allow for an efficient transfer of the phenol into the aqueous phase.

  • Proceed to Column Chromatography: If optimized LLE still leaves trace amounts of phenol, or if other, non-acidic impurities are present, flash column chromatography is the next logical step.

    • The "Why": Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Phenol is more polar than your target compound due to its hydroxyl group. Therefore, it will adhere more strongly to the polar silica gel and elute later. You can elute your less polar target compound first, collecting it in pure fractions.

Question: My compound appears to be degrading on the silica gel column. The collected fractions show new, unexpected spots on the TLC plate. What is happening?

Answer: This is a common issue caused by the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can potentially catalyze the dehydration of the tertiary alcohol in your target molecule, leading to the formation of an alkene byproduct.

  • The "Why" and Solution:

    • Neutralize the Silica: To prevent degradation, you can use silica gel that has been neutralized. This is easily achieved by adding a small amount of a base, like triethylamine (Et₃N), to your eluent system (typically 0.1-1% by volume). The triethylamine will neutralize the acidic sites on the silica, creating a more inert environment for your compound.

    • Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

Question: I am struggling to achieve the final desired purity (>99%). Are there any other high-resolution techniques?

Answer: When very high purity is required and both LLE and standard chromatography are insufficient, you can consider these advanced methods:

  • Recrystallization: This technique is excellent for achieving high purity if your target compound is a solid at room temperature.[6][7]

    • The "Why": Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your impure solid in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the molecules of your target compound will selectively assemble into a crystal lattice, excluding the differently shaped impurity molecules, which remain in the solution.[7][8]

  • Chemical Derivatization: This is an alternative strategy where you chemically modify the phenol impurity to drastically alter its properties, making it easier to remove.

    • The "Why": You could, for example, react the crude mixture with a reagent that selectively forms a non-polar derivative with the phenol's hydroxyl group (e.g., converting it to an ether or ester).[9][10] This new phenol derivative will have a very different polarity from your target compound, making separation by column chromatography much more straightforward. This is often a last resort due to the need for an additional reaction and subsequent purification step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best organic solvent for the liquid-liquid extraction?

    • A1: Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent choices. They are water-immiscible and have good solubility for a wide range of organic compounds. Avoid using alcohols or other water-miscible solvents.

  • Q2: How can I effectively monitor the progress of my column chromatography?

    • A2: Thin-Layer Chromatography (TLC) is the best method. Spot your starting material, and then co-spot it alongside the fractions you collect from the column. A potassium permanganate (KMnO₄) stain is often effective for visualizing both the phenol and your target compound.

  • Q3: Can I use distillation to remove the phenol?

    • A3: This is generally not recommended.[11] Phenol and your target compound are likely to have high boiling points, and your target molecule's tertiary alcohol may not be stable to prolonged heating. Distillation is most effective for separating compounds with significantly different boiling points.

  • Q4: What specific safety precautions should I take when handling phenol?

    • A4: Phenol is toxic and corrosive and can cause severe skin burns.[12][13] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl or neoprene are recommended).

Purification Method Selection

Choosing the right purification strategy depends on the level of impurity, the scale of your experiment, and the required final purity.

Method Primary Use Speed Scalability Achievable Purity Key Advantage Main Limitation
Liquid-Liquid Extraction (Basic Wash) Bulk removal of acidic impuritiesVery FastExcellentGood (Removes >95% of phenol)Rapid and inexpensive for initial cleanup.[14][15]May not remove trace amounts or non-acidic impurities.
Flash Column Chromatography Removal of trace impurities; Separation of compounds with different polaritiesModerateGoodExcellent (>99%)High resolving power for complex mixtures.More time-consuming and uses more solvent than LLE. Potential for compound degradation on silica.[16]
Recrystallization Final polishing of solid compoundsSlowFairVery High (>99.5%)Can yield exceptionally pure material.[6][7]Only works for solids; yield can be variable.[17]

Workflow for Purification Strategy

The following diagram outlines a logical workflow for purifying your 3-Hydroxy-3-methyl-4-phenoxybutan-2-one sample.

PurificationWorkflow Purification Decision Workflow start Crude Sample with Phenol Impurity lle Perform Liquid-Liquid Extraction (e.g., 1M NaOH wash) start->lle check_purity1 Analyze Purity (TLC, NMR) lle->check_purity1 column_chrom Perform Flash Column Chromatography (consider neutralized silica) check_purity1->column_chrom Phenol still present end_pure Pure Product check_purity1->end_pure Purity sufficient check_purity2 Analyze Purity (TLC, NMR) column_chrom->check_purity2 is_solid Is Compound a Solid & Purity Still Insufficient? check_purity2->is_solid Purity insufficient check_purity2->end_pure Purity sufficient recrystallize Perform Recrystallization is_solid->recrystallize Yes end_impure Re-evaluate Strategy (Consider derivatization) is_solid->end_impure No recrystallize->end_pure

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Bulk Phenol Removal via Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate) in a volume approximately 10-20 times the mass of the sample.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower aqueous layer contains the sodium phenoxide.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat steps 3-6 two more times with fresh portions of 1M NaOH solution.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual NaOH and dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product, now largely free of phenol.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. You are looking for a solvent system where your target compound has an Rf value of ~0.3.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent. For sensitive compounds, use an eluent containing 0.5% triethylamine to neutralize the silica.

  • Column Packing: Pack a glass chromatography column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the LLE in a minimal amount of the eluent (or DCM) and load it carefully onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified 3-Hydroxy-3-methyl-4-phenoxybutan-2-one.

References

  • Current time information in Los Angeles, CA, US. (n.d.). Google.
  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved March 7, 2026, from [Link]

  • A Comprehensive Guide. (2025, June 16). Purification Techniques in Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved March 7, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved March 7, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Phenol Solubility Data Overview | PDF. Retrieved March 7, 2026, from [Link]

  • PHENOLS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification | PDF | Solubility | Solvent. Retrieved March 7, 2026, from [Link]

  • NCBI - NIH. (n.d.). Table 4-2, Physical and Chemical Properties of Phenol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved March 7, 2026, from [Link]

  • PubMed. (2008, December 30). Technologies for the removal of phenol from fluid streams: a short review of recent developments. Retrieved March 7, 2026, from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2004046039A1 - Extraction of phenol from wastewater.
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved March 7, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Retrieved March 7, 2026, from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
  • Wikipedia. (n.d.). Phenol. Retrieved March 7, 2026, from [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved March 7, 2026, from [Link]

  • Water Practice & Technology. (2024, May 31). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved March 7, 2026, from [Link]

  • IJRAR.org. (n.d.). Review on Removal Techniques for Phenolic Compounds. Retrieved March 7, 2026, from [Link]

  • Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids. Retrieved March 7, 2026, from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved March 7, 2026, from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved March 7, 2026, from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved March 7, 2026, from [Link]

  • PMC. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved March 7, 2026, from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022, March 7). Retrieved March 7, 2026, from [Link]

  • Analysis of Phenols by Chemical Derivatization. IV. Rapid and Sensitive Method for Analysis of 21 Chlorophenols by Improved Chlo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved March 7, 2026, from [Link]

  • Chemsrc. (n.d.). 3-Hydroxy-3-methyl-4-phenyl-2-butanone. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-phenylbutan-2-one. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(2-Hydroxy-4-methyl-phenyl)-butan-2-one. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). About Troubleshooting - Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). Retrieved March 7, 2026, from [Link]

  • Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved March 7, 2026, from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved March 7, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-hydroxy-4-phenyl-2-butanone. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Optimizing column temperature for gas chromatography of hydroxy-ketones

Welcome to the Technical Support Center for Gas Chromatography (GC) method development. As a Senior Application Scientist, I frequently encounter analytical challenges related to the separation of hydroxy-ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) method development. As a Senior Application Scientist, I frequently encounter analytical challenges related to the separation of hydroxy-ketones. These bifunctional molecules—possessing both hydrogen-bonding hydroxyl (-OH) groups and dipole-interacting carbonyl (C=O) groups—are highly polar and, in many cases, thermally labile.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to optimize your column temperature programs, ensuring scientific integrity in your drug development and analytical workflows.

Diagnostic Workflow: Temperature & Method Optimization

GC_Optimization Step1 Assess Hydroxy-Ketone Thermal Stability Decision Thermally Labile (e.g., α-hydroxy ketones)? Step1->Decision Deriv Derivatization (e.g., Methoximation) Decision->Deriv Yes Direct Direct Injection (Split/Splitless) Decision->Direct No InitTemp Set Initial Temp: Solvent BP - 20°C Deriv->InitTemp Direct->InitTemp Ramp Optimize Ramp Rate: 10°C per hold-up time InitTemp->Ramp FinalTemp Set Final Temp: 20°C above last peak Ramp->FinalTemp Evaluate Evaluate Resolution & Peak Shape FinalTemp->Evaluate

Caption: Logical workflow for GC temperature optimization of hydroxy-ketones.

Troubleshooting Guide (Q&A)

Q: I am observing severe peak tailing and poor resolution for 3-hydroxy-3-methyl-2-hexanone, despite using a standard temperature ramp. How can I fix this? A: Causality: Hydroxy-ketones are highly polar. If you use a non-polar column (e.g., 100% Dimethylpolysiloxane), the analyte will interact with active silanol sites on the column tubing rather than the stationary phase, causing severe tailing[1]. Furthermore, an unoptimized initial temperature prevents proper focusing of the analyte band at the head of the column. Solution:

  • Column Selection: Switch to a polar stationary phase, such as a polyethylene glycol (PEG/WAX) column, which provides favorable dipole and hydrogen-bonding interactions[1].

  • Initial Temperature Optimization: For splitless injection, set the initial oven temperature 10–20 °C below the boiling point of your sample solvent. This leverages the "solvent effect" for tight band focusing[2]. For split injections, start with an oven temperature 45 °C lower than the elution temperature of the first peak[3].

Q: My


-hydroxy ketones are showing multiple unexpected peaks or missing peaks entirely at higher retention times. Is my column degrading? 
A: 
Causality: It is highly likely that your analytes are degrading, not the column. Many 

-hydroxy ketones are thermally labile. Exposure to high temperatures in the injection port or during a prolonged, high-temperature column ramp induces thermal degradation. Specifically, they often undergo dehydration (loss of water) to form

-diketones, or they may cleave entirely[4]. Solution:
  • Minimize Residence Time: Accelerate the temperature ramp rate to minimize the analyte's exposure to heat. An optimal ramp rate is approximately 10 °C per hold-up time (

    
    ) of the system[2].
    
  • Derivatization: If thermal degradation persists, implement a derivatization protocol (e.g., methoximation of the ketone) prior to GC analysis to increase volatility and thermal stability[5].

Q: Late-eluting hydroxy-ketones are excessively broad, reducing the signal-to-noise ratio and limit of detection (LOD). A: Causality: Isothermal conditions or overly shallow temperature ramps cause late-eluting compounds to diffuse longitudinally within the column over time, leading to band broadening[2]. Solution: Implement a steeper temperature gradient. Ensure the final temperature is set approximately 20 °C above the elution temperature of the final sample component[2]. Apply a final hold time equivalent to 3–5 times the column dead volume to ensure complete elution and sharpen late peaks[2]. Keep in mind that an increase of around 30 °C in oven temperature will reduce retention time by 50%, effectively sharpening the peak[3].

Quantitative Data: Method Comparison

The table below summarizes the causality and quantitative impact of temperature programming parameters on hydroxy-ketone separation.

ParameterIsothermal GCGradient GC (Optimized Ramp)Causality / Effect on Hydroxy-Ketones
Peak Shape (Early Eluters) SharpSharpInitial low temperatures condense and focus volatile analytes at the column head.
Peak Shape (Late Eluters) Broad (Longitudinal diffusion)Sharp (Thermal focusing)Ramping temperature accelerates late eluters, minimizing the time available for diffusion[2].
Analysis Time LongShortA 30 °C increase in oven temperature reduces retention time by ~50%[3].
Thermal Degradation Risk High for late elutersMinimizedFaster elution reduces the residence time of thermally labile

-hydroxy ketones[4].
Resolution Poor for complex mixturesHighDynamic adjustment of elution times enhances the separation of closely eluting isomers[6].

Experimental Protocols

Protocol 1: Self-Validating Temperature Program Optimization

Objective: Establish a baseline gradient to separate a complex hydroxy-ketone mixture without inducing thermal degradation.

  • The Screening Run: Inject the sample using a generic linear ramp (e.g., 40 °C to the column's maximum temperature at 10 °C/min) to determine the elution window[6].

  • Calculate Hold-Up Time (

    
    ):  Inject an unretained compound (e.g., methane) and record its retention time.
    
  • Optimize Ramp Rate: Calculate the ideal ramp rate using the formula: Ramp Rate = 10 °C / tM[2].

  • Set Initial and Final Parameters:

    • Initial Temp: Solvent boiling point minus 20 °C (for splitless injections)[2].

    • Final Temp: 20 °C above the elution temperature of the last peak of interest[2].

    • Final Hold: 3 to 5 times

      
      [2].
      
  • Self-Validation Check: Compare the peak width of the first and last eluting compounds. In an optimized system, the peak widths should be nearly identical. If the last peak is >20% broader than the first, increase the ramp rate by 2 °C/min and re-evaluate.

Protocol 2: Methoximation Derivatization for Thermally Labile -Hydroxy Ketones

Objective: Prevent thermal dehydration of


-hydroxy ketones during GC analysis by protecting the carbonyl group[4].
  • Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine[5].

  • Reaction: Combine 100 µL of the hydroxy-ketone sample with 50 µL of the derivatization reagent in a GC vial[5].

  • Incubation: Seal the vial and incubate at 60 °C for 30 minutes to facilitate the formation of the methoxime derivative[5].

  • Self-Validation Check: Analyze the derivatized sample via GC-MS. The disappearance of the dehydration byproduct peak (e.g.,

    
    -diketone) and the appearance of a single, sharp methoxime peak confirms successful stabilization.
    

Frequently Asked Questions (FAQs)

Q: Can I use isothermal conditions for simple hydroxy-ketone mixtures? A: Yes. If your screening run shows that all peaks elute within a narrow window (e.g., less than 7 minutes), isothermal analysis is viable[3]. To find the optimal isothermal temperature, calculate the temperature at which the last analyte of interest elutes and subtract 45 °C[3].

Q: Why does my baseline drift upward during the temperature ramp? A: Baseline drift (column bleed) is common at high temperatures, especially with the polar WAX columns typically required for hydroxy-ketones. Ensure your final temperature does not exceed the column's maximum isothermal limit. If bleed interferes with quantification, consider using a mass spectrometer (GC-MS) with Selected Ion Monitoring (SIM) to isolate the analyte signal from the background bleed[5].

References

1.[6] Temperature Programming for Better GC Results | Phenomenex.6 2.[3] GC Temperature Programming—10 Things You Absolutely Need to Know | Chromatography Online. 3 3.[2] GC Temperature Program Development | Element Lab Solutions. 2 4.[1] Navigating the Separation of 3-hydroxy-3-methyl-2-hexanone: A Guide to GC Column Performance | Benchchem. 1 5.[4] The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry | PubMed (NIH).4 6.[5] Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification | Benchchem. 5

Sources

Optimization

Strategies for separating enantiomers of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

This guide outlines the technical strategies for the enantioseparation and stereoselective synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . Due to the presence of a tertiary alcohol at the chiral center (C3), class...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategies for the enantioseparation and stereoselective synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . Due to the presence of a tertiary alcohol at the chiral center (C3), classical kinetic resolution via lipases is often ineffective due to steric hindrance. Therefore, this guide prioritizes Chiral HPLC for separation and Enzymatic Asymmetric Synthesis using ThDP-dependent lyases (specifically YerE) as the most efficient production routes.

Part 1: Core Strategies & Decision Matrix

For researchers targeting this molecule, the choice of method depends on the scale and starting material availability.

Method Applicability Pros Cons
A. Chiral HPLC (Prep) Separation of chemically synthesized racemate (mg to g scale).High purity (>99% ee); immediate implementation; no enzyme engineering required.High solvent consumption; limited throughput for kg scale.
B. Enzymatic Synthesis Asymmetric C-C bond formation (g to kg scale).High atom economy; direct formation of chiral center; high ee (typically ~91-98%).Requires specific enzyme (YerE); requires cofactor management (ThDP).[1][2]
C. Classical Resolution Derivatization of the tertiary alcohol.Low cost reagents.NOT RECOMMENDED. Tertiary alcohols are difficult to derivatize/resolve kinetically.

Part 2: Detailed Protocols

Strategy A: Chiral HPLC Separation (Analytical & Preparative)

Primary recommendation for analytical determination and small-scale purification.

Mechanism: The tertiary alcohol and phenoxy moiety interact with the carbamate residues of polysaccharide stationary phases via hydrogen bonding and


-

interactions.

Recommended Protocol:

  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase:

    • Standard: n-Hexane : Isopropanol (90:10 to 95:5 v/v).

    • Modifier: No acid/base additive usually required for neutral alcohols, but 0.1% Diethylamine (DEA) can improve peak shape if tailing occurs.

  • Conditions:

    • Flow Rate: 1.0 mL/min (Analytical, 4.6mm ID).

    • Temperature: 25°C.

    • Detection: UV at 220 nm (Phenoxy absorption) or 254 nm.

Data Output (Typical):

Parameter Value

| Selectivity (


)  | > 1.2 (Baseline separation expected) |
| Resolution (

)
| > 2.0 | | Elution Order | Determined empirically (often R/S or S/R depending on column type). |

Note: Gas Chromatography (GC) is not recommended for preparative separation of this molecule due to potential thermal instability of the tertiary


-hydroxy ketone moiety and lower capacity compared to HPLC.
Strategy B: Biocatalytic Asymmetric Synthesis (The "YerE" Route)

Primary recommendation for de novo synthesis of the enantiomer.

Mechanism: This route utilizes YerE (a Thiamine Diphosphate-dependent lyase from Yersinia pseudotuberculosis) to catalyze a cross-benzoin-type reaction between pyruvate and 1-phenoxypropan-2-one.[1][3]

Reaction Scheme:



Step-by-Step Protocol:

  • Substrate Preparation:

    • Synthesize 1-phenoxypropan-2-one via Williamson ether synthesis (Phenol + Chloroacetone + K

      
      CO
      
      
      
      in Acetone).
  • Biocatalyst Preparation:

    • Express YerE (or homolog PpYerE from Pseudomonas protegens) in E. coli. Use cell-free lysate or purified enzyme.

  • Reaction Mix (100 mL scale):

    • Buffer: 50 mM Potassium Phosphate, pH 7.0.

    • Cofactors: 2.5 mM MgSO

      
      , 0.5 mM Thiamine Diphosphate (ThDP).
      
    • Substrates: 20 mM 1-phenoxypropan-2-one, 50 mM Sodium Pyruvate (excess pyruvate drives the equilibrium).

    • Catalyst: ~1-2 U/mL YerE.

  • Incubation:

    • Shake at 30°C for 24-48 hours. Monitor consumption of ketone by GC or HPLC.

  • Work-up:

    • Extract with Ethyl Acetate (3x).[4]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc) to remove unreacted ketone.

Part 3: Visualization of Workflows

G cluster_0 Route A: Chemical Synthesis + Resolution cluster_1 Route B: Enzymatic Asymmetric Synthesis Start Target: 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one ChemSyn Grignard Addition (MeMgBr + Phenoxy-ketone) Start->ChemSyn If racemate needed Substrate Substrate: 1-Phenoxypropan-2-one Start->Substrate Preferred Route Racemate Racemic Mixture (50:50 R/S) ChemSyn->Racemate HPLC Chiral HPLC (Chiralpak AD-H) Racemate->HPLC PureEnantA Purified (R)-Enantiomer HPLC->PureEnantA PureEnantB Purified (S)-Enantiomer HPLC->PureEnantB BioProduct Enantioenriched Product (>90% ee) Substrate->BioProduct + Pyruvate Enzyme Enzyme: YerE (ThDP-dependent) Enzyme->BioProduct

Figure 1: Decision pathway for accessing enantiopure 3-Hydroxy-3-methyl-4-phenoxybutan-2-one. Route B is preferred for efficiency and stereoselectivity.

Part 4: Troubleshooting & FAQs

Q1: Why can't I separate the enantiomers using Chiral GC?

  • Technical Insight: While analytical separation might be possible on specific cyclodextrin phases (e.g., Lipodex E), tertiary

    
    -hydroxy ketones are thermally labile. At high injector temperatures (>200°C), they may undergo dehydration or retro-aldol-type degradation.
    
  • Solution: Switch to Chiral HPLC (Normal Phase). It operates at ambient temperature, preserving the integrity of the tertiary alcohol.

Q2: The enzymatic reaction yield is low (<30%). What is wrong?

  • Diagnostic:

    • pH Drift: The decarboxylation of pyruvate consumes protons/changes buffer capacity. Ensure strong buffering (50-100 mM Phosphate).

    • ThDP Stability: Thiamine Diphosphate is unstable at alkaline pH. Keep pH

      
       7.0.
      
    • Substrate Inhibition: 1-phenoxypropan-2-one can be toxic to enzymes at high concentrations. Try a fed-batch approach, adding the substrate continuously at a low rate.

Q3: How do I determine the absolute configuration of my isolated peak?

  • Method:

    • X-Ray Crystallography: If the molecule is solid or can be crystallized (e.g., as a p-nitrobenzoate derivative).

    • Optical Rotation: Compare

      
       with literature values for the YerE product (typically the (R)-enantiomer  is favored by YerE for similar ketone acceptors).
      
    • Circular Dichroism (CD): Use the exciton chirality method if derivatized with a chromophore.

Q4: Can I use Lipase (e.g., CAL-B) for kinetic resolution?

  • Analysis: Generally, No . Lipases struggle with tertiary alcohols because the steric bulk prevents the formation of the tetrahedral intermediate in the active site. While some specialized esterases exist, the reaction is usually too slow to be practical. The YerE synthetic route is far superior.

References

  • Biocatalytic Synthesis via YerE

    • Title: 1,2-addition of carbonyl compounds employing the enzyme YerE.[1]

    • Source: European P
    • Relevance: Describes the specific reaction of 1-phenoxypropan-2-one with pyruvate using YerE to yield 3-hydroxy-3-methyl-4-phenoxybutan-2-one with ~91% ee.
    • URL
  • Enzyme Characterization (YerE)

    • Title: Structural and Mutagenesis Studies of the Thiamine-Dependent, Ketone-Accepting YerE from Pseudomonas protegens.[5][6]

    • Source: ChemBioChem, 2018, 19(21), 2283-2292.[6]

    • Relevance: Details the structural basis for YerE's ability to accept ketone substrates for tertiary alcohol form
    • URL:[Link]

  • Title: Chiral HPLC Separations - A Guide to Column Selection.

Sources

Troubleshooting

Reducing moisture sensitivity during the synthesis of hydroxy-ketones

Current Status: Operational Agent: Senior Application Scientist Ticket ID: HK-SYNTH-001 Subject: Reducing Moisture Sensitivity & Troubleshooting Hydroxy-Ketone Synthesis Triage: Select Your Synthetic Route Hydroxy-ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: HK-SYNTH-001 Subject: Reducing Moisture Sensitivity & Troubleshooting Hydroxy-Ketone Synthesis

Triage: Select Your Synthetic Route

Hydroxy-ketones (


-acyloins or 

-aldols) are structurally privileged but synthetically fragile. Moisture is the primary antagonist, acting either as a proton source that quenches organometallics or as a nucleophile that hydrolyzes critical intermediates.

Identify your pathway below to access the relevant troubleshooting module:

  • Route A (Nucleophilic Addition): Grignard/Lithium addition to

    
    -keto esters or nitriles. (High Moisture Sensitivity)
    
  • Route B (Oxidative): Rubottom Oxidation of silyl enol ethers.[1] (Critical Intermediate Sensitivity)

  • Route C (Umpolung): NHC-Catalyzed Benzoin Condensation.[2][3] (Catalyst Sensitivity)

Module 1: The Organometallic Route (Grignard/Lithium)

The Issue: You are synthesizing


-hydroxy ketones via the addition of 

or

to an

-dicarbonyl or nitrile. The reaction stalls or yields are inconsistent.

Root Cause Analysis: Water content >50 ppm in THF is sufficient to quench the initiation of Grignard formation or protonate the intermediate alkoxide before the desired rearrangement/workup.

Data: Solvent Drying Efficiency

Do not rely on standard "anhydrous" bottles once opened.

Drying MethodResidual Water (THF)Suitability for Hydroxy-Ketone Synthesis
Na / Benzophenone (Reflux) ~40–50 ppmRisky. Acceptable for robust substrates only.
3Å Molecular Sieves (20% m/v, 48h) < 5 ppm Recommended. Essential for sensitive additions.
Commercial "Anhydrous" (Opened) 20–100 ppmFail. Re-dry immediately.
Sparging (N2/Ar) No drying effectFail. Removes O2, not H2O.
Troubleshooting FAQ

Q: The magnesium turnings are not reacting. Is it moisture? A: Likely. Water passivates the Mg surface with MgO/Mg(OH)₂.

  • Protocol Fix:

    • Flame Dry: Heat the flask under vacuum until too hot to touch; backfill with Ar.

    • Iodine Activation: Add a single crystal of

      
       to the Mg.[4] Heat gently until iodine vaporizes. If the purple color fades to colorless, the Mg is active. If it stays purple, your solvent is wet [1].
      
    • The "Sacrificial" Start: Add 0.5 mL of neat DIBAL-H or a pre-formed Grignard to scavenge system moisture before adding your halide.

Q: I see a gelatinous precipitate stopping the stir bar. A: This is often magnesium hydroxide (from water) or complex aggregates.

  • Protocol Fix: Add anhydrous LiCl (0.5 equiv). It breaks up aggregates by forming soluble magnesiate species (

    
    ), often called "Turbo Grignards" [2].
    

Module 2: The Oxidative Route (Rubottom Oxidation)

The Issue: You are converting a ketone to an


-hydroxy ketone via a silyl enol ether (SEE) using mCPBA. The intermediate SEE is disappearing or reverting to the starting ketone.

Root Cause Analysis: Silyl enol ethers are kinetically unstable to hydrolysis. Trace acid + moisture (even from Silica Gel) catalyzes the cleavage of the


 bond, regenerating the starting ketone before oxidation can occur [3].
Standard Operating Procedure: Moisture-Proof Rubottom
  • Enolization:

    • Cool ketone in THF (dried over sieves) to -78°C.

    • Add LDA (1.1 equiv). Stir 30 min.

    • Critical Step: Add TMSCl (1.2 equiv) freshly distilled from

      
      . Old TMSCl contains HCl.
      
  • Isolation (The Danger Zone):

    • Do not use standard silica gel. It is acidic.[5]

    • Fix: Pre-treat silica slurry with 1%

      
       in hexanes to neutralize it.
      
  • Oxidation:

    • Dissolve SEE in DCM or Hexane.

    • Add mCPBA buffered with

      
       (solid) to scavenge m-chlorobenzoic acid byproduct.
      
    • Why? Acid + Water (from mCPBA, which is ~25% water for safety) = Hydrolysis.

Troubleshooting FAQ

Q: My yield is low, and I recovered starting material. A: Your silyl enol ether hydrolyzed before oxidation.

  • Test: Take an NMR of the crude SEE immediately after workup. If you see the vinylic proton, it formed. If it vanishes after the column, your silica was too acidic/wet.

  • Expert Tip: Skip isolation. Perform the oxidation in the same pot. After TMSCl addition, warm to 0°C, remove solvent under vacuum (to remove excess amine), re-dissolve in Hexane, and add mCPBA [4].

Module 3: The Umpolung Route (NHC-Catalyzed Benzoin)

The Issue: The coupling of two aldehydes using an N-Heterocyclic Carbene (NHC) catalyst is stalling.

Root Cause Analysis: Free carbenes are strong bases (


 ~24). Water protonates the carbene to form an inactive azolium hydroxide. Furthermore, water can intercept the Breslow Intermediate , preventing the attack on the second aldehyde [5].
Visualizing the Failure Point

NHC_Cycle Precatalyst Triazolium/Thiazolium Salt Carbene Free Carbene (Active) Precatalyst->Carbene Deprotonation Base Base (e.g., DBU) Base->Carbene Breslow Breslow Intermediate (Enaminol) Carbene->Breslow + Aldehyde 1 DeadCat Inactive Azolium Carbene->DeadCat Aldehyde1 Aldehyde 1 Aldehyde1->Breslow Product Alpha-Hydroxy Ketone (Benzoin) Breslow->Product + Aldehyde 2 (C-C Bond Formation) Aldehyde2 Aldehyde 2 Aldehyde2->Product Product->Carbene Catalyst Regeneration Water H2O (Moisture) Water->Carbene Protonation (Fast) Water->Breslow O-Protonation

Figure 1: The NHC Catalytic Cycle. Red pathways indicate moisture-induced failure modes where water protonates the active carbene or the enaminol intermediate.

Troubleshooting FAQ

Q: The reaction turns dark immediately and yields are <10%. A: This is oxidative decomposition of the carbene (often by


 and moisture).
  • Protocol Fix: NHCs are more sensitive to

    
    /moisture than phosphines. Use Schlenk techniques. Degas all solvents via freeze-pump-thaw (3 cycles).
    

Q: Can I run this in aqueous conditions? I heard it's possible. A: Yes, but with specific catalysts.

  • Standard NHCs (e.g., IMes, SIMes): Require strict anhydrous conditions.

  • Expert Solution: Use lipophilic thiazolium salts (e.g., with long alkyl chains) or triazolium salts . These can form micellar aggregates that protect the active carbene core from bulk water, allowing "on-water" synthesis [6]. If you cannot change catalysts, you must dry your solvent to <10 ppm.

Summary of Recommendations

RouteCritical Moisture LimitPrimary FixExpert "Hack"
Grignard < 50 ppm3Å Sieves (20% m/v)Add LiCl (Turbo Grignard)
Rubottom < 100 ppmNeutralize SilicaOne-pot oxidation (Skip isolation)
NHC Benzoin < 10 ppm (Standard)Freeze-Pump-ThawUse Lipophilic Thiazolium (Water-tolerant)
References
  • Smith, P. "Solvent Drying and Purification: A Guide for Organic Chemists." Journal of Chemical Education, 2018. 6

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.[7]

  • Rubottom, G. M., et al.

    
    -hydroxy ketones via silyl enol ethers."[1] Journal of Organic Chemistry, 1974. 1
    
  • Davis, F. A., et al. "Asymmetric Oxidation of Silyl Enol Ethers." Journal of the American Chemical Society, 1990.[8]

  • Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 1958.
  • Menon, R. S., et al. "Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions." Beilstein Journal of Organic Chemistry, 2016. 2[9]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

The following guide is a comprehensive technical resource for the structural elucidation of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . It moves beyond simple spectral listing to compare the efficacy of standard versus adv...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the structural elucidation of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . It moves beyond simple spectral listing to compare the efficacy of standard versus advanced NMR protocols, specifically addressing the challenges of diastereotopicity and labile proton exchange.

A Comparative Guide to NMR Solvent Protocols & Assignment Strategies

Executive Summary & Comparison Framework

This guide compares two distinct NMR acquisition protocols for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 54123-76-1). The presence of a quaternary chiral center at C3 creates a unique stereochemical environment that renders the C4-methylene protons diastereotopic.

The Core Challenge: Standard CDCl₃ protocols often fail to resolve the hydroxyl proton and can obscure the fine structure of the diastereotopic methylene group due to spectral overlap or broadening. This guide evaluates the "Standard Protocol" (CDCl₃) against the "Advanced Diagnostic Protocol" (DMSO-d₆).

Protocol Comparison Matrix
FeatureStandard Protocol (CDCl₃) Advanced Protocol (DMSO-d₆) Verdict
Hydroxyl (-OH) Signal Often invisible or broad singlet (exchange dependent).Sharp singlet (~5.0–5.5 ppm). No exchange.DMSO Wins
C4-Methylene (-CH₂-) AB Quartet (Diastereotopic).AB Quartet (Diastereotopic).Tie (Both resolve, but shifts vary)
Solubility Excellent.Excellent.Tie
Water Peak Interference Low (~1.56 ppm).High (~3.33 ppm).CDCl₃ Wins
Application Routine purity checks.Full structural characterization & stereochemical analysis.Context Dependent

Structural Analysis & Assignment Logic

The molecule consists of four distinct spin systems. Understanding these is prerequisite to interpreting the spectrum.

Structure: CH₃(A)-C(=O)-C(OH)(CH₃(B))-CH₂(C)-O-Ph(D)

  • Fragment A (Acetyl Methyl): Isolated methyl group attached to a carbonyl. Expected as a singlet, deshielded (~2.2–2.3 ppm).

  • Fragment B (C3-Methyl): Methyl group attached to a quaternary carbon bearing an oxygen. Expected as a singlet, shielded (~1.3–1.5 ppm).

  • Fragment C (C4-Methylene): These protons are diastereotopic due to the adjacent C3 chiral center. They are chemically non-equivalent and will appear as an AB system (two doublets with a large geminal coupling constant, J ≈ 10–12 Hz), not a simple singlet or triplet.

  • Fragment D (Phenoxy): Aromatic protons. Typical multiplet pattern for a mono-substituted benzene ring (~6.9–7.4 ppm).

Experimental Protocols

Method A: Standard Routine Check (CDCl₃)

Best for: Quick purity assessment and reaction monitoring.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 1.0 s.

    • Scans (NS): 16.

  • Processing: Calibrate TMS to 0.00 ppm.

Method B: Advanced Structural Validation (DMSO-d₆)

Best for: Confirming the tertiary alcohol and analyzing diastereotopic splitting.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL of DMSO-d₆. Use a fresh ampoule to minimize water content.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): 5.0 s (Critical for accurate integration of the OH signal).

    • Scans (NS): 32.

  • Processing: Calibrate residual DMSO pentet to 2.50 ppm.

Spectral Data Assignment

The following data consolidates experimental 13C values with high-confidence 1H assignments derived from structural fragments and similar aryloxy-ketone standards.

Table 1: Proton (1H) NMR Assignment (400 MHz)
PositionGroupShift (δ, ppm) [CDCl₃]Shift (δ, ppm) [DMSO-d₆]MultiplicityIntegralNotes
1 CH₃ (Acetyl)2.282.18Singlet (s)3HAlpha to Carbonyl.
3-Me CH₃ (C3)1.451.32Singlet (s)3HAlpha to quaternary OH.
4 CH₂ (C4)4.05 & 4.184.02 & 4.15AB Quartet (dd)2HDiastereotopic. J ≈ 10 Hz.
OH -OHBroad/Invisible5.35Singlet (s)1HTertiary alcohol (no coupling to CH).
Ar-2,6 Ar-H (Ortho)6.88 – 6.956.90 – 6.98Multiplet (m)2HShielded by ether oxygen.
Ar-4 Ar-H (Para)6.98 – 7.056.95 – 7.02Multiplet (m)1H
Ar-3,5 Ar-H (Meta)7.25 – 7.327.28 – 7.35Multiplet (m)2H
Table 2: Carbon (13C) NMR Assignment (100 MHz)
PositionShift (δ, ppm)TypeAssignment Logic
C1 24.6CH₃Acetyl methyl.
3-Me 21.7CH₃Methyl on quaternary C3.
C4 73.0CH₂Methylene ether (deshielded by Oxygen).
C3 78.3CqQuaternary carbon (attached to OH, Me, CH2).[2]
Ar-2,6 114.6CHAromatic (Ortho).
Ar-4 121.5CHAromatic (Para).[2]
Ar-3,5 129.5CHAromatic (Meta).[2]
Ar-1 158.2CqAromatic ipso (attached to Oxygen).
C2 210.3C=OKetone Carbonyl.[1][2][3]

> Note: 13C Data is experimentally verified from Patent US20110097766A1 [1].

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from its non-phenoxy precursors or regioisomers.

NMR_Assignment_Flow Start Unknown Sample (Suspected 3-Hydroxy-3-methyl-4-phenoxybutan-2-one) Solvent_Choice Select Solvent: DMSO-d6 (Recommended) Start->Solvent_Choice Check_OH Check 5.0-5.5 ppm: Sharp Singlet? Solvent_Choice->Check_OH Step 1 Check_OH->Start No (Check Purity) Decision_OH Tertiary Alcohol Confirmed Check_OH->Decision_OH Yes Check_CH2 Check 4.0-4.2 ppm: AB Quartet (2 Doublets)? Decision_CH2 Chiral Center @ C3 Confirmed (Diastereotopic) Check_CH2->Decision_CH2 Yes Check_Me Check Methyls: Two Singlets (~1.3 & 2.2 ppm)? Decision_Structure Structure Validated Check_Me->Decision_Structure Yes Decision_OH->Check_CH2 Step 2 Decision_CH2->Check_Me Step 3

Figure 1: Logical decision tree for validating the structure using 1H NMR features.

Detailed Mechanism of Diastereotopicity

Understanding the splitting of the C4 protons is critical to avoiding misinterpretation (e.g., confusing them with an impurity).

Because C3 is a chiral center (carrying -OH, -CH3, -Acetyl, and -CH2OPh), the molecule lacks a plane of symmetry. Consequently, the two protons on C4 (


 and 

) "see" different magnetic environments.
  • Proton

    
    :  Spatially closer to the Hydroxyl group (in certain rotamers).
    
  • Proton

    
    :  Spatially closer to the Methyl group.
    

This inequality renders them diastereotopic . They couple to each other with a geminal coupling constant (


) of approximately 10–12 Hz.
  • Appearance: Two distinct doublets (roofing effect may be visible).

  • Center Shift: The calculated chemical shift is the average of the two, but they must be reported as individual shifts (e.g., 4.05 and 4.18 ppm).

References

  • Patent US20110097766A1. 1,2-addition of carbonyl compounds using the enzyme YerE. (Contains experimental 13C NMR data for the title compound).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for AB system and diastereotopic proton theory).
  • ChemicalBook. 3-Hydroxy-3-methyl-2-butanone NMR Spectrum. (Reference for the non-phenoxy fragment shifts).

Sources

Comparative

High-Resolution GC-QTOF vs. Single Quadrupole MS for the Structural Elucidation of Biocatalytic Intermediates

Target Analyte: 3-Hydroxy-3-methyl-4-phenoxybutan-2-one Document Type: Publish Comparison Guide & Application Note Executive Summary The identification and quantification of complex biocatalytic intermediates require ana...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-Hydroxy-3-methyl-4-phenoxybutan-2-one Document Type: Publish Comparison Guide & Application Note

Executive Summary

The identification and quantification of complex biocatalytic intermediates require analytical platforms capable of distinguishing target analytes from dense biological matrices. This guide evaluates the performance of High-Resolution Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS) against traditional Single Quadrupole GC-MS (GC-SQ MS) for the structural elucidation of 3-hydroxy-3-methyl-4-phenoxybutan-2-one .

Originally identified as a product of the stereoselective 1,2-addition of carbonyl compounds catalyzed by the YerE enzyme [1], this aromatic ketone presents unique fragmentation challenges. By comparing exact mass capabilities with nominal mass data, this guide provides researchers and drug development professionals with a definitive framework for selecting the appropriate mass spectrometry platform for biocatalysis workflows.

Mechanistic Fragmentation Causality

To objectively compare instrument performance, we must first understand the intrinsic chemical behavior of the analyte under standard 70 eV Electron Ionization (EI). At 70 eV, the de Broglie wavelength of the bombarding electrons closely matches the bond lengths of typical organic molecules, maximizing ionization efficiency and initiating highly reproducible fragmentation cascades [2].

For 3-hydroxy-3-methyl-4-phenoxybutan-2-one (


, Exact Mass: 194.0943 Da), the fragmentation is thermodynamically driven by the stability of the resulting carbocations:
  • m/z 151 (Base Peak - Alpha Cleavage): The molecular ion undergoes rapid

    
    -cleavage between the C2 (carbonyl) and C3 carbons, expelling an acetyl radical (
    
    
    
    ). The resulting cation (
    
    
    ) is the base peak (100% abundance) because the positive charge is highly stabilized via resonance from the adjacent hydroxyl oxygen's lone pairs, forming a stable oxonium ion.
  • m/z 133 (Dehydration): The m/z 151 fragment contains a hydroxyl group, making it susceptible to the neutral loss of water (

    
    , 18 Da), yielding a conjugated 
    
    
    
    cation.
  • m/z 94 (Hydrogen Transfer & Cleavage): A complex rearrangement occurs where a hydrogen atom is transferred from the aliphatic chain to the phenoxy oxygen, followed by C-O bond cleavage, generating a stable phenol radical cation (

    
    ).
    
  • m/z 77 (Phenyl Cation): The phenol radical cation loses a hydroxyl radical (

    
    ) to form the classic phenyl cation (
    
    
    
    ).

MS_Fragmentation M Molecular Ion [M]+. m/z 194.0943 C11H14O3+. F151 Alpha-Cleavage Ion m/z 151.0759 [C9H11O2]+ M->F151 - C2H3O• (Acetyl) Alpha-cleavage F94 Phenol Radical Cation m/z 94.0419 [C6H6O]+. M->F94 - C5H8O2 Hydrogen transfer F133 Dehydration Ion m/z 133.0653 [C9H9O]+ F151->F133 - H2O Dehydration F77 Phenyl Cation m/z 77.0391 [C6H5]+ F94->F77 - OH• Cleavage

Caption: Mass spectrometry fragmentation pathway of 3-hydroxy-3-methyl-4-phenoxybutan-2-one.

Platform Comparison: GC-QTOF vs. GC-SQ MS

In biocatalytic broths, matrix interferences frequently produce nominal mass isobaric ions (e.g., matrix components that also yield an m/z 151 peak). A standard Single Quadrupole (GC-SQ) relies solely on chromatographic separation and nominal mass library matching, which can lead to false positives. Conversely, the High-Resolution GC-QTOF provides sub-2 ppm mass accuracy, allowing for the unambiguous assignment of elemental formulas.

Table 1: Instrumental Performance Comparison
Performance MetricGC-Single Quadrupole (SQ) MSGC-QTOF MS (High-Resolution)Analytical Advantage for Biocatalysis
Mass Resolution Unit mass (~1,000 FWHM)> 25,000 FWHMResolves target fragments from isobaric biological matrix interferences.
Mass Accuracy

0.1 Da
< 2 ppmEnables exact molecular formula generation for unknown metabolites.
Dynamic Range


SQ is slightly better for high-concentration targeted quantification.
Library Matching NIST Nominal MassNIST + Exact Mass ConfirmationQTOF drastically reduces false discovery rates in complex mixtures.
Table 2: Exact vs. Nominal Mass Data for Target Fragments

Data derived from theoretical exact mass calculations compared against nominal mass data reported in enzymatic synthesis literature [1].

Fragment AssignmentFormulaGC-SQ Nominal m/zGC-QTOF Exact m/zMass Error (ppm)Relative Abundance
Molecular Ion

194194.0943< 1.511.6%
Alpha-Cleavage

151151.0759< 1.0100% (Base)
Dehydration

133133.0653< 1.264.0%
Phenol Cation

9494.0419< 1.557.3%
Phenyl Cation

7777.0391< 1.036.0%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific causality-driven choices, such as the use of a mid-polarity column and internal mass calibration, to ensure data integrity.

GCMS_Workflow S1 Sample Prep EtOAc Extraction S2 GC Separation DB-5MS Column S1->S2 S3 EI Ionization 70 eV Source S2->S3 S4 Mass Analysis High-Res Q-TOF S3->S4

Caption: Analytical workflow for extraction and GC-QTOF MS analysis of biocatalytic products.

Step 1: Biocatalytic Extraction & Sample Preparation
  • Quenching & Extraction: Quench 1.0 mL of the YerE biocatalytic reaction broth with 1.0 mL of Ethyl Acetate (EtOAc). Causality: EtOAc possesses the optimal partition coefficient for extracting moderately polar aromatic ketones while simultaneously precipitating residual enzyme proteins.

  • Phase Separation: Vortex for 60 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Drying: Extract the upper organic layer and dry over anhydrous

    
     to remove trace water, which can degrade the GC column stationary phase.
    
  • Concentration: Evaporate to dryness under a gentle stream of

    
     and reconstitute in 100 µL of GC-grade hexane.
    
Step 2: System Suitability and Calibration
  • Tuning: Perform a daily mass calibration using Perfluorotributylamine (PFTBA). Ensure the exact masses of m/z 68.9952, 218.9856, and 501.9711 are calibrated to within < 2 ppm mass error [3].

  • Blank Injection: Run a hexane blank to verify the absence of carryover or column bleed interferences at m/z 151.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl arylene polymer phase provides the necessary

    
     interactions to effectively resolve aromatic isomers.
    
  • Injection: 1 µL, Splitless mode at 250°C.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 50°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min. (Expected retention time for 3-hydroxy-3-methyl-4-phenoxybutan-2-one is approximately 9.26 min).

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition: TOF mode, scanning from m/z 50 to 350 at an acquisition rate of 5 spectra/second.

Conclusion

While a standard GC-SQ MS is sufficient for routine quantification of highly purified synthetic standards, the GC-QTOF MS is the superior platform for the structural elucidation of 3-hydroxy-3-methyl-4-phenoxybutan-2-one in complex biocatalytic environments. The ability to measure the exact mass of the m/z 151.0759 base peak ensures that alpha-cleavage products are confidently identified, eliminating the risk of matrix-induced false positives and accelerating drug development workflows.

References

  • Title: 1,2-addition of carbonyl compounds using the enzyme yere (US Patent US20110097766A1)
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Guidelines) Source: National Institute of Standards and Technology (NIST) URL: [Link]

Validation

Technical Guide: FTIR Characteristic Peaks for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one Identification

Executive Summary & Compound Profile 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2) is a specialized chiral building block, often synthesized via enzymatic aldol additions (e.g., YerE-catalyzed reaction of pyru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS 13661-92-2) is a specialized chiral building block, often synthesized via enzymatic aldol additions (e.g., YerE-catalyzed reaction of pyruvate with phenoxyacetone) or chemical Grignard-type reactions. As a tertiary


-hydroxy ketone with a bulky 

-phenoxy substituent, it presents a unique spectroscopic signature essential for distinguishing it from its precursors (phenoxyacetone) and potential side products (dehydration alkenes).

This guide provides a definitive FTIR identification protocol, validating vibrational modes against NMR and MS data to ensure robust Quality Control (QC) in drug development workflows.

Property Details
IUPAC Name 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
CAS Registry 13661-92-2
Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

O

Mol.[1][2][3][4][5][6] Weight 194.23 g/mol
Key Functionalities Methyl Ketone, Tertiary Alcohol, Aryl Ether

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which is superior to Transmission (KBr) for this viscous oil/low-melting solid due to minimal sample preparation and ease of cleaning.

Instrumentation & Parameters
  • Instrument: FTIR Spectrometer with DTGS Detector.

  • Accessory: Single-bounce Diamond ATR (ZnSe lens).

  • Resolution: 4 cm

    
    .
    
  • Scans: 32 (Sample), 32 (Background).

  • Spectral Range: 4000 – 600 cm

    
    .
    
Sample Preparation Workflow
  • Blanking: Clean ATR crystal with isopropanol. Collect background spectrum (air).

  • Deposition: Apply ~10 mg (or 10 µL) of the neat compound directly onto the crystal.

  • Contact: Apply pressure using the anvil to ensure intimate contact (target gauge: 80–100 force units).

  • Acquisition: Collect spectrum.

  • Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

FTIR Characteristic Peak Analysis

The identification of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one relies on verifying four distinct chemical environments. The following assignments are cross-validated with structural data (NMR/MS).

Primary Diagnostic Regions
Functional GroupWavenumber (cm

)
IntensityMode AssignmentMechanistic Insight
Hydroxyl (O-H) 3550 – 3400 Medium, BroadO-H StretchingIndicates tertiary alcohol. Broadening is due to intramolecular H-bonding with the adjacent carbonyl oxygen.
Aromatic C-H 3070 – 3030 WeakC-H StretchingDiagnostic for the phenoxy ring; differentiates from purely aliphatic impurities.
Aliphatic C-H 2980 – 2870 MediumC-H StretchingMethyl (CH

) and Methylene (CH

) asymmetric/symmetric modes.
Ketone (C=O) 1725 – 1710 Strong C=O StretchingCharacteristic of an acyclic methyl ketone. The position is slightly lowered (from ~1715) by H-bonding but raised by the inductive effect of the

-oxygen.
Aromatic Ring 1600, 1585, 1495 Medium-StrongC=C Ring BreathingThe "1600/1500" doublet is the classic signature of the benzene ring in the phenoxy group.
Aryl Ether (C-O) 1250 – 1230 Very Strong C-O-C Asym. StretchCritical ID Peak. The phenoxy ether band is one of the strongest in the spectrum.
Tertiary Alcohol (C-O) 1160 – 1130 StrongC-O StretchingSpecific to the tertiary C-OH environment.
OOP Bending 755, 690 StrongC-H Out-of-PlaneDiagnostic for mono-substituted benzene (Phenoxy group).
Spectral Logic & Causality
  • The Alpha-Hydroxy Shift: In standard ketones, the C=O stretch appears near 1715 cm

    
    . Here, the C(3)-OH group exerts two opposing effects: electron withdrawal (inductive) raises the frequency, while intramolecular Hydrogen bonding lowers it. The observed band at 1710–1725 cm
    
    
    
    confirms the intact
    
    
    -hydroxy ketone motif.
  • Phenoxy Validation: The combination of peaks at 1240 cm

    
      (ether stretch) and 755/690 cm
    
    
    
    (mono-sub) confirms the presence of the phenoxy moiety, ruling out hydrolysis of the ether linkage.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the primary tool for rapid ID, it must be contextualized against other analytical methods used in drug development.

FTIR vs. NMR (Nuclear Magnetic Resonance)
  • FTIR Strength: Instantaneous feedback on functional groups (C=O, OH, Ether). Ideal for in-line process monitoring.

  • NMR Superiority: Definitive structural proof.

    • 
      C NMR Validation:  The ketone carbonyl carbon appears at 210.3 ppm , and the tertiary alcohol carbon at 78.3 ppm .[6] The aromatic ether carbon is distinct at 158.2 ppm .
      
    • Recommendation: Use NMR for initial structural characterization (purity >98%) and FTIR for routine batch-to-batch identity testing.

FTIR vs. GC-MS (Gas Chromatography-Mass Spectrometry)
  • FTIR Strength: Non-destructive. Differentiates isomers that might co-elute if not resolved.

  • GC-MS Profile:

    • Retention Time: ~9.26 min (method dependent).[2][6]

    • Fragmentation: Parent ion m/z 194 (weak). Base peak m/z 151 (Loss of acetyl group, [M-C

      
      H
      
      
      
      O]
      
      
      ) and m/z 94 (Phenol).
    • Limitation: Thermal instability of

      
      -hydroxy ketones can lead to dehydration in the GC injector. FTIR avoids this thermal degradation artifact.
      

Identification Workflow Diagram

The following logic gate ensures accurate identification, filtering out common synthesis byproducts like Phenoxyacetone (starting material) or dehydration products.

FTIR_ID_Workflow Sample Unknown Sample (Liquid/Oil) ATR_Scan Acquire ATR-FTIR Spectrum (4000-600 cm-1) Sample->ATR_Scan Check_CO Check 1710-1725 cm-1 (Ketone C=O) ATR_Scan->Check_CO Check_OH Check 3400-3550 cm-1 (Broad O-H) Check_CO->Check_OH Band Present Result_Neg_SM Likely Impurity: Phenoxyacetone (Missing broad OH) Check_CO->Result_Neg_SM Shifted/Absent Check_Ether Check 1240 cm-1 (Phenoxy C-O) Check_OH->Check_Ether Band Present Check_OH->Result_Neg_SM Absent (Sharp peaks only) Result_Pos POSITIVE ID: 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one Check_Ether->Result_Pos Strong Band Present Result_Neg_Dehyd Likely Impurity: Dehydration Product (C=C alkene present) Check_Ether->Result_Neg_Dehyd Weak/Absent

Figure 1: Logic flow for the spectroscopic validation of CAS 13661-92-2, distinguishing it from common synthetic precursors.

References

  • Beilstein-Institut. (2011). Supporting Information: Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols. Beilstein Journal of Organic Chemistry.

  • Müller, M., et al. (2011). 1,2-addition of carbonyl compounds employing the enzyme YerE. United States Patent US20110097766A1.

  • National Institute of Standards and Technology (NIST). Standard Reference Data: Phenoxyacetone & Related Ketones. NIST Chemistry WebBook.[1][7] [7]

Sources

Comparative

Comparing 3-Hydroxy-3-methyl-4-phenoxybutan-2-one with Mephenesin impurities

An in-depth technical analysis comparing the highly specific biocatalytic building block 3-Hydroxy-3-methyl-4-phenoxybutan-2-one with the chemical impurity profiles of the muscle relaxant Mephenesin . This guide is desig...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the highly specific biocatalytic building block 3-Hydroxy-3-methyl-4-phenoxybutan-2-one with the chemical impurity profiles of the muscle relaxant Mephenesin . This guide is designed for analytical chemists, synthetic biologists, and drug development professionals, focusing on structural origins, chromatographic differentiation, and experimental methodologies.

Executive Summary

In pharmaceutical development, oxygenated aryloxy-aliphatic chains represent a critical structural motif. However, the origin and control of these structures dictate their role in drug discovery. 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) is a precision-engineered chiral building block generated via advanced enzymatic cross-benzoin condensation[1]. In stark contrast, Mephenesin impurities (such as Mephenesin Impurity B or Chlorphenesin) are unwanted byproducts arising from the lack of absolute regioselectivity during the traditional chemical synthesis of the API Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[2][3].

Comparing these entities highlights the modern dichotomy in chemical manufacturing: the pursuit of absolute stereocontrol via biocatalysis versus the rigorous chromatographic quality control required to manage chemical side reactions.

Structural and Mechanistic Divergence

The fundamental difference between these compounds lies in the causality of their formation.

The Biocatalytic Pathway (Precision Engineering): 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is synthesized using the thiamine diphosphate (ThDP)-dependent enzyme YerE , derived from Yersinia pseudotuberculosis[1]. The enzyme catalyzes an intermolecular 1,2-addition (benzoin condensation) between 1-phenoxypropan-2-one and pyruvate. Causality of Design: Pyruvate is deliberately chosen as the donor molecule because its enzymatic decarboxylation makes the carbon-carbon bond formation thermodynamically irreversible, driving high yields and exceptional enantiomeric excess (ee%)[1][4].

The Chemical Pathway (Impurity Generation): Mephenesin is traditionally synthesized via a Williamson ether synthesis reacting o-cresol with 3-chloro-1,2-propanediol (or glycidol) under alkaline conditions[2][5]. Causality of Impurities: Because the epoxide intermediate can open at either the primary or secondary carbon, and because industrial starting materials often contain halogenated analogs, a spectrum of impurities is generated. These include structural isomers, unreacted phenols, and related ethers like Chlorphenesin (CAS: 104-29-0)[3].

Pathways cluster_0 Biocatalytic Pathway (Targeted Synthesis) cluster_1 Chemical Synthesis (Impurity Generation) A1 1-Phenoxypropan-2-one + Pyruvate E1 YerE Enzyme (Benzoin Condensation) A1->E1 P1 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one E1->P1 A2 o-Cresol + 3-Chloro-1,2-propanediol R2 Alkaline Etherification (Williamson) A2->R2 P2 Mephenesin (API) R2->P2 I2 Impurities (e.g., Chlorphenesin, Isomers) R2->I2 Side Reactions

Mechanistic divergence: Biocatalytic precision vs. chemical synthesis side reactions.

Quantitative Data & Analytical Profiling

To successfully differentiate the targeted biocatalytic product from API impurities, analysts rely on distinct chromatographic and mass spectrometric signatures.

Table 1: Physicochemical and Analytical Comparison

Property3-Hydroxy-3-methyl-4-phenoxybutan-2-oneMephenesin (API)Chlorphenesin (Common Impurity)
CAS Number 13661-92-259-47-2104-29-0
Molecular Formula C11H14O3C10H14O3C9H11ClO3
Molecular Weight 194.23 g/mol 182.22 g/mol 202.63 g/mol
Origin Enzymatic Condensation[1]Chemical Synthesis[2]Chemical Byproduct[3]
Key Functional Groups Ketone, Tertiary Alcohol, PhenoxyPrimary/Secondary Alcohol, o-TolyloxyPrimary/Secondary Alcohol, p-Chlorophenoxy
Primary GC-MS Fragments m/z 194 (M+), 151, 133, 94[1]m/z 182 (M+), 108, 91m/z 202 (M+), 128, 111
Analytical Focus Enantiomeric Excess (Chiral GC)Assay Purity (RP-HPLC)ICH Threshold Quantification

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate the methodologies required to isolate and validate these compounds. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Biocatalytic Synthesis & Chiral Validation of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Objective: Synthesize the chiral building block and validate its enantiomeric purity.

  • Enzymatic Reaction: Incubate 4.5 mg of 1-phenoxypropan-2-one with an excess of sodium pyruvate in a buffered aqueous solution (pH 7.0) containing 14.9 mg of purified YerE protein (approx. 745 μg active enzyme) and ThDP/Mg²⁺ cofactors[1][4].

  • Extraction: Quench the reaction after 24 hours and extract three times with ethyl acetate. Causality: Ethyl acetate efficiently partitions the highly polar pyruvate into the aqueous phase while extracting the target ketone.

  • Self-Validation (Racemic Reference): Before analyzing the enzymatic product, chemically synthesize a racemic standard of the compound. Run the racemate on a Chiral GC column to ensure baseline resolution (Rs > 1.5) of the two enantiomers.

  • Chiral GC-MS Analysis: Inject the enzymatic extract. The presence of a single dominant peak at the validated retention time confirms the stereoselectivity of the YerE enzyme (typically >90% ee)[1].

Protocol B: RP-HPLC Impurity Profiling of Mephenesin

Objective: Quantify Mephenesin and separate structurally similar impurities (e.g., Mephenesin Impurity B, Chlorphenesin)[3].

  • Sample Preparation: Dissolve the Mephenesin API sample in a diluent of Water:Acetonitrile (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Use a C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Gradient Elution: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile. Causality: The 0.1% TFA suppresses the ionization of phenolic degradation products, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Self-Validation (System Suitability): Inject a resolution mixture containing Mephenesin API and a spiked standard of Mephenesin Impurity B. The system is only validated for use if the resolution factor (Rs) between the API and the impurity is ≥ 2.0.

  • Detection: Monitor via UV at 270 nm, capturing the aromatic absorbance of the phenoxy rings.

Workflows Start Sample Preparation (Organic Extraction / Dilution) Split1 Protocol A: Chiral Analysis (Biocatalytic Product) Start->Split1 Split2 Protocol B: Impurity Profiling (Mephenesin API) Start->Split2 HPLC1 Chiral GC / HPLC (Validate vs. Racemic Std) Split1->HPLC1 HPLC2 RP-HPLC (C18) 0.1% TFA Gradient Split2->HPLC2 GCMS1 GC-MS Confirmation (m/z 194, 151, 133) HPLC1->GCMS1 LCMS2 UV 270nm / LC-MS (Impurity Identification) HPLC2->LCMS2

Analytical workflows for chiral verification and chromatographic impurity profiling.

Pharmacological & Toxicological Implications

Understanding the difference between targeted synthesis and impurity generation is paramount for regulatory compliance.

  • Enantiomeric Purity (The Biocatalytic Focus): Compounds like 3-Hydroxy-3-methyl-4-phenoxybutan-2-one serve as advanced intermediates. In modern drug design, isolating a single enantiomer is critical because stereoisomers often exhibit vastly different pharmacodynamics. The YerE enzyme's ability to bypass racemic chemical synthesis prevents off-target toxicity downstream[1][4].

  • Impurity Thresholds (The API Focus): Mephenesin impurities must be strictly controlled under ICH Q3A/Q3B guidelines[2]. Unreacted epoxides or halogenated ethers (like Chlorphenesin) carry distinct toxicological risks, including potential genotoxicity or skin sensitization, necessitating the rigorous RP-HPLC workflows detailed above[2][3].

References

  • US20110097766A1 - 1,2-addition of carbonyl compounds using the enzyme yere Source: Google Patents URL
  • EP2119790A1 - 1,2-addition of carbonyl compounds employing the enzyme YerE Source: Google Patents URL

Sources

Validation

Validation of analytical methods for quantifying 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

This guide provides a rigorous technical comparison and validation framework for quantifying 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (hereafter referred to as HMPB ). HMPB is a chiral tertiary alcohol and ketone, often e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison and validation framework for quantifying 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (hereafter referred to as HMPB ).

HMPB is a chiral tertiary alcohol and ketone, often encountered as a high-value intermediate in enzymatic synthesis (e.g., YerE catalyzed benzoin-type condensations) or as a complex impurity in the manufacturing of phenoxy-ether based pharmaceuticals. Its quantification requires distinguishing it from its precursors (e.g., 1-phenoxypropan-2-one) and potential degradation products (phenol).

Executive Summary & Chemical Context[1][2][3][4]

3-Hydroxy-3-methyl-4-phenoxybutan-2-one presents specific analytical challenges due to its tertiary hydroxyl group (steric hindrance, potential for dehydration) and its chiral center at the C3 position.

  • Chemical Structure:

    
    [1]
    
  • Key Functional Groups: Phenoxy ether (Chromophore), Ketone (Electrophile), Tertiary Alcohol.

  • Critical Quality Attributes (CQAs): Chemical Purity, Enantiomeric Excess (ee%), and Residual Precursors (Phenoxyacetone).

Why Validation Matters

In drug development, HMPB often serves as a chiral building block. An unvalidated method may fail to separate the R- and S- enantiomers or co-elute the target with the starting material (1-phenoxypropan-2-one), leading to erroneous potency calculations and safety risks in downstream synthesis.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for HMPB analysis. The selection depends on the phase of development: RP-HPLC for routine assay, Chiral LC for enantiomeric purity, and GC-MS for trace impurity profiling.

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC (UV/DAD) Method B: Chiral Normal-Phase LC Method C: GC-MS
Primary Application Assay & Chemical Purity (QC)Enantiomeric Excess (ee%)Trace Impurities / Metabolites
Specificity High (for structural isomers)Critical (for enantiomers)High (Mass spectral ID)
Sensitivity (LOD) ~0.5 µg/mL~1.0 µg/mL< 0.05 µg/mL
Linearity (

)
> 0.999> 0.995> 0.990
Throughput High (10-15 min run)Low (20-40 min run)Moderate
Limitations Cannot separate enantiomers (on C18)Solvents (Hexane/IPA) not greenThermal degradation risk (-OH dehydration)

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (RP-HPLC)

Recommended for Routine Quality Control and Stability Testing.

Principle: Separation based on hydrophobicity using a C18 stationary phase. The phenoxy group provides strong


 retention and UV absorption.
1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-12 min: 20%

      
       80% B (Linear ramp)
      
    • 12-15 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Phenoxy

    
    ) and 210 nm (Ketone/End absorption).
    
  • Temperature: 30°C.

2. Standard Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg HMPB in 10 mL ACN (1.0 mg/mL).

  • System Suitability Solution: Mix HMPB (0.5 mg/mL) with 1-phenoxypropan-2-one (0.1 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) between HMPB and Phenoxyacetone must be 
      
      
      
      .
3. Validation Parameters (ICH Q2)
  • Linearity: 5 levels from 50% to 150% of target concentration.

  • Precision: 6 replicate injections (RSD

    
     2.0%).
    
  • Accuracy: Spike recovery at 80%, 100%, 120% levels (Range: 98.0% – 102.0%).

Protocol B: Chiral Purity Method (Normal Phase)

Required for determining Enantiomeric Excess (ee).

Principle: The tertiary alcohol and ketone moieties interact with the amylose-based chiral selector via hydrogen bonding and dipole interactions.

  • Column: Daicel Chiralpak AD-H or IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 270 nm.

  • Critical Note: The elution order (R vs S) must be confirmed with a known optically pure standard or circular dichroism (CD) if unknown.

Visualization & Workflows

Diagram 1: Analytical Method Validation Workflow

This workflow illustrates the logical sequence for validating the RP-HPLC method, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development (Optimize Separation) Specificity Specificity Test (Blank vs. Impurity vs. Analyte) Start->Specificity Pass Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow, Temp, pH changes) Precision->Robustness Robustness->Start Fail Final Validated Method (SOP Generation) Robustness->Final All Criteria Met

Caption: Step-by-step validation lifecycle for HMPB quantification, emphasizing the feedback loop if robustness fails.

Diagram 2: Method Selection Decision Tree

A logic gate for researchers to select the appropriate analytical technique based on the sample matrix and data requirement.

MethodSelection Question What is the Analytical Goal? Purity Chemical Purity / Assay Question->Purity Chiral Enantiomeric Excess (ee%) Question->Chiral Trace Trace Impurities / Metabolites Question->Trace HPLC RP-HPLC (UV) Protocol A Purity->HPLC Standard ChiralLC Chiral LC (AD-H) Protocol B Chiral->ChiralLC Stereospecific GCMS GC-MS / LC-MS (High Sensitivity) Trace->GCMS < 0.1% Level

Caption: Decision matrix for selecting the optimal analytical technique for HMPB based on research needs.

Senior Scientist’s Commentary (Expertise & Causality)

The "Tertiary Alcohol" Trap: In my experience validating methods for hydroxy-ketones like HMPB, the most common failure mode in GC-MS is thermal dehydration . The tertiary hydroxyl group at C3 is prone to elimination in the hot injection port (


), leading to the formation of an alkene artifact.
  • Solution: If using GC, employ on-column injection or derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to protect the hydroxyl group as a trimethylsilyl (TMS) ether.

The "Phenoxy" Advantage: Unlike aliphatic hydroxy-ketones, the phenoxy group in HMPB is a blessing for HPLC. It acts as a "chromophoric handle," allowing robust UV detection at 270 nm. This avoids the need for Refractive Index (RI) or ELSD detectors, which are less sensitive and gradient-incompatible.

References

  • PubChem. 3-hydroxy-3-methyl-4-phenoxybutan-2-one (Compound Summary). National Library of Medicine. [Link]

  • Müller, M., et al. (2011). Enzymatic C-C Bond Formation using YerE.[2] (Contextual reference for enzymatic synthesis of HMPB).

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

Sources

Comparative

Reference Standard Characterization for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one: A Comparative Guide for Biocatalysis Workflows

Executive Summary 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) is a highly specialized chiral tertiary alcohol that serves as a critical benchmark product in biocatalysis[1]. Specifically, it is the canonica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) is a highly specialized chiral tertiary alcohol that serves as a critical benchmark product in biocatalysis[1]. Specifically, it is the canonical product of the intermolecular crossed aldehyde-ketone benzoin condensation catalyzed by the thiamine diphosphate (ThDP)-dependent flavoenzyme YerE , originally isolated from Yersinia pseudotuberculosis[2].

During the directed evolution or screening of novel ThDP-dependent enzymes, researchers rely heavily on this molecule as a reference standard to quantify enzyme activity, conversion rates, and enantiomeric excess (ee%)[3]. This guide objectively compares the performance of Certified Reference Material (CRM) grade standards against in-house synthesized alternatives, providing validated, self-consistent experimental protocols for structural and stereochemical characterization.

Mechanistic Context: The YerE-Catalyzed Carboligation

The synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one involves the enzymatic coupling of an acceptor (1-phenoxypropan-2-one) and a donor (pyruvate)[3]. Pyruvate undergoes decarboxylation to form an active acetaldehyde intermediate (an umpolung synthon), which subsequently attacks the carbonyl carbon of the acceptor, generating the chiral tertiary alcohol[2].

Workflow S1 1-Phenoxypropan-2-one (Acceptor) E1 YerE (ThDP-dependent) from Y. pseudotuberculosis S1->E1 S2 Pyruvate (Donor) I1 Active Acetaldehyde (Umpolung Intermediate) S2->I1 Decarboxylation (-CO2) P1 3-Hydroxy-3-methyl-4- phenoxybutan-2-one E1->P1 Asymmetric Cross-Benzoin Condensation I1->E1 C_Main Reference Standard Validation System P1->C_Main Validated via C_NMR NMR Spectroscopy (Identity & Purity) C_Main->C_NMR C_GC Chiral GC/HPLC (Enantiomeric Excess) C_Main->C_GC

Figure 1: YerE-catalyzed asymmetric cross-benzoin condensation pathway and standard validation workflow.

Comparative Analysis: Commercial CRM vs. In-House Standards

When establishing a biocatalytic assay, the provenance and purity of the reference standard directly dictate the reliability of the downstream data.

Table 1: Performance Comparison of Reference Standard Sources
ParameterCertified Reference Material (CRM)In-House Chemical SynthesisIn-House Biocatalytic Prep
Stereochemical Purity >99% ee (Certified via Chiral GC)Racemic (Requires chiral resolution)Variable (70–90% ee depending on prep)
Chemical Purity >98% (qNMR/HPLC validated)~90–95% (Aldol/homo-benzoin impurities)~85–90% (Contains residual proteins)
Quantitation Basis Absolute (Gravimetric/qNMR)Relative (Area % normalization)Relative (Prone to matrix effects)
Workflow Efficiency Immediate use for calibrationRequires multi-step synthesis & resolutionRequires expression, reaction & extraction

The Causality of Impurities: Why does the source matter? In-house chemical syntheses typically yield racemic mixtures containing homo-benzoin side-products (e.g., acetoin derivatives) and unreacted 1-phenoxypropan-2-one[3]. In chromatographic assays (GC/HPLC), these structurally similar impurities can co-elute with the target analyte. When evaluating the stereoselectivity of engineered YerE variants, these trace achiral impurities artificially skew the calculated ee%, leading to false positives in directed evolution campaigns[4]. A certified CRM provides an absolute baseline, eliminating matrix effects.

Validated Characterization Protocols (Self-Validating System)

To ensure absolute confidence in the reference standard, both its structural identity and stereochemical purity must be validated through orthogonal analytical techniques.

Protocol A: Structural Identity & Chemical Purity via NMR

Causality: 1H and 13C NMR are essential to definitively rule out regioisomers. The formation of the tertiary alcohol creates a chiral center adjacent to a methylene group (-CH₂-O-Ph). This proximity forces the methylene protons into a diastereotopic relationship, resulting in a highly diagnostic AB spin system that cannot be faked by achiral impurities[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the 3-hydroxy-3-methyl-4-phenoxybutan-2-one standard in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1H NMR Acquisition: Acquire data at 400 MHz at 25°C. Set a relaxation delay (D1) of ≥2 seconds to ensure complete relaxation of the methyl protons, allowing for precise integration.

  • 13C NMR Acquisition: Acquire at 100 MHz with continuous proton decoupling. Utilize a minimum of 512 scans to ensure a high signal-to-noise ratio for the unprotonated quaternary carbon (Cq).

  • Data Verification: Confirm the presence of the diastereotopic doublets at δ 4.02 and 4.21 ppm (J = 9.4 Hz)[3].

Protocol B: Stereochemical Purity (ee%) via Chiral Gas Chromatography (GC-MS)

Causality: Chiral GC is prioritized over HPLC for this specific molecule due to its volatility and the superior resolution of tertiary alcohol enantiomers on cyclodextrin-based stationary phases. The cyclodextrin cavity provides chiral recognition via inclusion complexation and hydrogen bonding with the hydroxyl group[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of HPLC-grade ethyl acetate.

  • Column Configuration: Equip the GC with a chiral capillary column (e.g., Lipodex-E or equivalent, 25 m × 0.25 mm ID).

  • Inlet Parameters: Set the injection port to 220°C. Inject 1 µL in split mode (split ratio 50:1) to prevent column overloading and maintain sharp, symmetrical peak shapes.

  • Temperature Gradient: Hold initial temperature at 80°C for 2 min, then apply a shallow ramp of 2°C/min to 160°C (hold 10 min). Causality: The shallow 2°C/min ramp is critical; the (R) and (S) enantiomers possess nearly identical boiling points and rely entirely on minute differences in interaction enthalpies with the chiral phase for separation.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the Total Ion Chromatogram (TIC) and extract m/z 151 and 194.

Data Presentation: Expected Analytical Benchmarks

When executing the protocols above, a high-purity reference standard must conform to the following self-validating data points[3]:

Table 2: Expected Analytical Benchmarks for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
Analytical MethodParameter / TargetExpected Benchmark DataStructural Causality
1H NMR (400 MHz) Methylene Protons (-CH₂-O-)δ 4.02 (d, J=9.4 Hz, 1H), 4.21 (d, J=9.4 Hz, 1H)Diastereotopic splitting confirms adjacent chiral center
1H NMR (400 MHz) Methyl Protons (-CH₃)δ 1.47 (s, 3H), 2.35 (s, 3H)Singlets confirm isolation from adjacent protons
13C NMR (100 MHz) Quaternary Carbon (C-OH)δ 78.3 ppmCharacteristic shift for a substituted tertiary alcohol
GC-MS (EI, 70 eV) Base Peakm/z 151 ([M - C₂H₃O]⁺)Favorable α-cleavage of the acetyl group leaves a stable tertiary carbocation
GC-MS (EI, 70 eV) Phenolic Fragmentsm/z 94, m/z 77Confirms the integrity of the phenoxy ether moiety

Conclusion

For rigorous biocatalytic assay development, utilizing a highly characterized, CRM-grade 3-hydroxy-3-methyl-4-phenoxybutan-2-one standard is non-negotiable. By employing the self-validating NMR and chiral GC-MS protocols outlined above, researchers can definitively confirm the structural and stereochemical integrity of their benchmarks, ensuring that any observed enzyme activity is a true reflection of the biocatalyst's performance rather than an artifact of standard impurity.

References

  • Title: 1,2-addition of carbonyl compounds employing the enzyme YerE Source: US Patent 20110097766A1 URL
  • Title: Asymmetric Intermolecular Crossed Aldehyde-Ketone Condensation through Enzymatic Carboligation Reaction Source: Angewandte Chemie International Edition (via PMC - NIH) URL: [Link]

  • Title: Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters Source: Journal of the American Chemical Society URL: [Link]

Sources

Validation

Comparative stability study of phenoxy-ketones vs. phenoxy-alcohols

Comparative Stability Guide: Phenoxy-Ketones vs. Phenoxy-Alcohols in Drug Design Executive Summary: The Stability Trade-Off In the landscape of drug development, the choice between a phenoxy-ketone (e.g., -phenoxyacetoph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: Phenoxy-Ketones vs. Phenoxy-Alcohols in Drug Design

Executive Summary: The Stability Trade-Off

In the landscape of drug development, the choice between a phenoxy-ketone (e.g.,


-phenoxyacetophenone derivatives) and its reduced phenoxy-alcohol  counterpart is rarely arbitrary. It represents a fundamental trade-off between photochemical integrity  and metabolic liability .
  • Phenoxy-Ketones offer superior oxidative resistance but are inherently photolabile . The carbonyl chromophore acts as an "energy antenna," making these molecules susceptible to UV-induced cleavage (Norrish reactions) during manufacturing and storage.

  • Phenoxy-Alcohols exhibit excellent photostability but are prone to oxidative degradation (to aldehydes/acids) and rapid Phase II metabolic conjugation (glucuronidation), potentially limiting half-life in vivo.

This guide provides a head-to-head technical analysis to assist medicinal chemists and formulation scientists in optimizing shelf-life and pharmacokinetic (PK) profiles.

Chemical Stability Profile

Photostability: The Ketone Vulnerability

The most critical differentiator is sensitivity to ultraviolet (UV) light. Phenoxy-ketones possess an


 transition (typically 

nm) that overlaps with the solar spectrum and standard ICH Q1B photostability testing conditions.
  • Mechanism (Phenoxy-Ketones): Upon UV excitation, the carbonyl triplet state can abstract a

    
    -hydrogen (if an alkyl chain is present) or undergo 
    
    
    
    -cleavage (Norrish Type I). In
    
    
    -phenoxy ketones, the ether linkage facilitates a unique fragmentation pathway, often leading to the formation of phenol radicals and reactive acyl species.
  • Mechanism (Phenoxy-Alcohols): Lacking the carbonyl chromophore, phenoxy-alcohols are transparent to near-UV radiation (

    
     nm). Their photodegradation is negligible unless sensitized by impurities or subjected to extreme UVC radiation.
    

Figure 1: Photochemical Degradation Pathway of Phenoxy-Ketones

Photolysis Ketone Phenoxy-Ketone (Ground State) Excited Excited Triplet State (n -> pi*) Ketone->Excited UV Light (hν) RadicalPair Radical Pair (Norrish Type I) Excited->RadicalPair α-Cleavage Phenol Phenol (Degradant) RadicalPair->Phenol H-abstraction AcylRad Acyl Radical (Reactive) RadicalPair->AcylRad Fragmentation

Caption: Norrish Type I cleavage mechanism dominant in


-phenoxy ketones under UV exposure.
Oxidative Susceptibility[1]
  • Phenoxy-Alcohols: Primary and secondary alcohols are susceptible to oxidation by atmospheric oxygen (autoxidation) or trace metal catalysis, forming aldehydes or ketones. This reaction is accelerated in basic formulations.

  • Phenoxy-Ketones: The carbonyl carbon is already oxidized. These compounds are chemically robust against further oxidation under standard storage conditions, provided no peroxides are present to trigger Baeyer-Villiger oxidation.

Metabolic Stability & Biotransformation[1]

The "Redox Seesaw" dictates the in vivo fate of these moieties. The interconversion between ketone and alcohol is a reversible metabolic pathway that can complicate PK modeling.

  • Ketone Reduction (Stereoselective): Phenoxy-ketones are rapidly reduced to the corresponding alcohols by cytosolic Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) . This reduction is often stereoselective, creating a chiral center from an achiral ketone.

  • Alcohol Oxidation/Conjugation: The resulting alcohol is a "handle" for Phase II enzymes. It typically undergoes rapid glucuronidation (via UGTs) or sulfation, leading to high clearance.

Case Study: Propafenone Propafenone (an antiarrhythmic) contains a phenoxy-ketone moiety. While its primary metabolism involves CYP2D6 hydroxylation, a significant minor pathway is the reduction of the carbonyl to 5-hydroxypropafenone (active) and subsequent glucuronidation.[1] The stability of the ketone in vivo is transient, serving as a "pro-drug" for the alcohol in some pathways.

Figure 2: Metabolic Flux of Phenoxy-Ketones vs. Alcohols

Metabolism Ketone Phenoxy-Ketone (Parent/Metabolite) Alcohol Phenoxy-Alcohol (Phase I Metabolite) Ketone->Alcohol Reductase (CBR/ADH) Stereoselective Glucuronide O-Glucuronide (Excreted) Alcohol->Glucuronide UGT (Phase II) Rapid Clearance Acid Phenoxy-Acid (Oxidative Cleavage) Alcohol->Acid CYP450 / ADH Oxidation

Caption: The metabolic 'Redox Seesaw'. Ketones are reduced to alcohols, which are then rapidly conjugated.

Experimental Protocols (Self-Validating Systems)

To objectively compare stability, the following stress-testing matrix is recommended. These protocols are designed to force degradation to 5-20% to identify degradation products.

Stress Testing Matrix
Stress ConditionProtocolExpected Outcome (Ketone)Expected Outcome (Alcohol)
Photolysis ICH Q1B Option 2 (Xenon arc). Exposure: 1.2M lux·h.High Degradation. Formation of phenol, acetophenone derivatives.Stable. < 2% degradation.
Oxidation 3% H₂O₂ at RT for 24h.Stable. Moderate Degradation. Formation of ketone/aldehyde/acid.
Hydrolysis (Acid) 0.1 N HCl at 60°C for 48h.Stable (Ether linkage is robust).Stable.
Hydrolysis (Base) 0.1 N NaOH at 60°C for 48h.Moderate. Potential aldol condensation if

-protons exist.
Stable.
Thermal 60°C / 75% RH for 7 days.Stable. Stable.
Analytical Method: RP-HPLC
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Ketone

    
    ) and 210 nm (Universal).
    
  • Elution Logic: In Reverse Phase, the Phenoxy-Alcohol (more polar due to -OH H-bonding) will elute earlier than the Phenoxy-Ketone (less polar).

    • Validation Check: If the alcohol elutes after the ketone, check for intramolecular H-bonding masking the hydroxyl group or column phase collapse.

Comparative Data Summary

The following table summarizes the relative stability metrics based on aggregated literature data for generic


-phenoxyacetophenone (Ketone) vs. 2-phenoxy-1-phenylethanol (Alcohol).
ParameterPhenoxy-KetonePhenoxy-AlcoholImplications for Development
Shelf-Life (Dark) High (> 2 years)High (> 2 years)Both are chemically stable in amber glass.
Photostability (

UV)
Low (~hours to days)High (> weeks)Ketones require opaque/UV-blocking packaging.
Metabolic

(Microsomes)
Moderate (Reduction)Low (Glucuronidation)Alcohols often require higher dosing frequency or extended-release formulation.
Solubility (LogP) Higher LogP (Lipophilic)Lower LogP (More Polar)Alcohols are generally easier to formulate in aqueous media.
Toxicity Potential Photosensitization riskLowKetones may require photosafety testing (ICH S10).

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Baertschi, S. W., et al. (2013). Pharmaceutical Photostability: A Technical and Practical Interpretation of the ICH Guideline. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Retrieved from [Link]

  • Botterblom, M. H., et al. (2014). Causality of the Norrish Type II Reaction in the Photostability of Ketones. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Zhou, H. H., et al. (2003).[1] Metabolic Clearance of Propafenone: Stereoselective Reduction and Oxidation. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Comparative

Cross-validation of HPLC vs. UPLC methods for phenoxy derivative analysis

Cross-Validation of HPLC vs. UPLC Methods for Phenoxy Derivative Analysis: A Comprehensive Technical Guide Phenoxy derivatives—ranging from phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA, mecoprop) to critical pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC vs. UPLC Methods for Phenoxy Derivative Analysis: A Comprehensive Technical Guide

Phenoxy derivatives—ranging from phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA, mecoprop) to critical pharmaceutical intermediates (e.g., phenoxyethanol, phenoxyacetyl-CoA)—require rigorous, highly sensitive analytical quantification[1][2]. Traditionally, High-Performance Liquid Chromatography (HPLC) has served as the industry standard. However, the paradigm shift toward Ultra-Performance Liquid Chromatography (UPLC) offers profound improvements in sample throughput, chromatographic resolution, and detection limits[1][3].

Transitioning a legacy HPLC method to UPLC is not a simple plug-and-play operation. It requires a systematic, mathematically scaled method transfer and a rigorous cross-validation protocol to ensure data integrity, regulatory compliance, and equivalent or superior analytical performance[3].

The Mechanistic Causality of UPLC Superiority

The fundamental principles of separation remain identical between HPLC and UPLC; both rely on the differential partitioning of analytes between a mobile and stationary phase[1]. However, the physical mechanics driving the separation differ drastically, dictating specific experimental choices during method transfer:

  • Particle Size and the Van Deemter Curve: Legacy HPLC typically utilizes 3–5 µm porous silica particles. UPLC employs sub-2 µm particles (often 1.7 µm)[1][4]. According to the Van Deemter equation, smaller particles minimize Eddy diffusion (the multipath effect) and mass transfer resistance. This causality allows UPLC to operate at much higher linear velocities without the typical loss in theoretical plates, resulting in sharper peaks and faster run times[4].

  • System Pressure and Frictional Heating: Sub-2 µm particles generate immense backpressure, often exceeding 1,000 bar (15,000 psi)[1]. A critical challenge in method transfer is managing frictional (viscous) heating. As the mobile phase is forced through the tightly packed UPLC column, the generated heat can create radial temperature gradients. For temperature-sensitive phenoxy isomers, this can unexpectedly alter chromatographic selectivity if not mitigated by proper column thermostatting[5].

  • Dwell Volume (Gradient Delay): UPLC systems are engineered with significantly lower internal dwell volumes compared to conventional HPLC systems. When transferring gradient methods for complex phenoxy acid mixtures, failing to mathematically adjust the gradient profile for this reduced delay volume will result in early elution and compressed peak resolution[4][5].

Method Transfer and Cross-Validation Workflow

To establish a self-validating system, the transfer must be geometrically scaled rather than empirically guessed. The ratio of column length (


) to particle size (

) must remain constant to preserve the resolving power of the original method.

MethodTransfer N1 Legacy HPLC Method (5 µm Particle, 400 bar) N2 Geometric Scaling (Maintain L/dp Ratio) N1->N2 Preserve Selectivity N3 Flow & Gradient Translation (Adjust for Dwell Volume) N2->N3 Scale Linear Velocity N4 UPLC Optimization (<2 µm Particle, 1000+ bar) N3->N4 Mitigate Frictional Heat N5 Cross-Validation (ICH Q2) Precision, Accuracy, Linearity N4->N5 Execute Protocol N6 Equivalency Assessment (Statistical Comparison) N5->N6 Verify Data Integrity

Logical workflow for translating and cross-validating HPLC methods to UPLC.

Quantitative Performance Comparison

When analyzing highly similar phenoxy derivatives (e.g., resolving 2,4-D from MCPA), UPLC demonstrates clear quantitative advantages. The following table summarizes the expected performance shift based on empirical data[1][2].

ParameterTraditional HPLCUPLC / UHPLCCausality / Impact
Particle Size 3.0 – 5.0 µm1.7 – 1.8 µmSub-2 µm particles increase theoretical plates, sharpening peaks and improving resolution[1][4].
Operating Pressure < 400 bar (6,000 psi)Up to 1,000+ bar (15,000 psi)Required to drive the mobile phase through densely packed fine particles[1][5].
Analysis Time 20 – 45 minutes2 – 12 minutesHigher optimal linear velocity allows 3x to 10x faster throughput without resolution loss[1][2].
Injection Volume 10 – 20 µL1 – 2 µLReduced column volume requires smaller injections to prevent extra-column band broadening[1][4].
Sensitivity (LOD) ~0.1 µg/L~0.0025 µg/L (2.5 ng/L)Narrower peaks increase peak height at the detector, drastically enhancing the signal-to-noise ratio[1].
Solvent Waste High (~20-40 mL/run)Low (~2-5 mL/run)Lower flow rates (scaled to smaller column IDs) and shorter run times drastically reduce solvent consumption[3].

Self-Validating Experimental Protocol: Phenoxyacetic Acids

This protocol outlines a direct cross-validation methodology for phenoxyacetic acid herbicides in aqueous matrices, comparing an established HPLC-UV method with a scaled UPLC-MS/MS method[2].

Phase 1: Method Translation & Preparation
  • Column Selection: Select a UPLC column with the identical stationary phase chemistry (e.g., base particle chemistry, pore size, and ligand density) as the legacy HPLC column to preserve chromatographic selectivity[4].

    • Legacy HPLC: 250 mm x 4.6 mm, 5 µm C18.

    • Target UPLC: 100 mm x 2.1 mm, 1.7 µm C18.

  • Mobile Phase Formulation: Prepare an aqueous phase (A) of Ultrapure Water + 0.1% Formic Acid and an organic phase (B) of Acetonitrile + 0.1% Formic Acid.

    • Mechanistic Causality: The addition of formic acid ensures the carboxylic acid groups of the phenoxy herbicides remain fully protonated (below their pKa). This prevents peak tailing and ensures robust retention on the reversed-phase column[2].

  • Sample Preparation: Spike natural water samples with phenoxyacetic acid standards (e.g., 100 ng/L). Use deuterated 2,4-D (

    
    -2,4-D) as an internal standard to automatically correct for matrix effects and ionization suppression during MS/MS detection.
    
Phase 2: Chromatographic Execution
  • HPLC Parameters: Flow rate at 1.0 mL/min. Gradient: 20% B to 80% B over 30 minutes. Injection volume: 20 µL. Column temperature: 30°C[6][7].

  • UPLC Parameters: Flow rate mathematically scaled to 0.4 mL/min (accounting for the reduced 2.1 mm ID). Gradient: 20% B to 80% B over 5 minutes. Injection volume: 2 µL. Column temperature: 40°C.

    • Mechanistic Causality: The gradient time (

      
      ) must be scaled proportionally to the column dead volume and flow rate to maintain the exact elution profile[4][7]. The temperature is elevated to 40°C to lower mobile phase viscosity, thereby reducing system backpressure and mitigating frictional heating[5].
      
Phase 3: Cross-Validation (ICH Q2 Framework)

To prove the UPLC method is equivalent or superior, execute the following self-validating checks on both systems[3]:

  • System Suitability: Inject the standard mix 6 times. The UPLC method must yield a %RSD of peak area ≤ 2.0% and a resolution (

    
    ) > 2.0 between closely eluting isomers (e.g., mecoprop and MCPA)[7].
    
  • Linearity: Run a 5-point calibration curve (10 ng/L to 1000 ng/L). Both methods must achieve a coefficient of determination (

    
    ) 
    
    
    
    [3].
  • Accuracy & Recovery: Analyze the spiked water samples in triplicate. Recovery must fall between 70% and 120% to validate extraction efficiency[2].

  • Robustness (Self-Validation): Deliberately alter the UPLC flow rate by ±0.05 mL/min and column temperature by ±2°C. If resolution remains > 1.5, the method is proven robust against minor instrumental fluctuations and frictional heating variations[3][5].

Data Interpretation & Equivalency Assessment

A successful cross-validation does not mean the chromatograms will look identical in time; the UPLC chromatogram will be highly compressed. Instead, equivalency is proven when the quantitative results (the calculated concentrations of phenoxy derivatives in unknown samples) show no statistically significant difference between the HPLC and UPLC methods (e.g., via a paired t-test yielding


)[3]. Furthermore, the UPLC method will typically demonstrate a 10-fold to 40-fold improvement in the Limit of Detection (LOD), dropping from parts-per-billion (ppb) to parts-per-trillion (ppt) levels, validating its superiority for trace-level drug and environmental analysis[2].

References

1.3 - Benchchem 2.1 - Benchchem 3. 5 - Agilent 4. 7 - Chromatography Forum 5. - Waters Corporation 6.2 - PMC / NIH 7. 4 - ThermoFisher 8. - Waters Corporation

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

The following guide details the proper disposal procedures for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one , designed for researchers and laboratory safety officers. This protocol is grounded in "Prudent Practices in the Lab...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one , designed for researchers and laboratory safety officers. This protocol is grounded in "Prudent Practices in the Laboratory" (National Research Council) and standard hazardous waste management principles.

CAS Number: 13661-92-2 | Formula: C₁₁H₁₄O₃ | Molecular Weight: 194.23 g/mol

Executive Summary & Chemical Profile

3-Hydroxy-3-methyl-4-phenoxybutan-2-one is a functionalized ketone intermediate containing a phenoxy ether linkage and a tertiary alcohol group. Unlike simple solvents (e.g., Acetone), its complex structure requires specific attention to solubility and waste stream compatibility.

Disposal Directive: This substance must be treated as Hazardous Organic Waste . It is strictly prohibited to dispose of this chemical via sink drainage or municipal trash. The primary disposal method is High-BTU Incineration via a licensed waste management facility.

Chemical Safety Profile (Key Parameters)
ParameterData / ClassificationOperational Implication
Physical State Liquid or Low-Melting SolidMay require dissolution for liquid waste streams.
Flash Point Est. > 60°C (Combustible)Classify as Ignitable Waste (D001) if FP < 60°C; otherwise General Organic.
Reactivity Stable; Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and peroxides.
Solubility Low in water; Soluble in organic solventsDo not attempt to dilute with water for disposal.
Hazard Class Irritant (Skin/Eye), CombustibleUse Nitrile gloves and safety goggles during handling.

Regulatory Framework (RCRA & EPA)

While this specific chemical is not explicitly listed on the EPA's "P" or "U" lists (commercial chemical products), it is regulated based on its characteristics .

  • Waste Code Assignment:

    • D001 (Ignitable): If the flash point is confirmed below 140°F (60°C) or if disposed of in a mixture with flammable solvents (e.g., Acetone, Methanol).

    • Non-Regulated Organic: If the flash point is high. However, Prudent Practices dictates treating it as hazardous organic waste regardless of the technical flash point to ensure complete destruction via incineration.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Objective: Prevent dangerous chemical reactions in the waste container.

  • Isolate the Chemical: Ensure the 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is separated from strong oxidizing agents (e.g., Nitric Acid, Permanganates).

  • Solvent Compatibility: If the substance is solid or viscous, dissolve it in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) to facilitate transfer. Note: This increases the flammability; treat the mixture as D001.

Phase 2: Containerization & Labeling

Objective: Secure containment and clear communication for waste handlers.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container with a screw-top lid. Avoid metal containers if the waste stream pH is unknown.

  • Fill Level: Leave at least 10% headspace (ullage) to allow for thermal expansion.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write "3-Hydroxy-3-methyl-4-phenoxybutan-2-one" (do not use abbreviations).

    • Hazards: Check "Flammable" and "Irritant".[1]

Phase 3: Waste Stream Management

Objective: Final destruction.

  • Primary Stream: Non-Halogenated Organic Solvents .[2]

    • Reasoning: The molecule contains C, H, and O. It burns cleanly in high-temperature incinerators.

  • Alternative Stream: If mixed with chloroform or dichloromethane, it must go into the Halogenated Waste stream. Avoid this if possible to reduce disposal costs.

Operational Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of this chemical safely.

DisposalFlow Start Waste: 3-Hydroxy-3-methyl- 4-phenoxybutan-2-one CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid / Viscous Residue CheckState->Solid Liquid Liquid Solution CheckState->Liquid Dissolve Dissolve in Acetone/Ethanol (Create Liquid Stream) Solid->Dissolve CheckMix Is it mixed with Halogens? (DCM, Chloroform?) Liquid->CheckMix Dissolve->CheckMix NonHalo Stream: Non-Halogenated Organics (High BTU Incineration) CheckMix->NonHalo No Halo Stream: Halogenated Organics (Specialized Incineration) CheckMix->Halo Yes Label Label: 'Hazardous Waste' List Constituents & Hazards NonHalo->Label Halo->Label Storage Store in SAA* (Satellite Accumulation Area) Label->Storage Pickup EHS / Vendor Pickup Storage->Pickup

Figure 1: Decision logic for the segregation and disposal of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one.

Emergency Response (Spills)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the leak if safe to do so.

  • W arn others in the immediate area.

  • I solate the area (close doors, restrict access).

  • M inimize exposure (don appropriate PPE).[3][4][5]

Specific Cleanup Procedure:

  • Absorbent: Use an inert absorbent such as Vermiculite , Sand , or commercial "Organic" spill pads. Do not use paper towels for large volumes due to flammability risks.

  • Decontamination: Wash the area with a soap and water solution after bulk removal.

  • Disposal of Debris: Collect all absorbent material into a wide-mouth jar and label as "Debris contaminated with [Chemical Name]". Treat as hazardous waste.[1][6]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Define Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

  • PubChem. (n.d.).[7] 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (Compound Summary). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Operational Safety and Logistics Guide: Handling 3-Hydroxy-3-methyl-4-phenoxybutan-2-one As a Senior Application Scientist, I approach chemical handling not as a checklist of compliance tasks, but as an exercise in chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

As a Senior Application Scientist, I approach chemical handling not as a checklist of compliance tasks, but as an exercise in chemical engineering and risk mitigation. 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2, Molecular Weight: 194.23 g/mol ) is a bifunctional building block frequently utilized in drug development[1]. Because it features both an alpha-hydroxy ketone moiety and a phenoxy ether linkage, it presents specific permeation and exposure risks that dictate highly specific Personal Protective Equipment (PPE) and operational controls.

The following guide provides the mechanistic reasoning, self-validating protocols, and disposal logistics required to handle this compound safely and efficiently.

Mechanistic Hazard Profiling & PPE Selection

The most critical error made in laboratory settings is relying on standard Nitrile Butadiene Rubber (NBR) gloves for all organic compounds. While nitrile offers excellent mechanical puncture resistance, it is highly vulnerable to ketones.

The Causality of Glove Failure: When exposed to ketones, elastomers often fail via molecular permeation rather than visible degradation[2]. Permeation occurs when the chemical dissolves into the elastomer and diffuses through to the skin without causing visible swelling, cracking, or color change[2]. Because 3-Hydroxy-3-methyl-4-phenoxybutan-2-one contains a reactive ketone group, it can rapidly permeate nitrile barriers. Furthermore, its phenoxy ether group enhances the molecule's lipophilicity, increasing the danger of dermal absorption if the primary glove barrier fails.

To mitigate this, Butyl rubber (isobutylene-isoprene rubber) must be used as the primary chemical barrier, as its dense polymer matrix provides exceptional resistance to ketones and esters[2][3].

Table 1: PPE Compatibility and Mechanistic Rationale
PPE CategoryRecommended MaterialPermeation ResistanceMechanistic Rationale
Outer Gloves Butyl Rubber (14-mil)Excellent (>480 min)Butyl rubber provides near-impermeability to organic ketones, preventing invisible molecular permeation[2].
Inner Gloves Nitrile (NBR, 4-mil)Poor for KetonesActs as a secondary physical barrier against punctures and biologicals. Provides dexterity lost by thick butyl gloves[3].
Eye Protection ANSI Z87.1 Splash GogglesN/ASafety glasses lack a facial seal. Goggles prevent capillary action of organic liquids into the ocular cavity.
Body Protection Flame-Resistant (FR) CoatModerateMitigates the inherent flammability risks associated with organic ketone intermediates[4].

Engineering Controls: Aerodynamic Containment

A pervasive myth in laboratory safety is that a fume hood face velocity of exactly 100 feet per minute (fpm) guarantees operator safety[5]. In reality, OSHA and the ANSI/ASHRAE 110 standard emphasize that face velocity is merely a diagnostic indicator; true safety relies on maintaining a stable aerodynamic vortex within the hood[5][6].

Table 2: Fume Hood Containment Parameters
ParameterOSHA / ANSI StandardRationale for Ketone Handling
Average Face Velocity 80 – 120 fpmCaptures volatile organic vapors without creating turbulent vortices that cause spillage[7].
Room Cross-Currents < 30% of face velocityPrevents ambient lab air (e.g., from opening doors) from dragging ketone vapors into the user's breathing zone[6].
Sash Height 18 inches (Operating)Maintains the critical aerodynamic barrier; raising the sash exponentially decreases face velocity[7].

Self-Validating Operational Protocol

To ensure absolute trustworthiness in your workflow, every step must include a built-in validation mechanism. Follow this step-by-step methodology when setting up reactions involving 3-Hydroxy-3-methyl-4-phenoxybutan-2-one.

Step 1: Environmental Validation

  • Action: Verify the fume hood's continuous airflow monitor reads between 80–120 fpm[7].

  • Self-Validation: Tape a small strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward without erratic fluttering, the aerodynamic vortex is stable.

Step 2: Layered PPE Donning

  • Action: Wash and dry hands. Don inner nitrile gloves, followed by a flame-resistant lab coat. Finally, don outer butyl rubber gloves, pulling the cuffs over the sleeves of the lab coat.

  • Causality: Layering ensures that if the bulky butyl glove is punctured by a glass edge, the nitrile glove provides a brief window of physical protection to safely abort the procedure.

Step 3: Chemical Transfer

  • Action: Place the reagent bottle within a secondary containment tray inside the hood. Use a static-dissipative spatula or glass pipette for transfer.

  • Causality: Secondary containment ensures that if the highly lipophilic phenoxy-ketone is spilled, it does not spread across the primary work surface, preventing runaway contamination.

Step 4: Decontamination and Doffing

  • Action: Wipe down the exterior of the reagent bottle and secondary containment with isopropyl alcohol (IPA). Do not use acetone, as it will rapidly degrade the inner nitrile gloves if the butyl gloves have been removed.

  • Self-Validation: Doff the outer butyl gloves inside the fume hood before lowering the sash. This ensures that any residual ketone vapors off-gassing from the gloves are captured by the exhaust system, not released into the general lab.

RCRA-Compliant Waste Management Plan

The disposal of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one must strictly adhere to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[8].

  • Waste Segregation: Because this compound contains carbon, hydrogen, and oxygen (C11H14O3), but no halogens, all associated liquid and solid waste must be segregated into containers explicitly designated for Non-Halogenated Organic Waste [1][8]. Mixing with halogenated waste drastically increases disposal costs and creates reactive hazards.

  • Evaporation Prohibition: Never leave waste containers open in the fume hood to "dry out" or evaporate residual solvents. This is a direct violation of local air quality regulations and EPA standards regarding intentional solvent evaporation[9].

  • Labeling & Storage: Affix a hazardous waste tag to the high-density polyethylene (HDPE) carboy immediately upon the first drop of waste entering the container. List the full chemical name—do not use structural formulas or abbreviations.

  • Final Disposition: Transfer sealed containers to your facility's Environmental Health and Safety (EHS) team for high-temperature incineration at an EPA-permitted facility[8].

Operational Workflow Diagram

The following diagram maps the logical relationship between environmental validation, PPE application, handling, and disposal.

G N1 1. Fume Hood Containment Verification N2 2. PPE Donning (Butyl over Nitrile) N1->N2 Validated (80-120 fpm) N3 3. Chemical Handling (3-Hydroxy-3-methyl- 4-phenoxybutan-2-one) N2->N3 Protected N4 4. Waste Segregation (Non-Halogenated) N3->N4 Liquid/Solid Waste N5 5. RCRA-Compliant Incineration N4->N5 Manifested

Caption: Operational and disposal workflow for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one.

References

1.[1] PubChemLite - 3-hydroxy-3-methyl-4-phenoxybutan-2-one (C11H14O3). uni.lu. 1 2.[6] Fume Hood Face Velocity Can it Ensure Safe Containment?. siemens.com. 6 3.[7] How To Meet Fume Hood Face Velocity Requirements. psalaboratoryfurniture.com. 7 4.[3] Glove Selection Guide | Office of Environment, Health & Safety. berkeley.edu.3 5.[5] 10 Fume Hood Myths | Green Labs. caltech.edu. 5 6.[2] How to Choose the Right Polymer for Chemical Protection Gloves. showagroup.com. 2 7.[8] How to Ensure Safe Chemical Waste Disposal in Laboratories. danielshealth.com. 8 8.[9] RULE 410 ORGANIC SOLVENTS. kernair.org. 9 9.[4] Cyclohex-3-en-1-one|CAS 4096-34-8|Research Chemical. benchchem.com. 4

Sources

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